Product packaging for ATX968(Cat. No.:)

ATX968

Katalognummer: B10861693
Molekulargewicht: 421.9 g/mol
InChI-Schlüssel: VDGNPEFFHQRGOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

ATX968 is a useful research compound. Its molecular formula is C18H16ClN3O3S2 and its molecular weight is 421.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16ClN3O3S2 B10861693 ATX968

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C18H16ClN3O3S2

Molekulargewicht

421.9 g/mol

IUPAC-Name

N-[3-chloro-5-(methanesulfonamido)phenyl]-4-(3-methyl-2-pyridinyl)thiophene-2-carboxamide

InChI

InChI=1S/C18H16ClN3O3S2/c1-11-4-3-5-20-17(11)12-6-16(26-10-12)18(23)21-14-7-13(19)8-15(9-14)22-27(2,24)25/h3-10,22H,1-2H3,(H,21,23)

InChI-Schlüssel

VDGNPEFFHQRGOP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=CC=C1)C2=CSC(=C2)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C

Herkunft des Produkts

United States

Foundational & Exploratory

ATX968: A Novel Inhibitor of DHX9 Helicase with Potent Anti-tumor Activity in Microsatellite Instable-High (MSI-H) Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATX968 is a first-in-class, potent, and selective small-molecule inhibitor of the DEAH-box helicase 9 (DHX9).[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its therapeutic potential in microsatellite instable-high (MSI-H) cancers. Preclinical data robustly support the selective targeting of DHX9 as a promising therapeutic strategy for MSI-H tumors, which exhibit a strong dependency on this helicase for survival.[1][3] this compound induces profound replication stress, cell cycle arrest, and apoptosis in MSI-H cancer cells, leading to significant tumor regression in in vivo models.[4] Furthermore, emerging evidence suggests a novel role for DHX9 as a co-activator of β-catenin, directly linking DHX9 inhibition to the Wnt signaling pathway, a critical driver in many cancers, including a subset of MSI-H tumors.[1]

Introduction: The Role of DHX9 in Cancer Biology

DHX9 is a multifunctional DExH-box RNA/DNA helicase involved in a wide array of cellular processes, including transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[5][6] Elevated expression of DHX9 has been observed in various cancer types and is often associated with poor prognosis.[7] In the context of MSI-H cancers, which are characterized by a deficient DNA mismatch repair (dMMR) system, tumor cells exhibit a heightened reliance on DHX9 for survival, rendering it a compelling therapeutic target.[1][3]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by directly inhibiting the helicase activity of DHX9.[1] This inhibition triggers a cascade of cellular events that selectively impact MSI-H/dMMR cancer cells.

Induction of R-loop Accumulation and Replication Stress

DHX9 plays a crucial role in resolving R-loops, which are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. In the absence of functional DHX9, R-loops accumulate, leading to significant replication stress.[8] This is particularly detrimental in MSI-H/dMMR cancer cells, which already harbor a high level of genomic instability.

Cell Cycle Arrest and Apoptosis

The overwhelming replication stress induced by this compound triggers a DNA damage response, culminating in cell cycle arrest, primarily at the S-phase, and subsequent apoptosis.[4] In vitro studies have demonstrated a significant increase in markers of apoptosis, such as Annexin V staining, in MSI-H colorectal cancer cells treated with this compound.[4]

Interaction with the Wnt Signaling Pathway

Recent groundbreaking research has identified DHX9 as a co-activator of β-catenin, a central component of the canonical Wnt signaling pathway.[1] DHX9 is involved in the phase separation of β-catenin, which is critical for the formation of active chromatin loop hubs that drive the expression of Wnt target genes.[1] The degradation of DHX9 has been shown to disrupt β-catenin phase separation and inhibit the progression of colorectal cancer.[1] This finding provides a direct mechanistic link between this compound-mediated DHX9 inhibition and the down-regulation of the oncogenic Wnt signaling pathway.

Data Presentation

In Vitro Efficacy
Assay Cell Line MSI Status Metric Value Reference
Helicase Inhibition--IC508 nM[9]
Cell ProliferationLS411NMSI-HIC500.663 µM[2]
Cell ProliferationNCI-H747MSSIC50>10 µM[2]
In Vivo Efficacy in Xenograft Models
Model Cell Line MSI Status Treatment Dosage Tumor Growth Inhibition/Regression Reference
Colorectal Cancer XenograftLS411NMSI-HThis compound300 mg/kg b.i.d.105% regression[4]
Colorectal Cancer XenograftSW480MSSThis compound300 mg/kg b.i.d.No significant inhibition[4]

Experimental Protocols

Cell Viability Assay

MSI-H (e.g., LS411N) and MSS (e.g., NCI-H747) colorectal cancer cells are seeded in 96-well plates and treated with increasing concentrations of this compound or DMSO as a vehicle control. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis

Cells are treated with this compound or DMSO for various time points. Following treatment, cells are harvested, fixed, and stained with a DNA intercalating dye (e.g., propidium (B1200493) iodide). DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

In Vivo Xenograft Model

Female immunodeficient mice (e.g., BALB/c nude) are subcutaneously inoculated with MSI-H (LS411N) or MSS (SW480) colorectal cancer cells.[4] Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered orally, twice daily (b.i.d.).[4] Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors are excised for pharmacodynamic biomarker analysis. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Pharmacodynamic Biomarker Analysis

The induction of circular BRIP1 (circBRIP1) mRNA has been identified as a potential pharmacodynamic biomarker of DHX9 inhibition.[4] Tumor samples from xenograft studies can be analyzed by RT-qPCR to measure the levels of circBRIP1 mRNA in response to this compound treatment.

Visualizations

ATX968_Mechanism_of_Action cluster_0 MSI-H/dMMR Cancer Cell This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Inhibits R_loops R-loop Accumulation DHX9->R_loops Prevents Accumulation Replication_Stress Replication Stress R_loops->Replication_Stress DDR DNA Damage Response Replication_Stress->DDR Cell_Cycle_Arrest S-Phase Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of this compound-induced cell death in MSI-H cancer.

Wnt_Pathway_Interaction cluster_1 Wnt Signaling Pathway This compound This compound DHX9 DHX9 This compound->DHX9 Inhibits beta_catenin β-catenin DHX9->beta_catenin Co-activates Phase_Separation Phase Separation beta_catenin->Phase_Separation Active_Chromatin Active Chromatin Loop Hubs Phase_Separation->Active_Chromatin Wnt_Target_Genes Wnt Target Gene Expression Active_Chromatin->Wnt_Target_Genes Tumor_Progression Tumor Progression Wnt_Target_Genes->Tumor_Progression

Caption: this compound's impact on the Wnt signaling pathway via DHX9.

Experimental_Workflow cluster_2 In Vivo Xenograft Study Workflow Cell_Inoculation Subcutaneous inoculation of MSI-H (LS411N) or MSS (SW480) cells Tumor_Growth Tumor growth to palpable size Cell_Inoculation->Tumor_Growth Randomization Randomization into treatment groups Tumor_Growth->Randomization Treatment Oral administration of This compound or vehicle Randomization->Treatment Monitoring Tumor volume and body weight measurement Treatment->Monitoring Endpoint Tumor excision for biomarker analysis Monitoring->Endpoint

Caption: Workflow for in vivo efficacy assessment of this compound.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of MSI-H cancers. Its targeted inhibition of DHX9 leads to synthetic lethality in MSI-H/dMMR tumor cells through the induction of catastrophic replication stress. The newly discovered role of DHX9 in the Wnt signaling pathway further strengthens the rationale for its clinical development. Continued investigation into the multifaceted roles of DHX9 and the clinical activity of this compound is warranted to fully realize the potential of this innovative therapeutic approach.

References

ATX968: A Potent and Selective Allosteric Inhibitor of the DHX9 Helicase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ATX968 has been identified as a potent, selective, and orally bioavailable small-molecule inhibitor of the DEAH-box helicase 9 (DHX9).[1][2] This document provides a comprehensive overview of the cellular target and mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. This compound acts as an allosteric inhibitor, binding to a site distinct from the ATP and RNA binding pockets of DHX9.[3] Its inhibitory action preferentially impacts cancer cells characterized by high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), highlighting its potential as a targeted therapeutic agent.[1][4][5]

The Cellular Target: DHX9 Helicase

The primary cellular target of this compound is DHX9, a multifunctional DExH-box RNA/DNA helicase.[1][3] DHX9 is integral to various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][3] Elevated expression of DHX9 has been observed in several cancer types and is often associated with a poor prognosis.[1][5] Cancer cells with MSI-H and dMMR exhibit a particular dependence on DHX9 for survival, making it a compelling target for therapeutic intervention in this context.[1][4][5]

Mechanism of Action

This compound functions as a non-competitive inhibitor of DHX9's helicase activity.[3][6] X-ray crystallography has confirmed that this compound binds to an allosteric pocket, distinct from the enzyme's ATP-binding site.[3] This binding mode allows this compound to be a partial inhibitor of DHX9's ATPase activity while fully inhibiting its unwinding activity.[3] A key feature of its interaction is the formation of a sulfur-halogen bond, which contributes to an increased on-target residence time and enhanced cellular potency.[3]

The inhibition of DHX9 by this compound leads to a cascade of cellular events, particularly in MSI-H/dMMR cancer cells. These include:

  • Increased R-loop Formation: DHX9 is involved in resolving R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA. Inhibition of DHX9 leads to the accumulation of these structures.[1]

  • Replication Stress and DNA Damage: The persistence of R-loops and other secondary DNA/RNA structures causes replication stress and leads to DNA damage.[1][5][7]

  • Cell-Cycle Arrest and Apoptosis: The cellular stress induced by this compound triggers cell-cycle arrest and ultimately leads to programmed cell death (apoptosis).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various assays.

Parameter Value Assay Type Source
DHX9 Unwinding IC50 8 nMBiochemical Assay[2][6]
Binding Affinity (Kd) 1.3 nMSurface Plasmon Resonance (SPR)[5][6]
circBRIP1 EC50 54 nMCellular Target Engagement Assay[7]
LS411N (MSI-H) IC50 0.663 µMCell Proliferation Assay[3]

Table 1: In Vitro Potency and Binding Affinity of this compound.

Parameter Value Cell Line Source
circBRIP1 EC50 101 nMCellular Assay[6]
circAKR1A EC50 95 nMCellular Assay[6]
circDKC1 EC50 236 nMCellular Assay[6]

Table 2: Cellular Target Engagement as Measured by Induction of Alu-mediated circRNAs.

Signaling Pathway and Mechanism of Action

The inhibition of DHX9 by this compound initiates a signaling cascade that culminates in the selective killing of MSI-H/dMMR cancer cells.

G cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Consequences cluster_cell_fate Cell Fate Determination cluster_phenotype Phenotypic Outcome This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Allosteric Inhibition R_loop Increased R-loop Formation DHX9->R_loop Leads to Rep_Stress Replication Stress R_loop->Rep_Stress Causes DNA_Damage DNA Damage Rep_Stress->DNA_Damage Induces Cell_Cycle_Arrest Cell-Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Results in MSI_H_Death Selective Killing of MSI-H/dMMR Cancer Cells Apoptosis->MSI_H_Death

Caption: Signaling pathway initiated by this compound-mediated inhibition of DHX9.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol details the determination of binding affinity and kinetics of this compound to DHX9.

Methodology:

  • Immobilize recombinant human DHX9 protein on a sensor chip.

  • Prepare a serial dilution of this compound in a suitable buffer (e.g., DMSO).

  • For multi-cycle kinetics, inject different concentrations of this compound over the sensor surface with a specific contact time (e.g., 120 seconds) followed by a dissociation phase (e.g., 750 seconds).[4]

  • For single-cycle kinetics, inject increasing concentrations of this compound sequentially without regeneration steps, with a contact time of 240 seconds and a dissociation time of 1,800 seconds.[1]

  • Flanking buffer blank injections are included for double referencing.

  • Data are corrected for DMSO solvent effects and reference subtracted.

  • Fit the processed data to a 1:1 binding kinetic model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).[1]

G cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize DHX9 on Sensor Chip Inject Inject this compound (Multi-cycle or Single-cycle) Immobilize->Inject Prepare_this compound Prepare this compound Serial Dilution Prepare_this compound->Inject Association Association Phase Inject->Association Dissociation Dissociation Phase Association->Dissociation Data_Correction Data Correction (Solvent & Reference) Dissociation->Data_Correction Kinetic_Fit Fit to 1:1 Binding Model Data_Correction->Kinetic_Fit Determine_Constants Determine ka, kd, Kd Kinetic_Fit->Determine_Constants

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Cell Proliferation Assay (EdU Incorporation)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Seed MSI-H/dMMR (e.g., LS411N) and MSS/pMMR (e.g., NCI-H747) colorectal cancer cells in appropriate culture plates.

  • Treat cells with varying concentrations of this compound or DMSO as a control for a specified duration (e.g., 4 days).[1]

  • Two hours prior to the end of the treatment period, add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium at a final concentration of 10 µM and incubate at 37°C.[1][4]

  • Fix the cells with 4% paraformaldehyde (PFA).

  • Permeabilize the cells and perform the Click-iT reaction to label the incorporated EdU with a fluorescent dye (e.g., Alexa Fluor 488).[1][4]

  • Counterstain the cells with a nuclear stain (e.g., DAPI).

  • Image the cells using a fluorescence microscope.

  • Quantify the percentage of EdU-positive cells to determine the anti-proliferative effect.

G cluster_cell_culture Cell Culture & Treatment cluster_labeling EdU Labeling & Staining cluster_analysis Imaging & Analysis Seed_Cells Seed Cancer Cells (MSI-H & MSS) Treat_Cells Treat with this compound or DMSO Seed_Cells->Treat_Cells Add_EdU Add EdU (10 µM) Treat_Cells->Add_EdU Fix_Permeabilize Fix and Permeabilize Add_EdU->Fix_Permeabilize Click_iT Click-iT Reaction (Alexa Fluor 488) Fix_Permeabilize->Click_iT Counterstain Counterstain (DAPI) Click_iT->Counterstain Image_Cells Fluorescence Microscopy Counterstain->Image_Cells Quantify Quantify EdU-positive Cells Image_Cells->Quantify

Caption: Workflow for the EdU cell proliferation assay.

Apoptosis Assay (Annexin V Staining)

This protocol assesses the induction of apoptosis by this compound.

Methodology:

  • Treat MSI-H/dMMR and MSS/pMMR colorectal cancer cells with 1 µM this compound or DMSO for 1 to 6 days.[1][4]

  • Harvest both detached (apoptotic) and adherent cells.

  • Wash the cells and resuspend them in Annexin V binding buffer.

  • Stain the cells with Annexin V-PE to detect externalized phosphatidylserine, an early marker of apoptosis.[1][4]

  • Co-stain with a viability dye (e.g., LIVE/DEAD fixable violet) to distinguish between apoptotic, necrotic, and live cells.[1][4]

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of Annexin V-positive cells to determine the level of apoptosis.

G cluster_treatment Cell Treatment & Collection cluster_staining Staining Protocol cluster_analysis Flow Cytometry Analysis Treat_Cells Treat Cells with This compound or DMSO Harvest_Cells Harvest Detached and Adherent Cells Treat_Cells->Harvest_Cells Stain_AnnexinV Stain with Annexin V-PE Harvest_Cells->Stain_AnnexinV Stain_Viability Co-stain with Viability Dye Stain_AnnexinV->Stain_Viability Acquire_Data Acquire Data on Flow Cytometer Stain_Viability->Acquire_Data Quantify_Apoptosis Quantify Annexin V-positive Cells Acquire_Data->Quantify_Apoptosis

References

ATX968: A Selective Allosteric Inhibitor of DHX9 for Microsatellite Instability-High (MSI-H) Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

DEAH-box helicase 9 (DHX9) is a crucial enzyme in maintaining genomic stability through its roles in transcription, translation, and the resolution of secondary nucleic acid structures like R-loops and G-quadruplexes.[1][2][3] Its elevated expression in various cancers, coupled with a strong dependency in microsatellite instable-high (MSI-H) tumors with deficient mismatch repair (dMMR), has positioned DHX9 as a compelling target for oncology drug discovery.[1][4] This technical guide provides an in-depth overview of ATX968, a potent, selective, and orally bioavailable allosteric inhibitor of DHX9, developed by Accent Therapeutics.[5][6] this compound has demonstrated significant preclinical efficacy, particularly in MSI-H colorectal cancer (CRC) models, validating DHX9 as a promising therapeutic target.[4][5][7]

Core Concepts: Mechanism of Action

This compound functions as an allosteric inhibitor of DHX9.[5] Crystallography studies have revealed that it binds to a distinct pocket near the RNA channel exit, separate from the ATP binding site.[5] This binding does not compete with ATP but effectively inhibits the helicase's unwinding activity, leading to the accumulation of unresolved R-loops and G-quadruplexes.[1][5][8] In MSI-H/dMMR cancer cells, this accumulation triggers a cascade of events including:

  • Replication Stress: The unresolved nucleic acid structures impede DNA replication forks, leading to replication stress.[1][2][9]

  • DNA Damage Response: Increased replication stress activates DNA damage response pathways, evidenced by markers like γH2AX and phosphorylated RPA.[1]

  • Cell Cycle Arrest: Consequently, cells arrest in the S and G2/M phases of the cell cycle.[1][6][10]

  • Apoptosis: Prolonged cell cycle arrest and unresolved DNA damage ultimately lead to programmed cell death (apoptosis).[1][4][6]

This selective vulnerability of MSI-H/dMMR cells to DHX9 inhibition forms the basis of this compound's therapeutic potential.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor compounds, highlighting its potency, selectivity, and cellular activity.

Table 1: Biochemical and Biophysical Properties of DHX9 Inhibitors

CompoundDHX9 ATPase Assay EC50 (μM)DHX9 Unwinding Assay IC50 (μM)DHX9 Binding Affinity (SPR) KD (μM)Residence Time (1/k_off) (s)
1 2.9 (partial inhibition)21.4 (complete inhibition)0.335.4
This compound Not explicitly stated, but potentIC50 = 8 nM[11]Not explicitly statedSignificantly improved over compound 1

Data compiled from multiple sources.[5][11]

Table 2: Cellular Activity of this compound

Cell Line TypeRepresentative Cell LineProliferation IC50 (μM)Key Observation
MSI-H/dMMR CRC LS411NPotent inhibitionStrong anti-proliferative effect
MSS/pMMR CRC NCI-H747, SW480Minimal inhibitionSelective killing of MSI-H/dMMR cells

Data compiled from multiple sources.[1][6][7]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatmentTumor Growth Inhibition/Regression
MSI-H/dMMR CRC (LS411N) This compound (300 mg/kg, b.i.d.)105% tumor regression[6]
MSS/pMMR CRC (SW480) This compoundNo significant effect on tumor growth

Data compiled from multiple sources.[5][6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

DHX9_Inhibition_Pathway cluster_cell MSI-H/dMMR Cancer Cell This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Inhibits R_loops R-loops & G-quadruplexes DHX9->R_loops Resolves Replication_Stress Replication Stress R_loops->Replication_Stress Accumulation leads to DNA_Damage DNA Damage (γH2AX, pRPA) Replication_Stress->DNA_Damage Induces Cell_Cycle_Arrest S/G2-M Phase Arrest DNA_Damage->Cell_Cycle_Arrest Triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to Experimental_Workflow cluster_workflow This compound Characterization Workflow Screening High-Throughput Screening Hit_Validation Hit Validation & Optimization (Biochemical & Biophysical Assays) Screening->Hit_Validation Cellular_Assays Cellular Activity (Proliferation, Apoptosis, Biomarkers) Hit_Validation->Cellular_Assays In_Vivo In Vivo Efficacy (Xenograft Models) Cellular_Assays->In_Vivo Clinical_Dev Clinical Development In_Vivo->Clinical_Dev

References

Preclinical Profile of ATX968: A Novel DHX9 Inhibitor for Colorectal Cancer with Microsatellite Instability

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical data for ATX968, a first-in-class, potent, and selective small molecule inhibitor of the DEAH-box RNA helicase DHX9. The following sections detail the mechanism of action, in vitro and in vivo efficacy, and experimental protocols for this compound in the context of colorectal cancer (CRC), with a specific focus on its activity in microsatellite instability-high (MSI-H) and mismatch repair deficient (dMMR) tumor models.

Core Findings and Mechanism of Action

This compound targets DHX9, a helicase that plays a critical role in various cellular processes, including replication, transcription, and the maintenance of genomic stability.[1][2] Tumors with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) exhibit a strong dependence on DHX9 for survival, making it a compelling therapeutic target in this patient population.[1][2][3]

The mechanism of action of this compound in MSI-H/dMMR colorectal cancer cells involves the inhibition of DHX9's helicase activity. This leads to an accumulation of RNA/DNA secondary structures and increased replication stress, ultimately resulting in cell-cycle arrest and apoptosis.[2][4][5][6] Genetic knockdown of DHX9 mirrors the effects of chemical inhibition with this compound, validating the on-target activity of the compound.[2][4]

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated in both in vitro and in vivo models of colorectal cancer. A summary of the key quantitative data is presented below.

In Vitro Activity

This compound demonstrates potent and selective inhibition of cell proliferation in MSI-H/dMMR colorectal cancer cell lines, with significantly less activity in microsatellite stable (MSS) or proficient mismatch repair (pMMR) cell lines.

Cell LineMSI/MMR StatusProliferation IC50Reference
LS411NMSI-H/dMMR< 1 µmol/L[7]
HCT116MSI-HNot explicitly stated, but sensitive[6]
Multiple MSI-H/dMMR cell linesMSI-H/dMMRSensitive (IC50 < 1 µmol/L)[7]
NCI-H747MSS/pMMRInsensitive[4]
SW480MSSInsensitive[3][7]
Multiple MSS/pMMR cell linesMSS/pMMRInsensitive (IC50 > 1 µmol/L)[7]

Biochemical assays confirm this compound as a potent inhibitor of DHX9, with a reported IC50 of 8 nM for helicase activity and a binding affinity (KD) of 1.3 nmol/L.[7][8]

In Vivo Efficacy in Xenograft Models

Oral administration of this compound in mouse xenograft models of human colorectal cancer resulted in robust and durable tumor regression in MSI-H/dMMR models, with no significant impact on tumor growth in MSS models.

Xenograft ModelTreatmentDosing RegimenTumor Growth Inhibition/RegressionBody Weight EffectsReference
LS411N (MSI-H/dMMR)This compound30-300 mg/kg b.i.d.Dose-dependent tumor regression; 105% regression at 300 mg/kg b.i.d.Well tolerated, no concomitant body weight loss[3][7]
LS411N (MSI-H/dMMR)This compoundNot specifiedDurable tumor regression during a 28-day treatment period with minimal regrowth in a 28-day post-treatment windowWell tolerated[1]
SW480 (MSS/pMMR)This compoundNot specifiedNo significant tumor growth inhibitionWell tolerated[3][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.

Cell Proliferation Assays
  • Cell Lines: MSI-H/dMMR colorectal cancer cell lines (e.g., LS411N) and MSS/pMMR colorectal cancer cell lines (e.g., NCI-H747) were used.[4]

  • Treatment: Cells were treated with varying concentrations of this compound or DMSO as a vehicle control.

  • Analysis: Cell viability was assessed using assays such as CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50) of this compound.[6]

Apoptosis and Cell Death Analysis
  • Cell Lines: LS411N (MSI-H/dMMR) and NCI-H747 (MSS/pMMR) colorectal cancer cells were utilized.[4][5]

  • Treatment: Cells were treated with either DMSO or 1 μmol/L this compound for a duration of 1 to 6 days.[4][5]

  • Staining: Following treatment, both detached and adherent cells were collected. Apoptosis was evaluated by staining with Annexin V–PE. Cell viability was assessed using a LIVE/DEAD fixable violet dead cell stain.[4][5]

  • Data Acquisition: Stained samples were analyzed using an Attune NxT flow cytometer.[4][5]

Xenograft Models
  • Animal Models: Mouse xenograft models were established using human colorectal cancer cell lines. The MSI-H/dMMR model utilized the LS411N cell line, while the MSS/pMMR model used the SW480 cell line.[3]

  • Treatment: this compound was administered orally. In some studies, a twice-daily (b.i.d.) dosing schedule was employed, with doses ranging from 30 to 300 mg/kg.[3]

  • Efficacy Evaluation: Tumor volume was measured throughout the study to assess tumor growth inhibition or regression.[3] Animal body weight was monitored to evaluate tolerability.

  • Pharmacodynamic Biomarker Analysis: Tumor tissue was collected to measure the levels of circBRIP1, a biomarker of DHX9 inhibition.[3][9]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism and experimental design, the following diagrams are provided.

ATX968_Mechanism_of_Action cluster_0 MSI-H/dMMR Colorectal Cancer Cell This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Inhibition R_loops ↑ RNA/DNA Hybrids (R-loops) Rep_Stress ↑ Replication Stress R_loops->Rep_Stress DNA_Damage ↑ DNA Damage Rep_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action of this compound in MSI-H/dMMR colorectal cancer cells.

In_Vivo_Xenograft_Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Cell_Implant Implantation of CRC Cell Lines (LS411N or SW480) Treatment Oral Administration of this compound or Vehicle Cell_Implant->Treatment Tumor_Vol Tumor Volume Measurement Treatment->Tumor_Vol Body_Weight Body Weight Monitoring Treatment->Body_Weight PD_Analysis Pharmacodynamic Analysis (circBRIP1) Treatment->PD_Analysis

References

ATX968: A Technical Guide to its Impact on DNA Replication and Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ATX968, a potent and selective allosteric inhibitor of the DEAH-box helicase 9 (DHX9). It details the compound's mechanism of action, its profound effects on DNA replication and repair processes, and its therapeutic potential, particularly in cancers with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H).

Core Mechanism of Action

This compound functions as a non-competitive inhibitor of DHX9, binding to a distinct allosteric pocket separate from the ATP-binding site.[1] DHX9 is a crucial enzyme that unwinds complex DNA and RNA structures, including R-loops (RNA/DNA hybrids), which are critical for maintaining genomic stability.[1][2] Genetic or chemical inhibition of DHX9 leads to the accumulation of these pathological R-loops.[1][3] This accumulation obstructs replication forks, leading to replication stress, DNA double-strand breaks, and ultimately, genomic instability.[1]

The inhibition of DHX9 by this compound triggers a cascade of cellular events indicative of significant DNA damage and replication stress. This includes the phosphorylation of RPA32 and histone H2AX (γH2AX), well-established markers of DNA damage.[3][4] Consequently, this leads to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis, particularly in cancer cells that are highly dependent on DHX9 for survival.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its precursors in various biochemical and cellular assays.

Table 1: In Vitro Potency of this compound and Related Compounds [1]

CompoundDHX9 ATPase Inhibition EC50 (μM)DHX9 Unwinding Inhibition IC50 (μM)circBRIP1 Induction EC50 (μM)
This compound 0.054 N/A 0.054
100.0920.656>10
11N/A0.0742.4
230.1560.2250.765
240.1791.31>10
250.0240.0430.103
32N/AN/A0.154

N/A: Data not available in the provided search results.

Table 2: Anti-proliferative Activity of this compound in Colorectal Cancer (CRC) Cell Lines

Cell LineMSI StatusMMR StatusThis compound IC50 (μM)
LS411NMSI-HdMMR0.663[1]
NCI-H747MSSpMMR>10[1]
SW480MSSpMMRInactive[2][5]

MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable; dMMR: deficient Mismatch Repair; pMMR: proficient Mismatch Repair.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosingOutcome
LS411NMSI-H/dMMR CRC300 mg/kg, twice daily, oralSignificant and durable tumor regression (105%)[2][5]
SW480MSS/pMMR CRC300 mg/kg, twice daily, oralNo significant tumor growth inhibition[2][5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Cell Death

The following diagram illustrates the signaling cascade initiated by this compound.

ATX968_Pathway This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Inhibition R_loops R-loop Accumulation DHX9->R_loops Prevents Rep_Stress Replication Stress R_loops->Rep_Stress Induces DNA_Damage DNA Damage (p-RPA32, γH2AX) Rep_Stress->DNA_Damage Causes Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound signaling cascade from DHX9 inhibition to apoptosis.
Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow for evaluating the effects of this compound on cancer cells.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., LS411N, NCI-H747) Treatment Treat with this compound or DMSO (Control) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., EdU Staining) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot for DNA Damage Markers (γH2AX, p-RPA32) Treatment->Western_Blot Xenograft Implant Tumor Cells into Mice Dosing Oral Dosing with This compound or Vehicle Xenograft->Dosing Tumor_Measurement Measure Tumor Volume Dosing->Tumor_Measurement Biomarker_Analysis Analyze Biomarkers (e.g., circBRIP1) Dosing->Biomarker_Analysis

Typical workflow for in vitro and in vivo evaluation of this compound.
Logical Relationship of this compound Sensitivity

This diagram illustrates the logical connection between a cancer cell's genetic background and its sensitivity to this compound.

Logical_Relationship MMR_Deficient Deficient Mismatch Repair (dMMR) MSI_High High Microsatellite Instability (MSI-H) MMR_Deficient->MSI_High Leads to DHX9_Dependency High DHX9 Dependency MSI_High->DHX9_Dependency Correlates with ATX968_Sensitivity Sensitivity to this compound DHX9_Dependency->ATX968_Sensitivity Results in

The link between dMMR/MSI-H status and this compound sensitivity.

Detailed Experimental Protocols

Western Blot for DNA Damage Markers

This protocol is for the detection of phosphorylated H2AX (γH2AX) and RPA32.

  • Cell Lysis: Treat MSI-H/dMMR (e.g., LS411N) and MSS/pMMR (e.g., NCI-H747) colorectal cancer cells with 1 μM this compound or DMSO for a time course of 1 to 7 days.[4] Lyse the cells and quantify protein concentration.

  • Gel Electrophoresis: Load 20-30 μg of protein onto a NuPAGE 4% to 12% Bis-Tris protein gel.[4]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.[4]

  • Blocking: Block the membrane with Odyssey PBS Blocking Buffer to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-histone H2A.X and phospho-RPA32.[4]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate secondary antibodies. Visualize the protein bands using a suitable detection system.

Cell Proliferation (EdU) Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Treatment: Seed LS411N and NCI-H747 cells and treat with 1 μM this compound or DMSO for 1 to 6 days.[4]

  • EdU Incorporation: Two hours before sample collection, add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the cell culture medium at a final concentration of 10 μM.[3]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde (PFA), followed by permeabilization.[3][4]

  • EdU Detection: Detect the incorporated EdU using a Click-iT reaction with a fluorescently labeled azide (B81097) (e.g., Alexa Fluor 488).[3][4]

  • Imaging and Analysis: Image the cells using fluorescence microscopy and quantify the percentage of EdU-positive cells.

Apoptosis (Annexin V) Assay

This protocol is for the detection of apoptotic cells.

  • Cell Treatment: Treat LS411N and NCI-H747 cells with 1 μM this compound or DMSO for 1 to 6 days.[3][4]

  • Cell Collection: Collect both detached (apoptotic) and adherent (trypsinized) cells.[3][4]

  • Staining: Stain the cells with Annexin V-PE to identify apoptotic cells and a viability dye (e.g., LIVE/DEAD Fixable Violet Dead Cell Stain) to exclude necrotic cells.[3][4]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) cells.[3][4]

In Vivo Xenograft Study

This protocol outlines the general procedure for assessing the in vivo efficacy of this compound.

  • Animal Model: Use female 6- to 8-week-old BALB/c nude mice.[4]

  • Tumor Implantation: Subcutaneously implant human MSI-H/dMMR (LS411N) or MSS/pMMR (SW480) colorectal cancer cells.[4]

  • Treatment: Once tumors are established, orally administer this compound (at varying doses, e.g., up to 300 mg/kg) or a vehicle control, typically twice daily.[3][5]

  • Tumor Measurement: Measure tumor volume using calipers twice a week.[3][4] The formula TV = (a × b²)/2 can be used, where 'a' is the longer and 'b' is the shorter dimension.[3]

  • Monitoring: Monitor animal body weight and general health throughout the study.[3]

  • Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis, such as the induction of circBRIP1.[5]

Conclusion

This compound is a promising, orally bioavailable DHX9 inhibitor with a clear mechanism of action that leads to replication stress, DNA damage, and selective killing of cancer cells with high microsatellite instability and deficient mismatch repair.[3][6][7] The robust preclinical data, including significant and durable tumor regression in xenograft models, validate DHX9 as a compelling therapeutic target for this specific cancer subtype.[3][5][8] The well-defined pharmacodynamic biomarker, circBRIP1, further supports its potential for clinical development.[2][5] This technical guide provides a comprehensive overview of the critical data and methodologies for researchers and drug development professionals working on or interested in the therapeutic potential of DHX9 inhibition.

References

The Discovery and Synthesis of ATX968: A Potent and Selective DHX9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Lexington, MA - The emergence of ATX968, a potent and selective small-molecule inhibitor of the DEAH-box helicase 9 (DHX9), represents a significant advancement in the pursuit of targeted cancer therapies.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the fields of oncology research and drug development.

Discovery of this compound: From High-Throughput Screening to a Lead Candidate

The journey to identify this compound began with high-throughput screening efforts aimed at discovering inhibitors of DHX9, a helicase increasingly implicated in cancer cell proliferation and survival, particularly in tumors with microsatellite instability (MSI).[1][4][5] An initial screening hit, compound 1, was identified as a partial inhibitor of DHX9's ATPase activity but a full inhibitor of its unwinding activity.[6] X-ray crystallography confirmed that compound 1 binds to an allosteric site distinct from the ATP-binding pocket, providing a critical structural framework for optimization.[6]

Subsequent structure-based drug design and medicinal chemistry efforts led to the optimization of this initial hit. A key discovery during this process was the identification of a sulfur-halogen bond that significantly increased the on-target residence time of the inhibitors without altering their equilibrium binding affinity.[6] This finding highlighted that cellular potency correlated more closely with residence time than with traditional binding affinity or biochemical potency metrics.[1][6] Further optimization of both potency and ADME (absorption, distribution, metabolism, and excretion) properties culminated in the identification of this compound as a potent, selective, and orally bioavailable DHX9 inhibitor.[6]

Quantitative Analysis of this compound Activity

This compound has demonstrated potent and selective inhibition of DHX9 across a range of biochemical and cellular assays. The following tables summarize the key quantitative data reported for this compound and its precursors.

Table 1: Biochemical and Cellular Potency of this compound and Precursor Compounds

CompoundDHX9 Unwinding IC50 (μM)DHX9 ATPase EC50 (μM)circBRIP1 EC50 (μM)
This compound 0.008 N/A 0.054
Compound 1N/APartial InhibitionN/A
Compound 210.5650.0041.28
Compound 23N/AN/AImproved Potency
Compound 25N/AN/AImproved Potency

Data compiled from multiple sources. N/A indicates data not available.[4][7]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosingTumor Growth Inhibition/Regression
LS411N (MSI-H/dMMR)Colorectal Cancer300 mg/kg, b.i.d., p.o.105% regression
SW480 (MSS/pMMR)Colorectal CancerN/ANo significant effect

Data represents significant and durable tumor regression observed in the MSI-H model.[5]

Mechanism of Action: DHX9 Inhibition, Replication Stress, and Apoptosis

This compound exerts its anti-cancer effects by inhibiting the helicase activity of DHX9. DHX9 plays a crucial role in resolving R-loops, which are three-stranded nucleic acid structures that can form during transcription and lead to replication stress and genomic instability if not properly resolved.[8][9] In cancer cells with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H), there is a strong dependence on DHX9 for survival.[1][2][3]

Inhibition of DHX9 by this compound leads to an accumulation of R-loops, resulting in increased replication stress and DNA damage.[1][2] This, in turn, triggers cell-cycle arrest and ultimately leads to apoptosis in susceptible cancer cells.[1][2][3] There is also evidence suggesting a potential link between DHX9 and the NF-κB signaling pathway, which is involved in inflammation and cell survival.[8]

Signaling Pathway of DHX9 Inhibition by this compound

DHX9_Inhibition_Pathway cluster_0 This compound Action cluster_1 Cellular Processes cluster_2 Cellular Consequences This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Inhibits R_loop R-loop Resolution DHX9->R_loop Promotes Replication DNA Replication Replication_Stress Replication Stress DHX9->Replication_Stress Prevents R_loop->Replication Enables DNA_Damage DNA Damage Replication_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound-mediated DHX9 inhibition.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. A detailed, step-by-step synthesis protocol is available in the supplementary materials of the primary publication. The general scheme for the synthesis of this compound and a key precursor is outlined below.

Synthesis of N-(3-Methanesulfonamidophenyl)-4-methylthiophene-2-carboxamide (Compound 4)

A detailed procedure for the synthesis of a precursor, compound 4, is provided in the literature. This typically involves the coupling of a substituted aniline (B41778) with a thiophene (B33073) carboxylic acid derivative.

Synthesis of this compound

The synthesis of this compound is also described in detail in the literature. Following a similar procedure to related compounds, the final step involves purification by silica (B1680970) gel column chromatography followed by trituration to afford the final product as a white solid.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Proliferation Assay
  • Cell Seeding: Cancer cell lines (e.g., LS411N MSI-H/dMMR and NCI-H747 MSS/pMMR) are seeded in 96-well plates.

  • Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 1 to 6 days).

  • EdU Labeling: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is added to the wells for 2 hours before fixation.

  • Fixation and Permeabilization: Cells are fixed with a fixative solution.

  • Click-iT Reaction: The Click-iT EdU cell proliferation kit is used for imaging with a fluorescent dye (e.g., Alexa Fluor 488).

  • Imaging and Analysis: Plates are imaged using a high-content imaging system, and the percentage of EdU-positive cells is quantified to determine the effect on cell proliferation.[1]

Apoptosis Assay
  • Cell Treatment: LS411N and NCI-H747 cells are treated with 1 μmol/L this compound or DMSO for 1 to 6 days.

  • Cell Collection: Both detached (apoptotic) and adherent cells are collected.

  • Staining: Cells are stained with Annexin V-PE to detect early apoptotic cells and a viability dye (e.g., LIVE/DEAD Fixable Violet) to identify dead cells.

  • Flow Cytometry: Samples are analyzed using a flow cytometer (e.g., Attune NxT) to quantify the percentage of apoptotic and dead cells.[1][10]

Xenograft Mouse Model
  • Animal Model: Female 6- to 8-week-old BALB/c nude mice are used.

  • Tumor Implantation: Human colorectal cancer cells (e.g., LS411N for MSI-H and SW480 for MSS) are implanted subcutaneously.

  • Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and dosed orally with this compound or a vehicle control, typically twice daily.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is concluded after a defined period (e.g., 28 days of dosing), and tumor growth inhibition or regression is calculated.[1]

Experimental Workflow for In Vivo Studies

Xenograft_Workflow cluster_0 Pre-clinical Model cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Animal_Model BALB/c nude mice Tumor_Implantation Subcutaneous implantation of cancer cells Animal_Model->Tumor_Implantation Tumor_Growth Tumor growth to specified volume Tumor_Implantation->Tumor_Growth Randomization Randomization into treatment groups Tumor_Growth->Randomization Dosing Oral administration of This compound or vehicle Randomization->Dosing Monitoring Regular measurement of tumor volume & body weight Dosing->Monitoring Endpoint Study conclusion after defined period Monitoring->Endpoint Analysis Calculation of tumor growth inhibition/regression Endpoint->Analysis

Caption: Workflow for this compound efficacy testing in xenograft models.

Conclusion

This compound has emerged as a promising, potent, and selective inhibitor of DHX9 with a clear mechanism of action and demonstrated in vivo efficacy in preclinical models of MSI-H cancers.[1][2][3][6] The detailed discovery, synthesis, and characterization of this compound provide a solid foundation for its further development as a potential precision medicine for patients with tumors harboring specific genetic vulnerabilities. This guide offers a comprehensive technical resource for researchers and drug developers interested in the continued exploration of DHX9 inhibition as a therapeutic strategy.

References

Unveiling the Off-Target Profile of ATX968: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

LEXINGTON, MA – ATX968, a potent and selective inhibitor of the DEAH-box helicase 9 (DHX9), has demonstrated significant promise in preclinical models of microsatellite instable (MSI) cancers. Developed by Accent Therapeutics, this first-in-class molecule is engineered for high-affinity binding to its primary target. This technical guide provides an in-depth analysis of the off-target profile of this compound, offering critical insights for researchers, scientists, and drug development professionals. The data presented herein underscores the compound's high selectivity, a key attribute for a favorable therapeutic index.

This compound is an orally bioavailable small molecule that has shown robust and durable tumor regression in xenograft models of MSI-high/dMMR colorectal cancer.[1][2][3] Its mechanism of action is rooted in the inhibition of DHX9's helicase activity, which leads to replication stress, cell-cycle arrest, and apoptosis in cancer cells with deficient mismatch repair (dMMR).[4]

Executive Summary of Selectivity

Extensive preclinical profiling demonstrates that this compound is a highly selective inhibitor of DHX9. The compound has been evaluated against a broad panel of kinases and related helicases, revealing a remarkably clean off-target profile. This high degree of selectivity suggests that the observed anti-proliferative effects are primarily driven by the on-target inhibition of DHX9.[1][2]

Quantitative Analysis of Off-Target Interactions

To ascertain the selectivity of this compound, the inhibitor was screened against a panel of 97 kinases and a selection of related helicases. The following tables summarize the quantitative data from these profiling studies.

Table 1: Helicase Selectivity Profile of this compound
TargetDescriptionInhibitionAssay Type
DHX9 Primary Target (ATP-dependent RNA helicase A) IC50 = 8 nM Helicase Activity Assay
DHX36DExH-box helicase 36No significant inhibitionEnzymatic Assay
SMARCA2SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2No significant inhibitionEnzymatic Assay
WRNWerner syndrome ATP-dependent helicaseNo significant inhibitionEnzymatic Assay

Data compiled from publicly available research articles.[1][5]

Table 2: Kinase Selectivity Profile of this compound

This compound was profiled against a diverse panel of 97 kinases. The results indicated an excellent selectivity profile with no significant off-target kinase inhibition observed.[1][2][5] The specific quantitative data from the kinase panel screening is often found in the supplementary materials of the primary research publications. For the purpose of this guide, the qualitative summary from the main text is presented.

Kinase Panel (97 diverse kinases)Result
Comprehensive Kinase PanelExcellent selectivity profile

For detailed quantitative data, refer to Supplementary Table S4 of the publication: "A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair" in Cancer Research.[2]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approach to defining the off-target profile, the following diagrams are provided.

DHX9_Inhibition_Pathway This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Inhibition R_loops R-loop Accumulation DHX9->R_loops Prevents Replication_Stress Replication Stress R_loops->Replication_Stress DNA_Damage DNA Damage Replication_Stress->DNA_Damage Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis MSI_Cancer_Cell MSI-H/dMMR Cancer Cell Apoptosis->MSI_Cancer_Cell Selective Killing

Caption: Proposed mechanism of action for this compound in MSI-H/dMMR cancer cells.

Off_Target_Profiling_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_cellular Cellular Confirmation Kinase_Panel Kinase Panel (97) IC50_Determination IC50 Determination Kinase_Panel->IC50_Determination Hits Helicase_Panel Related Helicases (DHX36, SMARCA2, WRN) Helicase_Panel->IC50_Determination Hits Phenotypic_Assay Phenotypic Assays (e.g., Cell Proliferation) IC50_Determination->Phenotypic_Assay Target_Engagement Cellular Target Engagement Phenotypic_Assay->Target_Engagement This compound This compound This compound->Kinase_Panel This compound->Helicase_Panel

Caption: General workflow for assessing the off-target profile of a small molecule inhibitor.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the off-target profile of this compound.

Kinase and Helicase Profiling

Objective: To determine the inhibitory activity of this compound against a broad range of kinases and related helicases.

Methodology:

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Enzyme and Substrate Preparation: The purified recombinant kinase or helicase enzyme is prepared in an appropriate assay buffer along with its specific substrate (e.g., ATP and a peptide for kinases; a DNA or RNA substrate for helicases).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the enzyme to a mixture of the compound and substrate.

  • Detection: The reaction progress is monitored using a detection system appropriate for the enzyme class. For kinases, this is often a luminescence-based assay that measures ATP consumption or a fluorescence-based assay that detects product formation. For helicases, this can involve measuring the separation of a fluorescently labeled duplex DNA or RNA substrate.

  • Data Analysis: The enzyme activity is measured at each compound concentration, and the data are plotted to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular Proliferation Assays

Objective: To assess the anti-proliferative effects of this compound in various cancer cell lines and to confirm that the observed effects are on-target.

Methodology:

  • Cell Culture: Microsatellite instable (MSI-H/dMMR) and microsatellite stable (MSS/pMMR) colorectal cancer cell lines are cultured under standard conditions.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 4-10 days).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the Click-iT EdU Cell Proliferation Kit, which measures DNA synthesis, or assays that measure metabolic activity (e.g., MTS or resazurin (B115843) reduction).

  • Data Analysis: The percentage of viable cells is calculated relative to the vehicle-treated control, and the IC50 value for cell proliferation is determined.

Apoptosis Analysis

Objective: To determine if the reduction in cell viability is due to the induction of apoptosis.

Methodology:

  • Cell Treatment: Cancer cell lines are treated with this compound or a vehicle control for 1 to 6 days.

  • Cell Staining: Both detached and adherent cells are collected and stained with Annexin V (to detect early apoptotic cells) and a viability dye (to distinguish live from dead cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells undergoing apoptosis.

Conclusion

The comprehensive off-target profiling of this compound reveals a highly selective inhibitor of DHX9. The lack of significant inhibition against a broad panel of kinases and related helicases provides strong evidence that the potent anti-tumor activity of this compound is mediated through its on-target mechanism. This favorable selectivity profile, combined with its oral bioavailability and robust in vivo efficacy, positions this compound as a promising therapeutic candidate for MSI-H/dMMR cancers. Further investigation into the full spectrum of its cellular effects will continue to inform its clinical development.

References

Methodological & Application

ATX968: Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATX968 is a potent, selective, and orally bioavailable allosteric inhibitor of the DEAH-box helicase 9 (DHX9).[1][2] DHX9 is a multifunctional enzyme involved in transcription, translation, and maintenance of genomic stability.[3][4] Elevated expression of DHX9 is observed in multiple cancer types and is associated with poor prognosis.[3] this compound has demonstrated significant anti-proliferative effects in cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), highlighting its potential as a targeted therapeutic agent.[3][4] This document provides detailed protocols for key in vitro experiments to evaluate the activity of this compound, along with its mechanism of action and relevant signaling pathways.

Mechanism of Action

This compound functions as an allosteric inhibitor of DHX9, binding to a site distinct from the ATP-binding pocket.[1] This inhibition stabilizes the DHX9-ADP complex, trapping the enzyme in an inactive state and preventing its helicase activity, which is crucial for resolving R-loops (three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA). The accumulation of unresolved R-loops leads to replication stress, DNA damage, cell cycle arrest, and ultimately, apoptosis, particularly in MSI-H/dMMR cancer cells that are more reliant on DHX9 for survival.[3][4]

Signaling Pathway

The inhibition of DHX9 by this compound initiates a cascade of cellular events, primarily centered around the accumulation of R-loops and the subsequent DNA damage response.

DHX9_Inhibition_Pathway cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Allosteric Inhibition R_loop Increased R-loop Formation DHX9->R_loop leads to Rep_Stress Replication Stress R_loop->Rep_Stress DNA_Damage DNA Damage Rep_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Signaling pathway of this compound-mediated DHX9 inhibition.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound.

Table 1: Biochemical and Cellular Activity of this compound

Assay TypeParameterValueCell Line/System
DHX9 Helicase InhibitionIC508 nMBiochemical Assay
circBRIP1 AssayEC500.054 µM (54 nM)Cellular Assay
Anti-proliferative ActivityIC50<1 µMMSI-H/dMMR Colorectal Cancer Cell Lines
Anti-proliferative ActivityIC50>1 µMMSS/pMMR Colorectal Cancer Cell Lines
DHX9 Binding AffinityKD1.3 nMImmobilized DHX9

Data compiled from multiple sources.[2][5][6]

Experimental Protocols

Cell Proliferation Assay

This protocol determines the anti-proliferative effect of this compound on cancer cell lines.

Cell_Proliferation_Workflow start Seed Cells treat Treat with this compound (10 µM, 10 days) start->treat incubate Incubate treat->incubate measure Measure Cell Viability (e.g., CellTiter-Glo) incubate->measure analyze Analyze Data (IC50) measure->analyze

Caption: Workflow for the cell proliferation assay.

Materials:

  • MSI-H/dMMR colorectal cancer cell lines (e.g., LS411N)

  • MSS/pMMR colorectal cancer cell lines (e.g., NCI-H747)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A final concentration range of 0.01 µM to 10 µM is recommended.[5] Include a DMSO-only control.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plates for up to 10 days.[5]

  • At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Record the luminescence or absorbance using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis in cells treated with this compound.

Apoptosis_Assay_Workflow start Treat Cells with this compound (1 µM, 1-6 days) harvest Harvest Cells (Adherent & Detached) start->harvest stain Stain with Annexin V-PE & LIVE/DEAD Violet harvest->stain acquire Acquire Data (Flow Cytometer) stain->acquire analyze Analyze Data (e.g., FlowJo) acquire->analyze

Caption: Workflow for the apoptosis assay.

Materials:

  • LS411N and NCI-H747 cells

  • Complete cell culture medium

  • This compound (1 µM) and DMSO control

  • 6-well plates

  • Annexin V-PE staining kit

  • LIVE/DEAD fixable violet dead cell stain

  • Flow cytometer

Procedure:

  • Seed LS411N and NCI-H747 cells in 6-well plates and allow them to adhere.

  • Treat the cells with either DMSO or 1 µM this compound for 1 to 6 days.[3][4]

  • After treatment, collect both the detached (apoptotic) and adherent (trypsinized) cells.

  • Wash the cells with PBS and resuspend them in binding buffer.

  • Stain the cells with Annexin V-PE and a viability dye like LIVE/DEAD fixable violet stain according to the manufacturer's protocols.[3][4]

  • Acquire the data using a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentage of apoptotic cells.[3]

R-loop Formation Analysis

This protocol describes the detection of R-loop accumulation in cells following this compound treatment.

Materials:

  • LS411N and NCI-H747 cells

  • This compound (1 µM) and DMSO control

  • Fixation solution (4% PFA)

  • Permeabilization buffer (0.2% PBS-T)

  • Blocking solution (3% BSA in PBS-T)

  • Primary antibody against DNA-RNA hybrids (S9.6 antibody)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Grow cells on coverslips in a 6-well plate.

  • Treat cells with 1 µM this compound or DMSO for 72 hours.[3]

  • Fix the cells with 4% PFA and permeabilize with 0.2% PBS-T.[3]

  • Block non-specific antibody binding with 3% BSA in PBS-T for 1 hour at room temperature.[3]

  • Incubate the cells with the S9.6 primary antibody overnight at 4°C.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.[3]

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • To confirm the specificity of the S9.6 signal, a control experiment can be performed by treating fixed and permeabilized cells with RNase H, which degrades the RNA in DNA-RNA hybrids, prior to antibody staining.[3][4]

Compound Handling and Storage

  • Solubility: this compound is soluble in DMSO at 84 mg/mL (199.08 mM).[2]

  • Storage: Store the solid compound at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.

Disclaimer

This document is intended for research use only. The protocols provided are based on published literature and should be adapted and optimized for specific experimental conditions. Always follow standard laboratory safety procedures.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-968 is a potent and selective small-molecule inhibitor of the DEAH-box helicase 9 (DHX9).[1][2][3] DHX9 is a crucial enzyme involved in various cellular processes, including transcription, translation, and maintenance of genomic stability.[2][4] Elevated expression of DHX9 has been observed in multiple cancer types.[2] Notably, cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) exhibit a strong dependence on DHX9, making it a promising therapeutic target for these specific cancer subtypes.[1][2]

These application notes provide a detailed overview of the recommended dosage and administration of ATX-968 in mouse xenograft models, particularly for MSI-H/dMMR colorectal cancer. The included protocols are based on preclinical studies demonstrating the efficacy and selectivity of ATX-968.

Mechanism of Action

ATX-968 functions as an allosteric inhibitor of DHX9.[3][5] In MSI-H/dMMR cancer cells, inhibition of DHX9's helicase activity by ATX-968 leads to an accumulation of RNA/DNA hybrids (R-loops), resulting in increased replication stress.[1][4] This heightened stress triggers cell-cycle arrest and ultimately induces apoptosis, leading to selective killing of these cancer cells.[1][6]

DHX9_Inhibition_Pathway cluster_cell MSI-H/dMMR Cancer Cell DHX9 DHX9 R_loops RNA/DNA Hybrids (R-loops) DHX9->R_loops Resolves ATX968 ATX-968 This compound->DHX9 Inhibits Rep_Stress Replication Stress R_loops->Rep_Stress Increased CCA Cell Cycle Arrest Rep_Stress->CCA Apoptosis Apoptosis CCA->Apoptosis

Caption: Signaling pathway of ATX-968 in MSI-H/dMMR cancer cells.

Recommended Dosing and Efficacy

In vivo studies using human colorectal cancer xenograft models in BALB/c nude mice have demonstrated the dose-dependent efficacy of ATX-968. The compound is orally bioavailable and well-tolerated at effective doses.

Quantitative Data Summary
ParameterDetailsReference
Drug ATX-968[1][2]
Mouse Strain 6-8 week old female BALB/c nude mice[1]
Cell Lines LS411N (MSI-H/dMMR Human Colorectal Cancer) SW480 (MSS/pMMR Human Colorectal Cancer)[1][6]
Administration Oral (p.o.), twice daily (b.i.d.)[2][7]
Dosing Duration 28 days[1][2]
Dose (mg/kg)Efficacy in LS411N (MSI-H) Xenograft ModelEfficacy in SW480 (MSS) Xenograft ModelReference
30Minimal tumor growth inhibitionNot reported[2]
100Moderate tumor growth inhibitionNot reported[2]
200Significant tumor regressionNot reported[2]
300Robust and durable tumor regression (105%)No significant tumor growth inhibition[2][6]

Experimental Protocols

Mouse Xenograft Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of ATX-968.

Xenograft_Workflow cluster_workflow Xenograft Efficacy Study Workflow start Acclimate BALB/c nude mice (6-8 weeks old) implant Subcutaneously implant LS411N or SW480 cells start->implant measure Monitor tumor growth implant->measure randomize Randomize mice into treatment groups (e.g., Vehicle, ATX-968 doses) measure->randomize treat Administer ATX-968 orally (b.i.d. for 28 days) randomize->treat monitor Monitor tumor volume and body weight treat->monitor end Endpoint analysis: Tumor collection for PD markers monitor->end

Caption: Experimental workflow for the ATX-968 mouse xenograft study.

Materials:

  • 6-8 week old female BALB/c nude mice[1]

  • LS411N and/or SW480 human colorectal cancer cells

  • Matrigel or similar basement membrane matrix

  • Sterile PBS and syringes

  • Calipers for tumor measurement

  • ATX-968 compound

  • Appropriate vehicle for oral gavage

Procedure:

  • Cell Preparation: Culture LS411N or SW480 cells under standard conditions. On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size. Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach a predetermined size, randomize the mice into different treatment cohorts (e.g., vehicle control, 30, 100, 200, 300 mg/kg ATX-968).

  • Drug Administration: Administer ATX-968 or vehicle orally twice daily for 28 days.[1][2]

  • Efficacy Monitoring: Measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity.[2]

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect tumors for pharmacodynamic (PD) biomarker analysis, such as the induction of circBRIP1.[6][7]

In Vitro Apoptosis Assay

This protocol can be used to assess the induction of apoptosis in cancer cell lines following treatment with ATX-968.

Materials:

  • LS411N (MSI-H/dMMR) and NCI-H747 (MSS/pMMR) or other relevant cell lines[1]

  • ATX-968 (e.g., 1 µM) and DMSO (vehicle control)[1][2]

  • Annexin V-PE and a dead cell stain (e.g., LIVE/DEAD Fixable Violet)[1][2]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with DMSO or 1 µM ATX-968 for 1 to 6 days.[1][2]

  • Cell Harvesting: Collect both adherent and detached cells.

  • Staining: Stain the cells with Annexin V-PE and a viability dye according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) cells.

DNA Damage and Replication Stress Analysis

This protocol describes the use of Western blotting to detect markers of DNA damage and replication stress.

Materials:

  • LS411N and NCI-H747 cells[1]

  • ATX-968 (e.g., 1 µM) and DMSO[1][2]

  • Lysis buffer and protein quantification assay

  • Primary antibodies against phospho-histone H2A.X and other relevant markers

  • Secondary antibodies and detection reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with 1 µM ATX-968 or DMSO for a time course of 1 to 7 days.[1][2] Lyse the cells to extract total protein.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against markers of DNA damage (e.g., γH2AX).

  • Detection: Use appropriate secondary antibodies and a detection system to visualize the protein bands. Increased levels of markers like γH2AX are indicative of DNA damage and replication stress.

Conclusion

ATX-968 demonstrates significant and selective anti-tumor activity in MSI-H/dMMR colorectal cancer xenograft models, with a 300 mg/kg twice-daily oral dose showing robust and durable tumor regression.[2][6] The provided protocols offer a framework for researchers to further investigate the in vivo and in vitro effects of this promising DHX9 inhibitor.

References

Application Notes and Protocols for In Vivo Administration of ATX968

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX968 is a potent and selective, orally bioavailable small-molecule inhibitor of DHX9, an ATP-dependent RNA/DNA helicase.[1][2][3] DHX9 plays a critical role in the maintenance of genome stability, and its inhibition has emerged as a promising therapeutic strategy in oncology.[1][4][5] Specifically, this compound has demonstrated robust and durable tumor growth inhibition or regression in preclinical xenograft models of microsatellite instability-high (MSI-H)/deficient mismatch repair (dMMR) colorectal cancer.[1][4][6] These application notes provide detailed protocols for the preparation and in vivo administration of this compound for preclinical research.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular Weight 421.92 g/mol [2]
Formula C18H16ClN3O3S2[3]
In Vitro Potency (circBRIP1 EC50) 0.054 µM[2]
DHX9 Helicase IC50 8 nM[3]
Solubility in DMSO 84 mg/mL (199.08 mM)[3]
Solubility in Water Insoluble[3]
Solubility in Ethanol Insoluble[3]
In Vivo Efficacy Significant tumor regression at 300 mg/kg, p.o., twice-daily[6]

Table 2: In Vivo Formulation Protocols for this compound

ProtocolVehicle CompositionAchieved ConcentrationNotesReference
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.93 mM)Requires sonication for dissolution. Prepare fresh daily.[2]
2 10% DMSO, 90% Corn Oil2.5 mg/mL (5.93 mM)Requires sonication for dissolution. Use immediately.[2]
3 Solutol, 1% Methylcellulose, 100 mg/mL PVP VA64, WaterNot specifiedFormulations prepared fresh daily.[4][7]
4 Carboxymethylcellulose sodium (CMC-Na)≥ 5 mg/mLHomogeneous suspension for oral administration.[3]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration (Vehicle: DMSO, PEG300, Tween-80, Saline)

This protocol is suitable for achieving a clear solution of this compound for oral gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing.

  • Add PEG300. In a sterile conical tube, add the required volume of the this compound/DMSO stock solution. To this, add 4 volumes of PEG300 (relative to the initial DMSO volume). Mix thoroughly by vortexing.

  • Add Tween-80. To the DMSO/PEG300 mixture, add 0.5 volumes of Tween-80 (relative to the initial DMSO volume). Vortex until the solution is homogeneous.

  • Add Saline. Slowly add 4.5 volumes of sterile saline (relative to the initial DMSO volume) to the mixture while vortexing.

  • Ensure complete dissolution. If any precipitation is observed, sonicate the solution in a bath sonicator until it becomes clear.

  • Final Concentration Check. The final composition of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of this compound will be 2.5 mg/mL.

  • Administration. Administer the freshly prepared formulation to the animals via oral gavage at the desired dosage. It is recommended to prepare this formulation fresh on the day of use.[2]

Protocol 2: Formulation of this compound for Oral Administration (Vehicle: DMSO, Corn Oil)

This protocol provides an alternative lipid-based formulation for oral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn oil, sterile

  • Sterile conical tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare a stock solution of this compound in DMSO. Dissolve this compound powder in DMSO to a desired stock concentration (e.g., 25 mg/mL). Vortex to ensure it is fully dissolved.

  • Add Corn Oil. In a sterile conical tube, add 1 volume of the this compound/DMSO stock solution. To this, add 9 volumes of sterile corn oil.

  • Mix and Dissolve. Vortex the mixture thoroughly. If necessary, use a sonicator bath to aid dissolution and achieve a clear solution.

  • Final Concentration Check. The final vehicle composition will be 10% DMSO and 90% Corn Oil, with a final this compound concentration of 2.5 mg/mL.

  • Administration. This formulation should be used immediately after preparation for oral administration.[2]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound functions as an allosteric inhibitor of the DHX9 helicase.[1] In cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), there is a strong dependence on DHX9 for survival. Inhibition of DHX9 by this compound leads to an accumulation of R-loops (three-stranded nucleic acid structures composed of a DNA-RNA hybrid and the associated single-stranded DNA), resulting in replication stress and DNA damage.[4] This ultimately triggers cell-cycle arrest and apoptosis, leading to selective killing of these cancer cells.[4][7]

ATX968_Mechanism_of_Action This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Inhibits R_loops R-loop Accumulation DHX9->R_loops Prevents Accumulation Replication_Stress Replication Stress & DNA Damage R_loops->Replication_Stress Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis MSI_H_dMMR MSI-H/dMMR Cancer Cells Apoptosis->MSI_H_dMMR Selective Killing Of

Caption: Mechanism of action of this compound in MSI-H/dMMR cancer cells.

In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a xenograft model.

In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Xenograft Establish Xenograft Model (e.g., MSI-H CRC cells in mice) Randomization Tumor Growth & Animal Randomization Xenograft->Randomization Formulation Prepare this compound Formulation (Fresh Daily) Randomization->Formulation Administration Oral Administration (e.g., Twice-daily) Formulation->Administration Monitoring Monitor Body Weight & Tumor Volume Administration->Monitoring Data_Collection Collect Tumor Tissue for Biomarker Analysis Monitoring->Data_Collection Efficacy_Eval Evaluate Tumor Growth Inhibition/Regression Data_Collection->Efficacy_Eval Biomarker_Analysis Analyze DHX9 Target Engagement (e.g., circBRIP1 levels) Data_Collection->Biomarker_Analysis

Caption: Experimental workflow for in vivo efficacy studies of this compound.

References

Application Notes: Solubility and Handling of ATX968

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ATX968 is a potent, selective, and orally bioavailable inhibitor of the ATP-dependent RNA/DNA helicase DHX9, with an IC50 of 8 nM.[1][2] It has demonstrated significant anti-proliferative activity in cancer cells with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), leading to durable tumor regression in xenograft models.[3][4] Proper handling and solubilization of this compound are critical for accurate and reproducible results in both in vitro and in vivo studies. These application notes provide detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other organic solvent systems, along with protocols for stock solution preparation and solubility determination.

Solubility Data

The solubility of this compound has been determined in various solvents. The data is summarized in the table below for easy comparison. It is highly soluble in DMSO but practically insoluble in aqueous solutions and ethanol.[1] For in vivo applications, specific formulations with co-solvents are required.

Solvent SystemConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 84 - 100 mg/mL199.08 - 237.01 mMSonication may be required to fully dissolve the compound. It is critical to use fresh, anhydrous DMSO as the compound's solubility is reduced in hygroscopic DMSO.[1][3]
Water InsolubleInsoluble
Ethanol InsolubleInsoluble
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL≥ 5.93 mMA clear solution can be achieved with sonication. Suitable for oral administration in animal studies.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL≥ 5.93 mMA clear solution can be achieved with sonication. Suitable for parenteral or oral administration in animal studies.[3]

Mechanism of Action Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the helicase activity of DHX9.[4] In cancer cells with deficient mismatch repair (dMMR), this inhibition leads to an accumulation of R-loops (RNA:DNA hybrids), which causes increased replication stress and DNA damage.[4][5] This ultimately triggers cell cycle arrest and apoptosis, leading to selective cell death in these vulnerable cancer cells.[4]

ATX968_Pathway This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Inhibition R_loop R-loop Accumulation DHX9->R_loop Prevents Rep_Stress Replication Stress R_loop->Rep_Stress DNA_Damage DNA Damage Rep_Stress->DNA_Damage Apoptosis Cell Cycle Arrest & Apoptosis in dMMR Cells DNA_Damage->Apoptosis

Figure 1. This compound Mechanism of Action Pathway.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solutions in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Bath sonicator

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO per 1 mg of this compound).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.[3] Gentle heating can also be applied if necessary.

  • Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage.[1][3]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a general method to determine the kinetic solubility of this compound in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, or Fasted State Simulated Intestinal Fluid, FaSSIF). This method relies on adding a concentrated DMSO stock to the aqueous buffer and measuring the amount of compound that remains in solution after equilibration and filtration.[6]

Materials:

  • This compound/DMSO stock solution (e.g., 30 mM)

  • Aqueous buffer of choice (e.g., FaSSIF)

  • 96-well plate and plate shaker

  • Filtration device (e.g., 96-well filter plate, 0.45 µm)

  • Analytical instrument (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 30 mM) as described in Protocol 1.[6]

  • Add 990 µL of the desired aqueous buffer to the wells of a 96-well plate.

  • Add 10 µL of the 30 mM this compound/DMSO stock solution to the buffer-containing wells. This results in a final DMSO concentration of 1%.

  • Seal the plate and shake at 1100 rpm for 2 hours at room temperature to allow the solution to equilibrate.[6]

  • After incubation, filter the samples to remove any precipitated compound.

  • Dilute the filtered samples with an appropriate solvent (e.g., methanol) to a concentration suitable for analysis.[6]

  • Prepare a set of calibration standards from the DMSO stock solution.

  • Analyze the samples and standards by HPLC or LC-MS to determine the concentration of soluble this compound.

Protocol 3: Preparation of Formulations for In Vivo Studies

Due to its low aqueous solubility, this compound requires a specific vehicle formulation for in vivo administration.

A. Formulation with PEG300/Tween-80/Saline [3]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the solvents sequentially:

    • 10% DMSO stock solution (e.g., 100 µL for a 1 mL final volume)

    • 40% PEG300 (e.g., 400 µL)

  • Mix thoroughly until the solution is clear. Sonication can be used to aid dissolution.

  • Add 5% Tween-80 (e.g., 50 µL) and mix until clear.

  • Finally, add 45% saline (e.g., 450 µL) to reach the final volume and mix thoroughly.

  • The final concentration in this example would be 2.5 mg/mL. Use this formulation immediately after preparation.[3]

B. Formulation with Corn Oil [3]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 90% corn oil (e.g., 900 µL for a 1 mL final volume).

  • Add 10% of the this compound/DMSO stock solution (e.g., 100 µL).

  • Vortex and sonicate until a clear, uniform suspension or solution is formed.

  • The final concentration in this example would be 2.5 mg/mL. Use this formulation immediately after preparation.[3]

Experimental Workflow

The workflow for determining the kinetic solubility of a compound like this compound is a multi-step process that ensures only the truly dissolved portion of the compound is measured.

Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Stock Prepare Concentrated Stock in DMSO Dilute Add Stock to Aqueous Buffer (1:100) Stock->Dilute Incubate Incubate with Shaking (e.g., 2h @ 1100 rpm) Dilute->Incubate Filter Filter to Remove Precipitate Incubate->Filter Analyze Analyze Filtrate by HPLC or LC-MS Filter->Analyze Calculate Calculate Concentration vs. Standards Analyze->Calculate

Figure 2. Standard Workflow for Kinetic Solubility Assay.

References

Application Notes: Utilizing ATX968 for Targeted Cancer Cell Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATX968 is a potent, selective, and orally bioavailable small-molecule inhibitor of the ATP-dependent RNA helicase DHX9.[1][2] DHX9 is a crucial enzyme involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[3][4] Elevated expression of DHX9 is observed in numerous cancer types and is often associated with a poor prognosis.[3] this compound exerts its anticancer effects by inhibiting the helicase activity of DHX9, which leads to an accumulation of RNA/DNA hybrids (R-loops) and G-quadruplexes.[4] This, in turn, induces replication stress, DNA damage, cell cycle arrest, and ultimately apoptosis, particularly in cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[3][5][6] Preclinical studies have demonstrated that this compound shows significant and durable tumor regression in MSI-H/dMMR xenograft models.[3][7]

Mechanism of Action

This compound functions as an allosteric inhibitor of DHX9.[8] It binds to a pocket distinct from the ATP-binding site, thereby inhibiting the enzyme's helicase and unwinding activities without competing with ATP.[7][8] This inhibition leads to the accumulation of unresolved R-loops, which are three-stranded nucleic acid structures composed of an RNA-DNA hybrid and a displaced single-stranded DNA.[4] The persistence of these structures impedes DNA replication and transcription, causing replication stress and DNA double-strand breaks.[3][9] This triggers a DNA damage response, leading to cell cycle arrest and apoptosis.[3][9] The selective vulnerability of MSI-H/dMMR cancer cells to DHX9 inhibition is attributed to their pre-existing genomic instability and higher reliance on DHX9 for survival.[5]

Applications

  • In vitro cell proliferation assays: To determine the cytotoxic and cytostatic effects of this compound on various cancer cell lines.

  • Mechanism of action studies: To investigate the downstream cellular effects of DHX9 inhibition, such as R-loop formation, DNA damage, cell cycle arrest, and apoptosis.

  • In vivo preclinical studies: To evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in animal models of cancer.

  • Drug discovery: To serve as a tool compound for further exploration of DHX9 biology and the development of novel anticancer therapeutics.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound from various studies.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
DHX9 Unwinding IC508 nMBiochemical Assay[2][7]
SPR Kd1.3 nMBiochemical Assay[7]
circBRIP1 EC500.054 µM (54 nM)Not specified[1][10]
circBRIP1 EC50101 nMNot specified[7]
circAKR1A EC5095 nMNot specified[7]
circDKC1 EC50236 nMNot specified[7]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeMSI StatusProliferation IC50Reference
LS411NColorectal CancerMSI-H/dMMR<1 µM[4][5]
HCT116Colorectal CancerMSI-H/dMMR<1 µM[4]
NCI-H747Colorectal CancerMSS/pMMR>1 µM[4][5]
SW480Colorectal CancerMSS/pMMR>1 µM[5]

Note: Sensitive cell lines are generally defined as having an IC50 < 1 µM, while insensitive cell lines have an IC50 > 1 µM.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO.[2] For example, to prepare a 10 mM stock solution, dissolve 4.22 mg of this compound (molecular weight 421.92 g/mol ) in 1 mL of DMSO.

  • Solubility: The solubility of this compound in DMSO is high (e.g., 84 mg/mL or ~199 mM).[2]

  • Storage: Store the stock solution at -20°C for long-term storage (months) or at -80°C for up to 6 months.[1][10] For short-term storage (days to weeks), 4°C is acceptable.[10] Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cell Proliferation Assay

This protocol is adapted from methodologies described for assessing the anti-proliferative effects of this compound.[4]

  • Cell Seeding:

    • Culture cancer cell lines (e.g., LS411N, NCI-H747) in appropriate media (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a density of 1,000-5,000 cells per well, depending on the cell line's growth rate.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in the cell culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM.

    • Include a DMSO-only control (vehicle) at the same final concentration as in the highest this compound treatment group.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.

    • Incubate the plates for the desired duration. For proliferation assays, a 10-day incubation period has been reported.[1][4]

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Follow the manufacturer's instructions for the chosen assay.

    • Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the cell viability against the log concentration of this compound.

    • Calculate the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot Analysis of DNA Damage Markers

This protocol is based on the methodology used to detect DNA damage following this compound treatment.[3]

  • Cell Treatment and Lysis:

    • Seed cells (e.g., LS411N, NCI-H747) in 6-well plates and allow them to attach overnight.

    • Treat the cells with 1 µM this compound or DMSO for various time points (e.g., 1 to 7 days).[3]

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane onto a NuPAGE 4-12% Bis-Tris protein gel.[3]

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or Odyssey Blocking Buffer) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against DNA damage markers such as phospho-Histone H2A.X (γH2AX) and phospho-RPA (pRPA) overnight at 4°C. Also, probe for a loading control like β-actin.

    • Wash the membrane and incubate with the appropriate secondary antibodies conjugated to HRP or a fluorescent dye for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an appropriate detection system (e.g., chemiluminescence or fluorescence imaging).

Visualizations

ATX968_Mechanism_of_Action cluster_0 This compound Treatment cluster_1 Cellular Target cluster_2 Downstream Effects This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Inhibition R_Loops ↑ R-Loop Accumulation DHX9->R_Loops Prevents Resolution Replication_Stress ↑ Replication Stress R_Loops->Replication_Stress DNA_Damage ↑ DNA Damage (γH2AX, pRPA) Replication_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental_Workflow_Proliferation_Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_treatment Prepare this compound serial dilutions incubate_overnight->prepare_treatment treat_cells Treat cells with this compound/Vehicle prepare_treatment->treat_cells incubate_treatment Incubate for 10 days treat_cells->incubate_treatment add_reagent Add CellTiter-Glo reagent incubate_treatment->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data and calculate IC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro cell proliferation assay with this compound.

References

Application Notes and Protocols for In Vivo Imaging of ATX968 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX968 is a potent and selective, orally bioavailable inhibitor of the DEAH-box helicase 9 (DHX9).[1][2][3] DHX9 is a multifunctional enzyme involved in transcription, translation, and maintenance of genome stability.[3][4] Elevated expression of DHX9 is observed in multiple cancer types and is associated with a poor prognosis.[3][4] Notably, cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) exhibit a strong dependence on DHX9 for survival.[3][5] this compound has demonstrated robust and sustained tumor growth inhibition and regression in preclinical xenograft models of MSI-H/dMMR colorectal cancer (CRC).[1][5][6]

The mechanism of action of this compound involves the induction of replication stress, leading to DNA damage, cell cycle arrest, and ultimately apoptosis in susceptible cancer cells.[3][5][7] This document provides detailed application notes and experimental protocols for utilizing various in vivo imaging techniques to non-invasively monitor the pharmacodynamic effects and therapeutic efficacy of this compound in preclinical cancer models.

Signaling Pathway of DHX9 Inhibition by this compound

The following diagram illustrates the proposed signaling pathway affected by this compound. Inhibition of DHX9's helicase activity leads to the accumulation of R-loops (RNA:DNA hybrids) and other secondary DNA structures, which impedes DNA replication and triggers a DNA damage response, ultimately culminating in apoptosis in cancer cells, particularly those with MSI-H/dMMR.

DHX9_Pathway cluster_0 This compound Intervention cluster_1 Cellular Processes cluster_2 Cellular Consequences This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Inhibits Replication DNA Replication & Transcription R_loops R-loop Resolution DHX9->R_loops Promotes Replication_Stress Replication Stress Replication->Replication_Stress Stalling leads to R_loops->Replication DNA_Damage DNA Damage (γH2AX) Replication_Stress->DNA_Damage Apoptosis Apoptosis (Caspase-3) DNA_Damage->Apoptosis Tumor_Regression Tumor Regression Apoptosis->Tumor_Regression

Caption: Signaling cascade initiated by this compound-mediated DHX9 inhibition.

Recommended In Vivo Imaging Modalities

Several in vivo imaging techniques can be employed to longitudinally and quantitatively assess the efficacy of this compound. The choice of modality will depend on the specific biological question, available resources, and the animal model.

Imaging ModalityTarget Biomarker/ProcessKey Advantages
Bioluminescence Imaging (BLI) Tumor Burden, Apoptosis (Caspase-3 activity)High throughput, cost-effective, excellent sensitivity.[8][9]
Fluorescence Imaging (FLI) Tumor Burden, Senescence (β-galactosidase activity)High sensitivity, potential for multiplexing with different fluorophores.[1][10]
Positron Emission Tomography (PET) Tumor Metabolism ([18F]FDG), Proliferation ([18F]FLT), DNA DamageQuantitative, translational to the clinic, provides functional information.[11][12]

Experimental Protocols

The following are detailed protocols for key in vivo imaging experiments to track the efficacy of this compound.

Bioluminescence Imaging (BLI) for Monitoring Tumor Growth and Apoptosis

This protocol describes the use of BLI to monitor changes in tumor volume and to specifically measure apoptosis induction following this compound treatment.

BLI_Workflow cluster_0 Preparation cluster_1 Treatment & Imaging cluster_2 Analysis A Establish MSI-H CRC xenografts (e.g., LS411N-luc) in mice B Randomize mice into treatment and control groups A->B C Administer this compound or vehicle B->C D Inject D-luciferin (for tumor burden) or caspase-3 substrate (for apoptosis) C->D E Acquire bioluminescence images D->E F Quantify photon flux from tumor regions of interest (ROI) E->F G Analyze and compare data between groups over time F->G

Caption: Workflow for in vivo bioluminescence imaging.

  • Immunodeficient mice (e.g., NU/J mice)

  • MSI-H/dMMR colorectal cancer cells stably expressing firefly luciferase (e.g., LS411N-luc)[5]

  • MSI-H/dMMR colorectal cancer cells engineered to express a caspase-3/7-activatable luciferase reporter[13]

  • This compound (formulation as described in literature[6])

  • D-Luciferin potassium salt

  • Caspase-3/7-specific bioluminescent substrate (e.g., DEVD-aminoluciferin)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Tumor Cell Implantation:

    • Culture LS411N-luc cells under standard conditions.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Monitor tumor growth by caliper measurements and baseline BLI.

  • Animal Grouping and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice/group).

    • Administer this compound orally at a predetermined dose (e.g., 300 mg/kg, twice daily) or vehicle control.[6]

  • Bioluminescence Imaging for Tumor Burden:

    • Image mice at baseline and at regular intervals (e.g., twice weekly) throughout the study.

    • Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection.

    • Anesthetize mice with isoflurane.

    • Acquire images 10-15 minutes post-luciferin injection using an in vivo imaging system.

    • Define a region of interest (ROI) over the tumor and quantify the total photon flux (photons/second).

  • Bioluminescence Imaging for Apoptosis:

    • At selected time points post-treatment initiation (e.g., 24, 48, and 72 hours), image a subset of mice to assess apoptosis.

    • Administer the caspase-3/7-specific bioluminescent substrate according to the manufacturer's instructions.

    • Acquire images and quantify the bioluminescent signal from the tumor ROI as described above. An increase in signal indicates caspase-3/7 activation and apoptosis.

Fluorescence Imaging for Monitoring Senescence

This protocol outlines the use of a fluorescent probe to detect cellular senescence, a potential outcome of this compound-induced cell cycle arrest.

FLI_Workflow cluster_0 Preparation cluster_1 Treatment & Imaging cluster_2 Analysis A Establish MSI-H CRC xenografts B Randomize mice into treatment and control groups A->B C Administer this compound or vehicle B->C D Inject senescence-associated β-galactosidase (SA-β-gal) fluorescent probe C->D E Acquire fluorescence images D->E F Quantify fluorescence intensity from tumor ROI E->F G Compare signal between groups F->G

Caption: Workflow for in vivo fluorescence imaging of senescence.

  • Tumor-bearing mice as described in the BLI protocol.

  • This compound and vehicle control.

  • A near-infrared (NIR) fluorescent probe for senescence-associated β-galactosidase (SA-β-gal) activity.[1][10]

  • In vivo fluorescence imaging system.

  • Animal Model and Treatment:

    • Follow the procedures for tumor implantation, animal grouping, and treatment as described in the BLI protocol.

  • Fluorescence Imaging:

    • At desired time points post-treatment (e.g., day 5, 10, and 15), prepare mice for imaging.

    • Administer the SA-β-gal fluorescent probe via intravenous (IV) or IP injection as recommended by the manufacturer.

    • Allow for probe distribution and activation (typically 1-4 hours).[14]

    • Anesthetize the mice and acquire fluorescence images using appropriate excitation and emission filters for the specific probe.

    • Quantify the mean fluorescence intensity within the tumor ROI. An increased signal in the treated group compared to the control group suggests the induction of senescence.

Positron Emission Tomography (PET) for Assessing Tumor Proliferation and Metabolism

This protocol describes the use of PET imaging with [18F]FLT and [18F]FDG to measure changes in tumor cell proliferation and glucose metabolism, respectively, in response to this compound.

PET_Workflow cluster_0 Preparation cluster_1 Treatment & Imaging cluster_2 Analysis A Establish MSI-H CRC xenografts B Randomize mice into treatment and control groups A->B C Administer this compound or vehicle B->C D Inject [18F]FLT or [18F]FDG C->D E Perform PET/CT scan D->E F Reconstruct PET images and co-register with CT E->F G Calculate %ID/g from tumor ROI F->G H Compare tracer uptake between groups G->H

Caption: Workflow for PET imaging of tumor proliferation and metabolism.

  • Tumor-bearing mice as described in the BLI protocol.

  • This compound and vehicle control.

  • [18F]FLT (3'-deoxy-3'-[18F]fluorothymidine) for proliferation imaging.[12]

  • [18F]FDG (2-deoxy-2-[18F]fluoro-D-glucose) for metabolic imaging.[11]

  • A microPET/CT scanner.

  • Animal Model and Treatment:

    • Follow the procedures for tumor implantation, animal grouping, and treatment as described in the BLI protocol.

  • PET/CT Imaging:

    • Perform baseline PET/CT scans before initiating treatment and at specified time points during the treatment period.

    • For imaging, fast mice for 4-6 hours (for [18F]FDG) or as recommended (fasting not typically required for [18F]FLT).

    • Administer approximately 100-200 µCi (3.7-7.4 MBq) of [18F]FLT or [18F]FDG via tail vein injection.

    • Allow for a 60-minute uptake period.

    • Anesthetize the mice and position them in the PET/CT scanner.

    • Acquire a CT scan for anatomical reference and attenuation correction, followed by a static PET scan (e.g., 10-15 minutes).

  • Image Analysis:

    • Reconstruct the PET images and co-register them with the CT images.

    • Draw ROIs on the tumors guided by the CT images.

    • Calculate the mean standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g) within the tumor ROIs.

    • A significant decrease in [18F]FLT uptake in the this compound-treated group would indicate an anti-proliferative effect, while a decrease in [18F]FDG uptake would suggest a reduction in metabolic activity.

Data Presentation and Interpretation

All quantitative data from the imaging studies should be summarized in tables for clear comparison between treatment and control groups at various time points. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of any observed differences.

Example Data Table:

Time PointTreatment GroupMean Tumor Photon Flux (photons/s) ± SEMMean Apoptosis Signal (photons/s) ± SEMMean [18F]FLT Uptake (%ID/g) ± SEM
Baseline VehicleX ± YA ± BM ± N
This compoundX ± YA ± BM ± N
Day 7 VehicleX' ± Y'A' ± B'M' ± N'
This compoundX'' ± Y''A'' ± B''M'' ± N''
Day 14 Vehicle.........
This compound.........

By employing these in vivo imaging techniques, researchers can gain valuable insights into the pharmacodynamics and efficacy of this compound, facilitating its preclinical development and informing clinical trial design. The ability to non-invasively and longitudinally monitor the molecular and cellular consequences of DHX9 inhibition provides a powerful tool for understanding the therapeutic potential of this novel anti-cancer agent.

References

Application Note and Protocol: A Comprehensive Framework for Assessing ATX-968-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATX-968 is a potent and selective small-molecule inhibitor of DExH-box helicase 9 (DHX9).[1][2] DHX9 is a multifunctional RNA/DNA helicase involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2][3] Notably, elevated expression of DHX9 is observed in multiple cancer types, and its inhibition has emerged as a promising therapeutic strategy.[1][2] ATX-968 has demonstrated significant anti-proliferative effects, particularly in cancers with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[1][2] The mechanism of action of ATX-968 involves the induction of replication stress, leading to cell cycle arrest and, ultimately, apoptosis.[1][2][4]

This application note provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess and quantify apoptosis induced by ATX-968 in cancer cell lines. The methodologies detailed herein cover early and late-stage apoptotic events, from the externalization of phosphatidylserine (B164497) to caspase activation and the modulation of key apoptotic regulatory proteins.

Signaling Pathway and Experimental Rationale

ATX-968's induction of apoptosis is a multi-step process initiated by the inhibition of DHX9's helicase activity. This leads to an accumulation of R-loops (DNA/RNA hybrids) and subsequent replication stress.[3][5] The cellular response to this stress involves the activation of DNA damage response pathways, which can trigger cell cycle arrest, primarily in the S-phase, to allow for DNA repair.[4][6] If the damage is irreparable, the cell is directed towards the intrinsic apoptotic pathway. This pathway is characterized by the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax) and the downregulation of anti-apoptotic members (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c from the mitochondria activates a cascade of executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.

ATX968_Apoptosis_Pathway cluster_0 ATX-968 Action cluster_1 Cellular Stress Response cluster_2 Intrinsic Apoptosis Pathway ATX968 ATX-968 DHX9 DHX9 Helicase This compound->DHX9 Inhibition Replication_Stress Replication Stress (R-loop accumulation) DHX9->Replication_Stress DNA_Damage DNA Damage Replication_Stress->DNA_Damage Cell_Cycle_Arrest S-Phase Arrest DNA_Damage->Cell_Cycle_Arrest Bax_Bcl2 Increased Bax/Bcl-2 Ratio Cell_Cycle_Arrest->Bax_Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bcl2->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase-3/7 Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: ATX-968-induced apoptosis signaling pathway.

Key Experimental Assays to Evaluate ATX-968-Induced Apoptosis

A multi-assay approach is recommended for a comprehensive assessment of ATX-968's pro-apoptotic effects.

Experimental_Workflow cluster_workflow Experimental Workflow for Apoptosis Assessment cluster_assays Apoptosis Assays Start Cell Seeding & Treatment with ATX-968 Harvest Cell Harvesting Start->Harvest AnnexinV Annexin V/PI Staining (Flow Cytometry) Harvest->AnnexinV Caspase Caspase-3/7 Activity Assay (Luminescence/Fluorometry) Harvest->Caspase Western Western Blot Analysis (Bax, Bcl-2, Cleaved Caspase-3) Harvest->Western Data Data Analysis & Interpretation AnnexinV->Data Caspase->Data Western->Data

Caption: General experimental workflow for assessing apoptosis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed MSI-H/dMMR colorectal cancer cells (e.g., LS411N) or another appropriate cell line in 6-well plates, 96-well plates, or T25 flasks at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.

  • Adherence: Allow cells to adhere and recover for 12-24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare a stock solution of ATX-968 in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle-treated control (DMSO) and a positive control for apoptosis (e.g., 1 µM staurosporine).

  • Incubation: Treat the cells for various time points (e.g., 24, 48, 72 hours) to assess the kinetics of apoptosis induction.

Annexin V/Propidium Iodide (PI) Staining for Early and Late Apoptosis

This assay identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used to distinguish viable and early apoptotic cells from late apoptotic and necrotic cells.

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Cold Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Protocol:

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.[7] Combine all cells from each treatment condition.

  • Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C.[7] Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7][8] Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of PI (e.g., 50 µg/mL stock).[7][9]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8] Analyze the samples by flow cytometry within one hour.[8] Use unstained, single-stained (Annexin V only, PI only), and positive control cells to set up compensation and gates.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases, caspase-3 and caspase-7, which are activated during the apoptotic cascade. Luminescent or fluorescent assays typically use a substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to produce a measurable signal.[10]

Materials:

  • Caspase-Glo® 3/7 Assay System or similar

  • White-walled 96-well plates (for luminescence)

  • Plate reader with luminescence or fluorescence detection capabilities

Protocol:

  • Cell Seeding and Treatment: Seed 1 x 10^4 cells per well in a 96-well plate and treat with ATX-968 as described above.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure (Add-Mix-Measure): a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[10] c. Mix the contents of the wells by gently shaking on a plate shaker for 30 seconds. d. Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

Western Blot Analysis for Apoptotic Proteins

Western blotting allows for the semi-quantitative analysis of key proteins involved in the apoptotic pathway, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.[11]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with chilled RIPA buffer.[12] Incubate on ice for 20-30 minutes.

  • Lysate Preparation: Centrifuge the lysates at 12,000-14,000 x g for 15 minutes at 4°C to pellet cell debris.[12] Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for electrophoresis.[12]

  • SDS-PAGE and Transfer: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[14] Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin). Calculate the Bax/Bcl-2 ratio for each treatment condition.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Flow Cytometry Analysis of Apoptosis

Treatment (Concentration)Incubation Time (hr)% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle (DMSO)48
ATX-968 (0.1 µM)48
ATX-968 (1 µM)48
ATX-968 (10 µM)48
Positive Control24

Table 2: Caspase-3/7 Activity

Treatment (Concentration)Incubation Time (hr)Relative Luminescence Units (RLU)Fold Change vs. Vehicle
Vehicle (DMSO)481.0
ATX-968 (0.1 µM)48
ATX-968 (1 µM)48
ATX-968 (10 µM)48
Positive Control24

Table 3: Western Blot Densitometry Analysis

Treatment (Concentration)Incubation Time (hr)Normalized Bax ExpressionNormalized Bcl-2 ExpressionBax/Bcl-2 Ratio
Vehicle (DMSO)48
ATX-968 (0.1 µM)48
ATX-968 (1 µM)48
ATX-968 (10 µM)48

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of apoptosis induced by the DHX9 inhibitor, ATX-968. By employing a combination of flow cytometry for the detection of early and late apoptotic events, caspase activity assays to measure executioner caspase activation, and Western blotting to analyze key regulatory proteins, researchers can gain detailed insights into the pro-apoptotic efficacy and mechanism of action of ATX-968. This multi-faceted approach is crucial for the preclinical characterization of this promising anti-cancer agent.

References

ATX968 Application Notes: A Targeted Monotherapy Approach for Genomically Defined Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of late 2025, publicly available preclinical and clinical data on the use of ATX968 in combination with other chemotherapy agents are not available. The following application notes and protocols are based on extensive research into this compound as a potent and selective monotherapy targeting cancers with specific genomic instabilities. Accent Therapeutics, the developer of DHX9 inhibitors, has indicated an interest in exploring combination therapies, but no specific data has been released.[1]

Introduction

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of DEAH-box helicase 9 (DHX9).[2] DHX9 is a multifunctional RNA/DNA helicase that plays a critical role in maintaining genomic stability by resolving R-loops and other complex nucleic acid structures that can impede DNA replication and transcription.[1][3] In certain cancer cells, particularly those with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), there is a strong dependence on DHX9 for survival.[4][5][6] Inhibition of DHX9 by this compound in these susceptible cancer cells leads to an accumulation of unresolved R-loops, resulting in replication stress, DNA damage, cell-cycle arrest, and ultimately apoptosis.[4][5][6]

Mechanism of Action

This compound functions as an allosteric inhibitor of DHX9.[2] Its mechanism of action in susceptible cancer cells involves the following key steps:

  • Inhibition of DHX9 Helicase Activity: this compound binds to DHX9 and inhibits its helicase activity, preventing the unwinding of DNA/RNA hybrids (R-loops).

  • Accumulation of R-loops: This leads to the accumulation of toxic R-loop structures throughout the genome.

  • Replication Stress and DNA Damage: The unresolved R-loops interfere with DNA replication forks, causing replication stress and the formation of double-strand DNA breaks.

  • Cell Cycle Arrest and Apoptosis: The high level of DNA damage triggers cell cycle arrest and activates apoptotic pathways, leading to selective killing of cancer cells that are dependent on DHX9.[4][6]

In small cell lung cancer (SCLC) models, inhibition of DHX9 by this compound has also been shown to induce an innate immune response by promoting the accumulation of cytoplasmic double-stranded RNA (dsRNA) and DNA damage-derived cytoplasmic DNA.[7][8]

ATX968_Mechanism_of_Action This compound Mechanism of Action This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Inhibits RLoops R-loop Accumulation DHX9->RLoops Prevents Resolution RepStress Replication Stress RLoops->RepStress DNADamage DNA Double-Strand Breaks RepStress->DNADamage CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Cell_Viability_Workflow Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Seed Seed Cells Adhere Overnight Adhesion Seed->Adhere Treat Add this compound Dilutions Adhere->Treat Incubate Incubate (10 days) Treat->Incubate CTG Add CellTiter-Glo Incubate->CTG Measure Measure Luminescence CTG->Measure Analyze Calculate IC50 Measure->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Overcoming ATX-968 Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with ATX-968 in aqueous solutions. The following information is designed to facilitate the effective use of ATX-968 in a variety of experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of ATX-968?

A1: The recommended solvent for preparing stock solutions of ATX-968 is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). ATX-968 exhibits high solubility in DMSO, reaching up to 84 mg/mL (approximately 199.08 mM).[1] It is crucial to use fresh, moisture-free DMSO, as the presence of water can significantly reduce the solubility of the compound.[1]

Q2: What is the solubility of ATX-968 in aqueous solutions?

A2: ATX-968 is practically insoluble in water and ethanol.[1] Direct dissolution in aqueous buffers such as phosphate-buffered saline (PBS) is not recommended and will likely result in precipitation.

Q3: I observed precipitation when diluting my ATX-968 DMSO stock solution into an aqueous buffer for my experiment. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds like ATX-968. This occurs because the compound is not soluble in the final aqueous environment. To prevent this, it is essential to use a formulation strategy that maintains the solubility of ATX-968 in the final experimental solution. This typically involves the use of co-solvents and/or surfactants. Refer to the Troubleshooting Guide and Experimental Protocols sections for detailed instructions.

Q4: How should I store my ATX-968 stock solution?

A4: ATX-968 stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C (stable for up to one year). For short-term storage, -20°C is suitable for up to one month.[2]

Q5: Can I use physical methods like sonication or heating to dissolve ATX-968 in aqueous solutions?

A5: While sonication and gentle heating can aid in the initial dissolution of a compound in a suitable solvent like DMSO, these methods are generally ineffective for dissolving ATX-968 directly in aqueous buffers due to its inherent insolubility. These techniques will not prevent precipitation upon dilution if the compound's solubility limit in the aqueous medium is exceeded.

Troubleshooting Guide: Common Solubility Issues

This guide provides a systematic approach to resolving common solubility challenges encountered when working with ATX-968.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous media. The final concentration of ATX-968 exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility.- Prepare a working solution using a co-solvent formulation. Refer to the Experimental Protocols for detailed instructions on preparing formulations with PEG300 and Tween-80. - Ensure the final concentration of DMSO in cell-based assays is kept to a minimum (typically < 0.5% v/v) to avoid solvent toxicity.
Cloudiness or visible particles in the final working solution. Incomplete dissolution or precipitation over time. Improper mixing technique.- Ensure thorough mixing at each step of the formulation preparation. Vortexing or gentle agitation is recommended. - Prepare the formulation fresh before each experiment. - Visually inspect the solution before use to ensure it is clear.
Inconsistent experimental results. The effective concentration of ATX-968 may be lower than intended due to precipitation or adsorption to labware.- Use low-adhesion plasticware to minimize adsorption of the hydrophobic compound. - Pre-rinse pipette tips with the solution before transferring. - Always prepare fresh working solutions and visually inspect for any signs of precipitation before use.

Quantitative Solubility Data

The following table summarizes the known solubility of ATX-968 in various solvents.

Solvent Solubility Molarity (approx.) Notes
DMSO 84 mg/mL[1]199.08 mM[1]High-purity, anhydrous DMSO is recommended.
Water Insoluble[1]-Direct dissolution is not feasible.
Ethanol Insoluble[1]-Not a suitable solvent.
PBS (Phosphate-Buffered Saline) Insoluble-Precipitation is expected upon direct dilution.

Experimental Protocols

Protocol 1: Preparation of ATX-968 Stock Solution in DMSO

Materials:

  • ATX-968 powder

  • High-purity, anhydrous DMSO

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of ATX-968 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for an 84 mg/mL stock, add 1 mL of DMSO to 84 mg of ATX-968).

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of an Aqueous Formulation for In Vitro and In Vivo Studies

This protocol describes the preparation of a clear aqueous solution of ATX-968 using co-solvents, suitable for administration in animal studies or for use in cell-based assays where a higher final concentration is required.

Materials:

  • ATX-968 stock solution in DMSO (e.g., 25 mg/mL or 86 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline or appropriate aqueous buffer (e.g., ddH₂O)

  • Sterile tubes for mixing

Example Formulation 1 (Yields a 2.5 mg/mL solution): [2]

  • Prepare a 25 mg/mL stock solution of ATX-968 in DMSO.

  • In a sterile tube, add 100 µL of the 25 mg/mL ATX-968 DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix thoroughly until the solution is clear.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

  • The final concentration of ATX-968 will be 2.5 mg/mL. This solution should be prepared fresh before use.

Example Formulation 2 (using an 86 mg/mL stock): [1]

  • Prepare an 86 mg/mL stock solution of ATX-968 in DMSO.

  • In a sterile tube, take 50 µL of the 86 mg/mL ATX-968 DMSO stock solution.

  • Add 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween-80 and mix until clear.

  • Add 500 µL of ddH₂O to reach a final volume of 1 mL. Mix thoroughly.

  • This will result in a working solution of ATX-968. The final concentration can be calculated based on the initial stock. This formulation should be used immediately.

Visualizations

DHX9_Signaling_Pathway Simplified DHX9 Signaling Interactions cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DHX9 DHX9 STAT1 STAT1 DHX9->STAT1 binds to Pol_II RNA Polymerase II DHX9->Pol_II recruits BRCA1 BRCA1 DHX9->BRCA1 interacts with Transcription Transcription DHX9->Transcription ISG Interferon-Stimulated Genes (ISGs) STAT1->ISG activates Pol_II->ISG transcribes DNA_Replication DNA Replication & Repair BRCA1->DNA_Replication MyD88 MyD88 DHX9_cyto DHX9 DHX9_cyto->MyD88 interacts with ATX968 ATX-968 This compound->DHX9 inhibits This compound->DHX9_cyto inhibits Solubility_Workflow Workflow for Preparing Aqueous ATX-968 Solution start Start stock Prepare Concentrated Stock of ATX-968 in Anhydrous DMSO start->stock cosolvent Add Co-solvent (e.g., PEG300) stock->cosolvent mix1 Mix Until Clear? cosolvent->mix1 surfactant Add Surfactant (e.g., Tween-80) mix1->surfactant Yes troubleshoot Troubleshoot: - Check solvent purity - Adjust concentrations - Ensure proper mixing mix1->troubleshoot No mix2 Mix Until Clear? surfactant->mix2 buffer Add Aqueous Buffer (e.g., Saline or ddH₂O) Dropwise While Mixing mix2->buffer Yes mix2->troubleshoot No final_solution Final Clear Aqueous Working Solution buffer->final_solution end Ready for Use final_solution->end Troubleshooting_Logic Troubleshooting Logic for ATX-968 Precipitation start Precipitation Observed? check_stock Is the DMSO stock solution clear? start->check_stock Yes success Clear Solution start->success No check_dmso Use fresh, anhydrous DMSO to reprepare stock. check_stock->check_dmso No check_dilution Was the dilution directly into buffer? check_stock->check_dilution Yes check_dmso->start fail Issue Persists check_dmso->fail use_protocol Follow co-solvent formulation protocol. check_dilution->use_protocol Yes check_mixing Was mixing thorough at each step? check_dilution->check_mixing No use_protocol->success use_protocol->fail remix Ensure vigorous mixing and prepare fresh. check_mixing->remix No check_mixing->success Yes remix->success remix->fail

References

Technical Support Center: Optimizing ATX968 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ATX968, a potent and selective DHX9 helicase inhibitor, in cell viability assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For initial experiments, it is advisable to test a broad, logarithmic dilution series of this compound, for instance, from 1 nM to 100 µM.[1] This wide range will help determine the effective concentration window for your specific cell line and assay conditions. Published studies have often used concentrations around 1 µM to 10 µM for inducing effects in sensitive cell lines.[2][3]

Q2: How should I dissolve and store this compound?

A2: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[1][4] It is critical to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. For storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective inhibitor of the DHX9 helicase.[5] DHX9 is an RNA/DNA helicase that plays a crucial role in maintaining genome stability.[5] By inhibiting DHX9, this compound leads to an accumulation of R-loops (three-stranded nucleic acid structures), which in turn causes replication stress, cell-cycle arrest, and ultimately apoptosis.[6] This effect is particularly pronounced in cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[2][6]

Q4: How long should I incubate cells with this compound?

A4: The optimal incubation time will depend on your cell line and the specific biological question. It is recommended to perform a time-course experiment. You can treat your cells with a fixed, effective concentration of this compound and measure cell viability at various time points (e.g., 24, 48, and 72 hours) to determine the ideal duration.[1] Some studies have reported effects after incubations ranging from 1 to 10 days.[3][6]

Q5: Can serum in the culture medium affect the activity of this compound?

A5: Yes, serum proteins can bind to small molecules, potentially reducing the effective concentration of the compound that is available to the cells.[1][7] If you suspect significant interference, you may need to conduct experiments in serum-free or reduced-serum conditions.

Troubleshooting Guide

Issue Possible Cause Solution
No observable effect on cell viability 1. Concentration is too low: The tested concentrations may be below the effective range for your cell line.[1] 2. Compound instability: Improper storage or handling may have degraded the compound.[1] 3. Insensitive cell line: The cell line may not be dependent on DHX9 for survival.[1]1. Test a higher and broader concentration range. 2. Prepare fresh dilutions from a properly stored stock for each experiment.[1] 3. Verify that your cell line expresses DHX9 and consider using a positive control cell line known to be sensitive to DHX9 inhibition (e.g., an MSI-H/dMMR colorectal cancer cell line).[2][6]
High background or inconsistent results 1. Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high.[1][8] 2. Inconsistent cell seeding: Variations in the initial number of cells per well can lead to variability. 3. Pipetting errors: Inaccurate serial dilutions can lead to inconsistent concentrations.[1]1. Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control (cells treated with the solvent alone) to assess its effect.[1] 2. Standardize your cell seeding protocol to ensure a uniform cell number across all wells.[4] 3. Use calibrated pipettes and be meticulous when preparing dilutions.[1]
Precipitation of this compound in culture medium 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium.[8]1. Prepare fresh dilutions and ensure the stock solution is fully dissolved before adding to the medium. Visually inspect the medium for any precipitate after adding the compound. Consider the use of a solubilizing agent if necessary, though this should be carefully controlled.

Experimental Protocols & Data

Protocol: Dose-Response Experiment for this compound using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

1. Cell Seeding:

  • Culture cells to the logarithmic growth phase.[4]

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well, opaque-walled microplate at a predetermined optimal density.

  • Incubate the plate for 24 hours to allow for cell attachment.

2. This compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

3. Incubation:

  • Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. Cell Viability Assay (CellTiter-Glo®):

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

5. Data Analysis:

  • Plot the luminescence signal (proportional to the number of viable cells) against the log of the this compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Summary of Key Quantitative Data
ParameterValue/RangeSource
In Vitro IC50 ~8 nM (biochemical assay)
Effective In Vitro Concentration 1 µM - 10 µM[2][3]
Stock Solution Solvent DMSO[4]
Final DMSO Concentration in Media ≤ 0.1%
Incubation Time 1 - 10 days (cell-type dependent)[3][6]

Visualizations

ATX968_Signaling_Pathway This compound This compound DHX9 DHX9 Helicase This compound->DHX9 inhibits R_loops Increased R-loops Genome_Stability Maintenance of Genome Stability DHX9->Genome_Stability promotes Replication_Stress Replication Stress R_loops->Replication_Stress Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compound Add this compound to Cells Cell_Seeding->Add_Compound ATX968_Dilution Prepare this compound Serial Dilutions ATX968_Dilution->Add_Compound Incubate Incubate for Defined Period Add_Compound->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Data_Analysis Analyze Data & Determine IC50 Viability_Assay->Data_Analysis

References

Troubleshooting ATX968 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATX968, a potent and selective inhibitor of the ATP-dependent RNA helicase DHX9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in long-term experiments and to troubleshoot potential instability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, potent, and selective small molecule inhibitor of the ATP-dependent RNA helicase A (DHX9).[1][2] DHX9 is crucial for maintaining genomic stability, and its inhibition by this compound leads to an accumulation of unresolved R-loops, replication stress, and DNA damage in cancer cells.[1][3] This ultimately results in cell cycle arrest and apoptosis, particularly in cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[1][2]

Q2: My experimental results with this compound are inconsistent in long-term studies. What could be the cause?

A2: Inconsistent results in long-term experiments can stem from several factors, with compound stability being a primary concern. While specific stability data for this compound in cell culture media is not extensively published, general principles for small molecule inhibitors suggest potential degradation over time. Other factors include variability in cell culture conditions, pipetting errors, and issues with the initial stock solution.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintaining the integrity of this compound. Based on supplier recommendations, the following conditions should be observed:

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
4°CUp to 2 years
Stock Solution in DMSO-80°CUp to 6 months
-20°CUp to 1 month

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.

Q4: I'm observing precipitation when diluting my this compound DMSO stock into aqueous cell culture medium. How can I prevent this?

A4: Precipitation is a common issue with hydrophobic compounds. Here are some tips to improve solubility:

  • Use fresh, anhydrous DMSO: Moisture in DMSO can significantly reduce the solubility of this compound.

  • Pre-warm media: Use cell culture medium pre-warmed to 37°C.

  • Serial dilution: Perform an intermediate dilution step in pre-warmed media rather than adding the concentrated DMSO stock directly to a large volume.

  • Vortexing: Add the this compound solution dropwise to the medium while gently vortexing.

  • Sonication: If precipitation persists, brief sonication of the stock solution may aid dissolution.

Q5: How often should I replace the cell culture medium containing this compound in a long-term experiment?

A5: For multi-day experiments, it is best practice to replace the medium with freshly prepared this compound solution every 24-48 hours. This mitigates potential compound degradation and ensures a consistent effective concentration. For proliferation assays lasting up to 10 days, media and compound should be replaced every 2-3 days.[2]

Troubleshooting Guide for this compound Instability

This guide addresses common issues that may arise during long-term experiments with this compound, likely related to its stability.

IssuePossible CauseSuggested Solution
Decreased or loss of compound activity over time Chemical Instability: this compound contains a carboxamide and a thienopyrimidine moiety, which may be susceptible to hydrolysis or photodegradation in aqueous media over time.- Prepare fresh working solutions of this compound for each medium change. - Minimize exposure of media containing this compound to light. - Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium (see Experimental Protocols).
Cellular Metabolism: Cells may metabolize this compound into less active or inactive forms.- Measure the concentration of this compound in the cell culture supernatant over time using LC-MS to determine the rate of depletion.
Adsorption to Plastics: The compound may adsorb to the surface of cell culture plates or flasks.- Use low-protein-binding labware. - Include a no-cell control to quantify the amount of compound lost to adsorption.
High variability between replicate wells Inconsistent Compound Concentration: Inaccurate pipetting or incomplete dissolution of this compound stock.- Ensure complete dissolution of the stock solution before use. - Calibrate pipettes regularly and use consistent pipetting techniques.
Edge Effects: Evaporation from wells on the perimeter of a multi-well plate can concentrate the compound.- Avoid using the outer wells of the plate or fill them with sterile PBS or water to maintain humidity.
Unexpected Cellular Toxicity Solvent Toxicity: The final concentration of DMSO may be too high for your cell line.- Ensure the final DMSO concentration is typically ≤ 0.5% and is consistent across all treatments, including the vehicle control.
Compound Precipitation: Precipitated compound can cause physical stress to cells.- Visually inspect cultures for any signs of precipitation after adding this compound. - Follow the solubilization tips in the FAQs.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)

    • Sterile, low-protein-binding microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator for brief intervals.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Assessment of this compound Stability in Cell Culture Medium
  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Complete cell culture medium (serum-containing, if applicable)

    • Sterile multi-well plates

    • High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system

  • Procedure:

    • Prepare a working solution of this compound in your complete cell culture medium at the final experimental concentration (e.g., 1 µM).

    • Add the this compound-containing medium to several wells of a sterile multi-well plate. Include wells with medium only as a blank.

    • Immediately collect a sample from one of the wells (Time 0) and store it at -80°C.

    • Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

    • Collect samples at various time points (e.g., 2, 8, 24, 48, and 72 hours) and store them at -80°C until analysis.

    • Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS method.

    • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample to determine its stability profile.

Visualizations

ATX968_Signaling_Pathway This compound Signaling Pathway This compound This compound DHX9 DHX9 Helicase This compound->DHX9 inhibits R_loops R-loop Accumulation DHX9->R_loops prevents Rep_Stress Replication Stress R_loops->Rep_Stress DNA_Damage DNA Damage Rep_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of this compound action.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results with this compound Check_Stock Check Stock Solution (Age, Storage, Solubility) Start->Check_Stock Prepare_Fresh Prepare Fresh Stock (Anhydrous DMSO) Check_Stock->Prepare_Fresh Issue Found Check_Protocol Review Experimental Protocol (Pipetting, Cell Density) Check_Stock->Check_Protocol Stock OK Re_evaluate Re-evaluate Experiment Prepare_Fresh->Re_evaluate Optimize_Protocol Optimize Handling & Cell Culture Check_Protocol->Optimize_Protocol Issue Found Assess_Stability Assess Compound Stability in Media (LC-MS) Check_Protocol->Assess_Stability Protocol OK Optimize_Protocol->Re_evaluate Refresh_Media Refresh Media with Fresh Compound Frequently Assess_Stability->Refresh_Media Instability Detected Refresh_Media->Re_evaluate

Caption: Logical workflow for troubleshooting this compound instability.

Experimental_Workflow Long-Term Cell Culture Workflow with this compound Seed_Cells Seed Cells at Optimal Density Prepare_this compound Prepare Fresh this compound Working Solution Seed_Cells->Prepare_this compound Treat_Cells Treat Cells Prepare_this compound->Treat_Cells Incubate Incubate (24-48h) Treat_Cells->Incubate Medium_Change Change Medium with Fresh this compound Incubate->Medium_Change Endpoint_Assay Perform Endpoint Assay Incubate->Endpoint_Assay End of Experiment Medium_Change->Incubate Repeat for Experiment Duration

References

Technical Support Center: Managing Potential Off-Target Effects of ATX968 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the potential off-target effects of ATX968 in in vitro experiments. The information provided herein is intended to help ensure the accurate interpretation of experimental results by promoting rigorous on-target validation and proactive investigation of potential off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective small-molecule inhibitor of the ATP-dependent RNA helicase DHX9.[1][2][3] DHX9 is involved in several crucial cellular processes, including transcription, translation, and the maintenance of genome stability.[4] Inhibition of DHX9's enzymatic activity by this compound leads to an accumulation of R-loops (three-stranded nucleic acid structures composed of a DNA-RNA hybrid and the associated non-template single-stranded DNA), increased replication stress, cell-cycle arrest, and ultimately apoptosis.[4] This effect is particularly pronounced in cancer cells with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), which show a strong dependence on DHX9 for survival.[4][5]

Q2: How selective is this compound? Have off-target screens been performed?

This compound is described as a highly selective inhibitor of DHX9.[4][5] To assess its selectivity, this compound was screened against a panel of 97 kinases at a concentration of 10 μM.[4] While the specific results of this KINOMEscan screen are not detailed in the primary literature, this type of assay is crucial for identifying potential off-target interactions with kinases. Lower percentage of control values in such screens indicate more potent binding affinity to a particular kinase, which would warrant further investigation.[4] Researchers should be aware that "selective" does not mean "specific," and off-target effects are always a possibility with small molecule inhibitors.

Q3: What are the initial signs of potential off-target effects in my experiments?

Potential off-target effects of this compound may manifest in several ways:

  • Discrepancy with Genetic Validation: The phenotype observed with this compound treatment does not match the phenotype observed with genetic knockdown (e.g., siRNA or CRISPR/Cas9) of DHX9 in the same cell line.

  • Inconsistent Results with Other Inhibitors: A structurally different inhibitor of DHX9 produces a different phenotype or no phenotype at all.

  • Unusual Dose-Response Curve: The dose-response curve for your phenotype of interest is not monophasic or shows effects at concentrations significantly different from the known IC50 for DHX9 inhibition.

  • Cellular Toxicity at Low Concentrations: You observe significant cytotoxicity in cell lines that are not expected to be sensitive to DHX9 inhibition (e.g., microsatellite stable, MSS, and proficient mismatch repair, pMMR, cells) at concentrations close to the IC50 for sensitive cell lines.[4]

Q4: How can I control for potential off-target effects of this compound in my experiments?

Several strategies can be employed to differentiate on-target from off-target effects:

  • Use the Lowest Effective Concentration: Perform dose-response experiments to determine the minimal concentration of this compound required to achieve the desired on-target effect. Using concentrations well above the IC50 for DHX9 inhibition increases the likelihood of engaging off-targets.[6]

  • Orthogonal Validation with siRNA: Compare the phenotype induced by this compound with that of DHX9 knockdown using siRNA. A high degree of concordance between the chemical and genetic perturbations strengthens the evidence for an on-target effect.[4]

  • Use of a Structurally Unrelated DHX9 Inhibitor: If available, confirming your results with a DHX9 inhibitor from a different chemical series can help rule out off-target effects specific to the chemical scaffold of this compound.

  • Negative Control Cell Lines: Utilize cell lines that are known to be insensitive to DHX9 inhibition, such as MSS/pMMR colorectal cancer cell lines (e.g., NCI-H747), as negative controls.[4] An effect observed in these cells may indicate an off-target mechanism.

  • Inactive Analog Control: If a structurally similar but inactive analog of this compound is available, it can be used as a negative control to account for any effects of the chemical scaffold itself.

Troubleshooting Guide for Unexpected Results

If you encounter unexpected or inconsistent results with this compound, this guide provides a structured approach to troubleshooting, focusing on distinguishing between on-target and potential off-target effects.

dot

Caption: Troubleshooting workflow for investigating unexpected results with this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound in various assays and cell lines. Use this data to guide your experimental design and ensure you are using an appropriate concentration range.

Assay TypeCell Line / TargetMeasurementValue (µM)Reference
Biochemical Assay DHX9 ATPase ActivityEC502.9[1]
Cell-Based Assay circBRIP1 InductionEC500.054[3]
Cell Proliferation LS411N (MSI-H/dMMR)IC500.663[1]
Cell Proliferation Sensitive CRC Cell Lines (Average)IC50< 1[4]
Cell Proliferation Insensitive CRC Cell Lines (Average)IC50> 1[4]

Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway of this compound

The diagram below illustrates the known on-target mechanism of action for this compound, from the inhibition of DHX9 to the downstream cellular consequences.

dot

OnTargetPathway This compound This compound DHX9 DHX9 Helicase This compound->DHX9 inhibits R_loops R-loop Accumulation DHX9->R_loops prevents Replication_Stress Replication Stress & DNA Damage R_loops->Replication_Stress Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis MSI_H_dMMR MSI-H/dMMR Cells MSI_H_dMMR->DHX9 highly dependent on

Caption: On-target signaling pathway of this compound via DHX9 inhibition.

General Workflow for On-Target vs. Off-Target Validation

This workflow provides a general framework for researchers to validate whether an observed cellular phenotype is a result of the on-target inhibition of DHX9 or potential off-target effects.

dot

ValidationWorkflow cluster_phenotype Phenotypic Observation cluster_validation On-Target Validation Steps cluster_interpretation Interpretation phenotype Observe Phenotype with this compound (e.g., ↓ Proliferation) dose_response 1. Dose-Response Curve (Confirm potency) phenotype->dose_response Validate siRNA_knockdown 2. DHX9 siRNA Knockdown (Genetic Control) dose_response->siRNA_knockdown control_cells 3. Test in Insensitive Cells (e.g., NCI-H747) siRNA_knockdown->control_cells on_target Conclusion: Phenotype is On-Target siRNA_knockdown->on_target  Phenotype Matches   off_target Conclusion: Potential Off-Target Effect siRNA_knockdown->off_target  Phenotype Mismatch   control_cells->on_target  No Effect in Controls   control_cells->off_target  Effect in Controls  

Caption: Experimental workflow for validating on-target effects of this compound.

Key Experimental Protocols

Below are detailed methodologies for key in vitro experiments to assess the effects of this compound.

Protocol 1: Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 1:3 serial dilution of this compound in culture medium, starting from a top concentration of 10 µM.[4] Include a DMSO vehicle control.

  • Treatment: Remove the existing medium from the cells and add the medium containing the this compound dilutions or DMSO.

  • Incubation: Incubate the plates for 10 days. On day 5, perform a medium change with freshly prepared this compound or DMSO.[4]

  • Lysis and Luminescence Reading: On day 10, add CellTiter-Glo® 2.0 Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.[4]

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and plot the percentage of cell viability against the log of the this compound concentration. Calculate the IC50 value using a non-linear regression model.[4]

Protocol 2: Apoptosis Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., LS411N and NCI-H747) in 6-well plates. The next day, treat the cells with 1 µM this compound or a DMSO vehicle control.[4]

  • Incubation: Incubate the cells for a time course (e.g., 1 to 6 days).[4]

  • Cell Collection: On the day of analysis, collect both the detached (apoptotic) cells from the medium and the adherent cells by trypsinization. Combine them and transfer to a 96-well U-bottom plate.

  • Staining:

    • Wash the cells with PBS.

    • Stain for cell viability using a LIVE/DEAD™ Fixable Violet Dead Cell Stain according to the manufacturer's protocol.[4]

    • Stain for apoptosis by resuspending cells in Annexin V binding buffer containing PE Annexin V.[4]

  • Flow Cytometry: Acquire sample data using a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software. Gate on the live cell population and then quantify the percentage of Annexin V-positive (apoptotic) cells.

Protocol 3: R-loop Detection by Immunofluorescence

Objective: To visualize the accumulation of R-loops in cells following this compound treatment.

Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., HCT116 or LS411N) on coverslips in a 12-well plate. The next day, treat the cells with 1 µM this compound or a DMSO vehicle control for 48 hours.[4]

  • R-loop Stabilization (Optional but Recommended): Treat cells with 20 µM camptothecin (B557342) for 20 minutes prior to fixation to stabilize R-loops.[4]

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.

    • Permeabilize with 0.2% Tween 20 in PBS (PBS-T) for 15 minutes.[4]

  • Blocking: Block with 3% BSA in PBS-T for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for DNA-RNA hybrids (e.g., S9.6 antibody) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS-T and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging: Acquire images using a fluorescence microscope. Compare the nuclear fluorescence intensity between DMSO and this compound-treated cells.

References

Addressing Lot-to-Lot Variability of ATX968: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential lot-to-lot variability when working with the DHX9 inhibitor, ATX968. Ensuring consistent and reproducible experimental outcomes is critical for advancing research and development.

Frequently Asked Questions (FAQs)

Q1: What is lot-to-lot variability and why is it a concern for a small molecule inhibitor like this compound?

A1: Lot-to-lot variability refers to the slight differences that can occur between different production batches of a chemical compound.[1][2][3] For a potent small molecule inhibitor like this compound, which targets the DHX9 helicase, even minor variations in purity, impurity profile, or physical form could potentially lead to inconsistent results in sensitive biological assays.[1][4][5][6] This can manifest as shifts in IC50 values, altered cellular phenotypes, or unexpected off-target effects, ultimately impacting the reliability and reproducibility of your experimental data.[7][8]

Q2: What are the potential causes of lot-to-lot variability for this compound?

A2: The potential causes of lot-to-lot variability for a synthesized small molecule like this compound are multifaceted and can be introduced at various stages of production. These can include:

  • Manufacturing Processes: Deviations in the manufacturing process can lead to variability.[2][9]

  • Quality of Raw Materials: Fluctuations in the quality of starting materials and reagents used in the synthesis can contribute to differences between lots.[2][3]

  • Impurity Profiles: Different lots may contain slightly different types or levels of impurities or byproducts from the synthesis.

  • Physical Properties: Variations in physical properties such as crystallinity or solubility can affect how the compound behaves in experimental settings.

  • Storage and Handling: Improper storage and handling of the compound can also lead to degradation and variability.[2]

Q3: We are observing a significant shift in the potency (IC50) of this compound between two different lots. How can we troubleshoot this?

A3: A shift in potency is a primary indicator of potential lot-to-lot variability. To troubleshoot this, a systematic approach is recommended. Begin by confirming that the observed difference is not due to experimental error.[7][8] This includes verifying cell health, reagent consistency, and instrument calibration. If the variability persists, a head-to-head comparison of the two lots in a standardized cellular assay is crucial. This will help determine if the observed shift is statistically significant.

Troubleshooting Guides

Guide 1: Inconsistent Cellular Assay Results

If you are experiencing inconsistent results in your cellular assays with different lots of this compound, follow this troubleshooting workflow:

Troubleshooting Workflow for Inconsistent Cellular Assay Results

cluster_0 Initial Observation cluster_1 Step 1: Rule out Experimental Error cluster_2 Step 2: Head-to-Head Lot Comparison cluster_3 Step 3: Analyze and Interpret Data cluster_4 Step 4: Further Action A Inconsistent results with a new lot of this compound B Verify cell health and passage number A->B C Check for reagent variability (e.g., media, serum) A->C D Confirm accurate compound dissolution and dilution A->D E Perform a dose-response experiment with both lots in parallel B->E C->E D->E F Use a standardized and validated assay protocol E->F G Statistically compare IC50 values and dose-response curves F->G H Consistent Results G->H No significant difference I Significant Difference Observed G->I Significant difference J Contact technical support with comparative data I->J K Consider analytical characterization of the lots I->K

Caption: A logical workflow to troubleshoot inconsistent cellular assay results.

Guide 2: Verifying the Activity of a New Lot of this compound

It is good practice to qualify a new lot of this compound before its use in critical experiments. This ensures consistency and reliability of your results.

Experimental Protocol: Cellular IC50 Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line.

  • Cell Seeding: Seed MSI-H/dMMR colorectal cancer cells (e.g., LS411N) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of each this compound lot in fresh, high-quality DMSO.[4] Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Compound Treatment: Remove the overnight culture medium from the cells and add the prepared this compound dilutions. Include a DMSO-only control.

  • Incubation: Incubate the cells for a period that is consistent with your standard experimental protocol (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Normalize the data to the DMSO control and plot the dose-response curves. Calculate the IC50 value for each lot using non-linear regression analysis.

ParameterRecommended Setting
Cell Line MSI-H/dMMR Colorectal Cancer (e.g., LS411N)
Seeding Density Optimized for log-phase growth
This compound Concentrations 0.1 nM - 10 µM (10-point curve)
Incubation Time 72 hours
Assay Readout CellTiter-Glo®

This compound Signaling Pathway and Mechanism of Action

This compound is a potent and selective inhibitor of the DHX9 helicase.[4][10][11] DHX9 is an RNA/DNA helicase that plays a crucial role in maintaining genome stability.[6][12] In cancer cells with microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), there is a strong dependence on DHX9.[6][12][13] Inhibition of DHX9 by this compound leads to increased replication stress, cell cycle arrest, and ultimately apoptosis in these cancer cells.[6][12]

Simplified Signaling Pathway of this compound Action

cluster_0 This compound Action cluster_1 Cellular Target cluster_2 Downstream Effects in MSI-H/dMMR Cancer Cells This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Inhibits ReplicationStress Increased Replication Stress DHX9->ReplicationStress Prevents resolution of R-loops, leading to CellCycleArrest Cell Cycle Arrest ReplicationStress->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: The inhibitory effect of this compound on the DHX9 signaling pathway.

By following these guidelines and protocols, researchers can proactively address potential lot-to-lot variability of this compound, ensuring the integrity and reproducibility of their experimental findings. Should you continue to experience issues, please contact our technical support team with your comparative data for further assistance.

References

Strategies for reducing ATX968 toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the DHX9 inhibitor, ATX-968, in animal models. The information is intended for scientists and drug development professionals to anticipate and address potential challenges during in vivo experiments.

Disclaimer

The publicly available data from preclinical studies indicate that ATX-968 is generally well-tolerated in animal models at efficacious doses.[1][2][3][4][5] This guide is intended to provide proactive strategies and troubleshooting options should researchers encounter unexpected adverse effects, particularly when exploring dose escalation or alternative administration regimens.

Frequently Asked Questions (FAQs)

Q1: What is the known safety profile of ATX-968 in animal models?

A1: Published preclinical xenograft studies in mice have reported that ATX-968 is "well tolerated."[1][2][3][4][5] Specifically, reports have noted no significant effects on the body weight of treated animals.[4] However, comprehensive toxicology reports detailing specific potential adverse effects at higher doses are not yet publicly available.

Q2: What are the primary on-target effects of ATX-968 that could theoretically lead to adverse effects?

A2: ATX-968 is a potent and selective inhibitor of the DHX9 RNA helicase.[6][7][8] DHX9 plays a crucial role in maintaining genomic stability, transcription, and translation.[9] Its inhibition in cancer cells leads to replication stress, the accumulation of R-loops (DNA/RNA hybrids), and the activation of a tumor-intrinsic interferon response, ultimately causing cell cycle arrest and apoptosis.[9][10] While these effects are selective for cancer cells with high microsatellite instability (MSI-H), high doses or prolonged exposure could potentially impact normal tissues with high rates of proliferation.

Q3: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What are the initial troubleshooting steps?

A3: If you observe signs of toxicity, we recommend the following initial steps:

  • Confirm Dosing Accuracy: Double-check your calculations for dose and formulation. Ensure proper administration technique.

  • Vehicle Control Evaluation: Assess a cohort of animals treated with the vehicle alone to rule out any toxicity associated with the formulation components.

  • Dose Reduction: Reduce the dose to a previously reported well-tolerated level (e.g., 300 mg/kg b.i.d. has been cited as effective and well-tolerated).[2]

  • Consider Dose Fractionation: Splitting the total daily dose into more frequent, smaller administrations can sometimes reduce peak plasma concentrations (Cmax) and mitigate toxicity.

Q4: Can changing the formulation of ATX-968 help reduce toxicity?

A4: Yes, formulation strategies can significantly impact a drug's pharmacokinetic profile and potentially reduce toxicity. Modifying the formulation to create a more sustained release profile could lower the Cmax while maintaining the total exposure (AUC), which may be beneficial if toxicity is linked to high peak concentrations.[11]

Troubleshooting Guides

Guide 1: Managing Suspected On-Target Toxicity in Healthy Tissues

This guide addresses adverse effects that may arise from the mechanism of action of ATX-968 in non-cancerous tissues.

Symptom/Observation Potential Cause Recommended Action
Weight Loss >15% Inhibition of DHX9 in highly proliferative normal tissues (e.g., gastrointestinal tract, hematopoietic cells).1. Implement a dose fractionation schedule (see Experimental Protocols).[12][13] 2. Reduce the overall dose. 3. Monitor complete blood counts (CBCs) to check for hematological abnormalities.
Gastrointestinal Distress (e.g., diarrhea, hunched posture) Disruption of the rapidly dividing epithelial cells of the gut.1. Administer supportive care, such as subcutaneous fluids. 2. Consider co-administration of a gastrointestinal protectant after consulting with a veterinarian. 3. Evaluate a dose reduction or fractionation strategy.
Lethargy and Reduced Activity General systemic stress or specific organ toxicity.1. Perform a full clinical assessment of the animal. 2. Consider collecting blood for clinical chemistry and hematology to assess organ function. 3. Pause dosing to allow for recovery and re-initiate at a lower dose.
Guide 2: Investigating and Mitigating Potential Off-Target Toxicity

Off-target effects occur when a drug interacts with unintended biological targets.[14][15] This can lead to unexpected toxicities.

Symptom/Observation Potential Cause Recommended Action
Unexpected Neurological Symptoms (e.g., tremors, ataxia) Potential off-target interaction with a protein in the central nervous system.1. Immediately reduce the dose or cease administration. 2. Perform a literature search for known off-target effects of similar chemical scaffolds. 3. Consider in vitro screening of ATX-968 against a panel of receptors and kinases to identify potential off-target interactions.[16]
Elevated Liver Enzymes (ALT, AST) Potential off-target hepatotoxicity or overwhelming of metabolic pathways.1. Confirm the finding with a repeat blood test. 2. Reduce the dose or modify the dosing schedule. 3. Consider liver histopathology at the end of the study to assess for cellular damage.

Experimental Protocols

Protocol 1: Dose Fractionation to Reduce Peak Toxicity

This protocol describes how to implement a dose fractionation schedule to potentially reduce Cmax-related toxicity while maintaining a similar total daily dose.

  • Establish a Baseline: Determine the maximum tolerated dose (MTD) with the current dosing schedule (e.g., twice daily, b.i.d.).

  • Design the Fractionated Schedule:

    • Maintain the total daily dose.

    • Divide the total daily dose into three or four smaller doses administered at regular intervals (e.g., every 6 or 8 hours).

  • Preparation: Prepare the formulation at a lower concentration to accommodate the more frequent dosing volumes.

  • Administration: Administer the doses according to the new schedule.

  • Monitoring: Closely monitor the animals for signs of toxicity, including body weight, clinical signs, and food/water intake.

  • Pharmacokinetic Analysis (Optional but Recommended): Collect satellite blood samples from a small cohort to determine if the fractionated schedule successfully reduces Cmax compared to the original schedule.

Protocol 2: General Workflow for Toxicity Assessment

This protocol outlines a general workflow for assessing the toxicity of ATX-968 in an animal model.

  • Dose Range Finding Study:

    • Use a small number of animals.

    • Administer a range of doses, starting from the efficacious dose and escalating.

    • Monitor for acute toxicity and determine the MTD.

  • Sub-chronic Toxicity Study:

    • Use at least two dose levels (e.g., the efficacious dose and a higher, sub-toxic dose) and a vehicle control group.

    • Administer the drug for the intended duration of the efficacy study.

    • Monitor daily: Body weight, clinical observations, food and water consumption.

    • Monitor weekly: Hematology (CBCs) and clinical chemistry.

  • Terminal Procedures:

    • At the end of the study, perform a complete necropsy.

    • Collect major organs for histopathological analysis.

    • Compare organ weights between treated and control groups.

Data Presentation

Table 1: Example of Quantitative Data from a Toxicity Study

Treatment GroupDose (mg/kg, b.i.d.)Mean Body Weight Change (%)Alanine Aminotransferase (ALT) (U/L)White Blood Cell Count (x10^9/L)
Vehicle Control0+5.235 ± 57.5 ± 1.2
ATX-968150+3.140 ± 87.1 ± 1.5
ATX-968300-1.542 ± 106.8 ± 1.3
ATX-968450-8.965 ± 155.2 ± 1.0

*Note: Data are hypothetical for illustrative purposes. * indicates a statistically significant difference from the vehicle control group.

Visualizations

ATX968_Signaling_Pathway ATX-968 Mechanism of Action ATX968 ATX-968 DHX9 DHX9 Helicase This compound->DHX9 Inhibits R_Loops R-Loop Accumulation DHX9->R_Loops Prevents Replication_Stress Replication Stress R_Loops->Replication_Stress Interferon_Response Tumor-Intrinsic Interferon Response R_Loops->Interferon_Response Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Interferon_Response->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: ATX-968 inhibits DHX9, leading to R-loop accumulation and subsequent cell death.

Toxicity_Workflow Experimental Workflow for Toxicity Mitigation cluster_0 Problem Identification cluster_1 Initial Actions cluster_2 Advanced Strategies cluster_3 Outcome Observe_Toxicity Observe Adverse Effects (e.g., Weight Loss) Confirm_Dose Confirm Dosing & Vehicle Safety Observe_Toxicity->Confirm_Dose Dose_Reduction Initial Dose Reduction Confirm_Dose->Dose_Reduction Dose_Reduction->Observe_Toxicity If toxicity persists Dose_Fractionation Implement Dose Fractionation Dose_Reduction->Dose_Fractionation Reformulation Evaluate Alternative Formulations Dose_Reduction->Reformulation Toxicity_Reduced Toxicity Mitigated Dose_Fractionation->Toxicity_Reduced Reformulation->Toxicity_Reduced

Caption: A logical workflow for addressing and mitigating toxicity in animal studies.

References

Technical Support Center: Optimizing ATX968 Delivery for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: ATX968 is a potent and selective inhibitor of the DHX9 helicase.[1][2][3] This document provides general guidance for researchers, scientists, and drug development professionals on optimizing its delivery for improved bioavailability based on publicly available information and general principles of pharmaceutical science. The information herein is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable small-molecule inhibitor of DHX9 helicase, an enzyme involved in transcription, translation, and maintaining genome stability.[1][2][3][4] By inhibiting DHX9, this compound can induce replication stress and DNA damage, particularly in cancer cells with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), leading to cell-cycle arrest and apoptosis.[3][4][5]

Q2: this compound is described as "orally bioavailable." Why might I still encounter delivery challenges?

A2: While this compound has demonstrated oral bioavailability in preclinical models, several factors can still lead to suboptimal exposure in your specific experimental setup.[3][6][7] These can include:

  • Poor aqueous solubility: Many small molecule inhibitors have low solubility in water, which can limit their dissolution in the gastrointestinal tract—a critical step for absorption.

  • First-pass metabolism: After absorption from the gut, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation.

  • Efflux by transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.

  • Variability in animal models: Differences in the physiology of preclinical models can affect drug absorption and metabolism.

Q3: My in vivo efficacy results with this compound are inconsistent. Could this be a bioavailability issue?

A3: Yes, inconsistent efficacy is a common consequence of variable oral bioavailability. If the amount of this compound reaching the systemic circulation differs between subjects, the therapeutic effect will also vary. It is crucial to correlate pharmacokinetic (PK) data (drug exposure over time) with pharmacodynamic (PD) data (the drug's effect on the target) to understand this relationship.

Troubleshooting Guides

Problem 1: Low and variable oral exposure of this compound in preclinical species.

Possible Cause Troubleshooting & Optimization
Poor aqueous solubility leading to dissolution rate-limited absorption. Formulate this compound as a solid dispersion or a nanosuspension to increase the surface area and dissolution rate.[8] Consider using solubility-enhancing excipients in your formulation.
High first-pass metabolism. Consider a lipid-based formulation (e.g., a self-emulsifying drug delivery system or SEDDS) to promote lymphatic absorption, which can partially bypass the liver.[9]
Efflux by P-glycoprotein (P-gp). Screen for P-gp substrate liability using in vitro assays. If confirmed, consider co-administration with a P-gp inhibitor in preclinical studies to confirm the mechanism of poor absorption.

Problem 2: Significant food effect observed with this compound administration.

Possible Cause Troubleshooting & Optimization
Increased solubilization of a lipophilic drug in the presence of dietary fats. This is a "positive" food effect. To ensure consistent absorption, it may be necessary to recommend administration with food. Conduct a formal food-effect study in a relevant animal model, comparing the pharmacokinetics after administration in both fasted and fed states.
Delayed gastric emptying in the fed state, allowing more time for a poorly soluble drug to dissolve. This is also a "positive" food effect. Similar to the above, dosing with food might be beneficial.

Data Presentation

Table 1: Hypothetical Comparison of this compound Formulations on Oral Bioavailability in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Aqueous Suspension 10150 ± 354.0980 ± 21015
Solid Dispersion 10450 ± 902.02950 ± 45045
Nanosuspension 10620 ± 1201.54100 ± 60062
SEDDS 10750 ± 1501.05150 ± 72078

Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

  • Solubilization: Dissolve this compound and a suitable polymer carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The goal is to create a solid matrix where this compound is dispersed at a molecular level within the polymer.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried product and sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug loading, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

  • Pre-suspension: Disperse this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80).

  • Milling: Transfer the suspension to a bead mill containing milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm). Monitor the particle size reduction process using a particle size analyzer.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable excipients.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and co-solvent.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent. Gently heat if necessary to aid in mixing. Dissolve the this compound in this mixture.

  • Characterization: Evaluate the self-emulsification performance by adding the SEDDS formulation to an aqueous medium under gentle agitation. Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.

Visualizations

ATX968_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Inhibition RLoops R-Loop Accumulation DHX9->RLoops Prevents ReplicationStress Replication Stress RLoops->ReplicationStress DNADamage DNA Damage ReplicationStress->DNADamage CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound.

Bioavailability_Workflow cluster_0 Formulation Development cluster_1 Preclinical Evaluation cluster_2 Decision Making Formulation Develop Formulations (Suspension, Solid Dispersion, Nanosuspension, SEDDS) InVitro In Vitro Dissolution Testing Formulation->InVitro Dosing Oral Dosing in Animal Model (Rat) InVitro->Dosing Rank Order Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Concentrations Sampling->Analysis PK Pharmacokinetic Analysis (AUC, Cmax) Analysis->PK Select Select Lead Formulation for Efficacy Studies PK->Select Compare Bioavailability

Caption: Experimental workflow for improving bioavailability.

Troubleshooting_Logic Start Inconsistent In Vivo Data? CheckPK PK Data Available? Start->CheckPK LowExposure Low Mean Exposure? CheckPK->LowExposure Yes Action_GetPK Action: Conduct PK Study CheckPK->Action_GetPK No HighVariability High Variability? LowExposure->HighVariability No Action_Solubility Action: Improve Solubility (e.g., Nanosuspension) LowExposure->Action_Solubility Yes Action_Formulation Action: Optimize Formulation for Consistency (e.g., SEDDS) HighVariability->Action_Formulation Yes Action_Metabolism Action: Investigate Metabolism/Efflux HighVariability->Action_Metabolism No

Caption: Troubleshooting logic for inconsistent in vivo data.

References

Troubleshooting unexpected results in ATX968 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results in experiments involving the DHX9 inhibitor, ATX968. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help guide your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing the expected level of apoptosis in our MSI-H/dMMR cancer cell line after this compound treatment. What could be the reason?

A1: Several factors could contribute to a lack of apoptotic response. Here is a troubleshooting guide to help you identify the potential issue:

  • Cell Line Authenticity and Passage Number:

    • Recommendation: Verify the identity of your cell line through short tandem repeat (STR) profiling. Ensure you are using a low-passage number of cells, as high-passage numbers can lead to genetic drift and altered drug sensitivity.

  • This compound Concentration and Treatment Duration:

    • Recommendation: this compound-induced apoptosis is both concentration- and time-dependent.[1][2] For many MSI-H/dMMR cell lines, a concentration of 1 µM for 48-72 hours is a good starting point to observe significant apoptosis.[3] Refer to the quantitative data tables below for expected effective concentrations in various cell lines. Consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Compound Integrity and Solubility:

    • Recommendation: Ensure your this compound is properly stored to maintain its stability. For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.[4] When preparing your stock solution in DMSO, ensure it is fresh, as moisture-absorbing DMSO can reduce solubility.[5] For in vivo studies, this compound should be freshly prepared daily.[1] If you observe any precipitation in your media, this could indicate solubility issues. In such cases, gentle warming and/or sonication may help.[3]

  • Mismatch Repair (MMR) Status:

    • Recommendation: The sensitivity of cancer cells to this compound is strongly correlated with deficient mismatch repair (dMMR) status.[1][6] Confirm the dMMR status of your cell line through appropriate molecular assays.

  • Experimental Assay for Apoptosis:

    • Recommendation: Ensure your apoptosis detection method is robust. Annexin V staining is a common and reliable method for detecting early-stage apoptosis.[1][2] Be sure to include appropriate positive and negative controls in your experiment.

Troubleshooting Workflow for Suboptimal Apoptosis

G start Suboptimal Apoptosis Observed q1 Is the cell line authenticated and low passage? start->q1 a1_no No q1->a1_no No q2 Is the this compound concentration and duration optimal? q1->q2 Yes a1_yes Yes s1 Authenticate cell line (STR profiling) and use low passage cells. a1_no->s1 s1->q2 a2_no No q2->a2_no No q3 Is the compound properly stored and solubilized? q2->q3 Yes a2_yes Yes s2 Perform dose-response and time-course experiments. a2_no->s2 s2->q3 a3_no No q3->a3_no No q4 Is the dMMR status of the cell line confirmed? q3->q4 Yes a3_yes Yes s3 Verify storage conditions and ensure complete solubilization. a3_no->s3 s3->q4 a4_no No q4->a4_no No end_node Re-evaluate experimental setup and consult literature for cell-specific responses. q4->end_node Yes a4_yes Yes s4 Confirm dMMR status of the cell line. a4_no->s4 s4->end_node

Caption: A flowchart for troubleshooting suboptimal apoptosis in this compound experiments.

Q2: We are observing high variability in our cell proliferation assay results with this compound. What could be the cause?

A2: High variability in cell proliferation assays can stem from several sources. Here are some common factors to consider:

  • Inconsistent Cell Seeding:

    • Recommendation: Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number for each well and ensure even distribution across the plate.

  • Edge Effects in Multi-well Plates:

    • Recommendation: Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • This compound Preparation and Dilution:

    • Recommendation: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.

  • Assay Timing:

    • Recommendation: The timing of your assay endpoint is critical. For a 10-day proliferation assay, ensure consistent timing for media changes and final measurement.[3]

  • Cell Health:

    • Recommendation: Ensure your cells are healthy and in the exponential growth phase before starting the experiment. Stressed or unhealthy cells will respond inconsistently to treatment.

Q3: Our in vivo xenograft study with this compound is not showing the expected tumor regression. What are the potential reasons?

A3: A lack of in vivo efficacy can be due to several factors, from the animal model to the drug formulation and administration.

  • Tumor Model Selection:

    • Recommendation: this compound is most effective in MSI-H/dMMR tumor models.[1][7][8] Confirm the MSI/MMR status of your xenograft model. It is not expected to be effective in microsatellite stable (MSS) models.[1][7]

  • This compound Formulation and Administration:

    • Recommendation: this compound for oral administration should be prepared fresh daily.[1] A common formulation involves dissolving this compound in an appropriate solvent like neat Solutol, followed by dilution.[1] Ensure the formulation is homogenous and administered consistently. For in vivo studies, doses up to 300 mg/kg twice daily have been shown to be effective and well-tolerated.[9]

  • Treatment Schedule and Duration:

    • Recommendation: Durable tumor regression is often observed after a latency period of 7-10 days of treatment.[1] Ensure your treatment duration is sufficient to observe a response.

  • Animal Health:

    • Recommendation: Monitor the overall health of the animals. Significant weight loss or other signs of toxicity could indicate issues with the formulation or dosing, although this compound is generally well-tolerated.[7]

Quantitative Data Summary

The following tables provide a summary of expected quantitative results from this compound experiments based on published literature. These values should serve as a general guide, and optimal conditions may vary depending on the specific cell line and experimental setup.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeMSI/MMR StatusAssayEndpointEffective ConcentrationReference
LS411NColorectalMSI-H/dMMRProliferationIC500.663 µM[7]
Multiple MSI-H/dMMRColorectalMSI-H/dMMRProliferationInhibition10 µM (10 days)[3]
NCI-H747ColorectalMSS/pMMRProliferation-No significant effect[7]
Multiple MSI-H/dMMRColorectalMSI-H/dMMRDNA DamageReplication Stress1 µM (2 days)[3]
---circBRIP1 InductionEC500.054 µM[3]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelCancer TypeMSI/MMR StatusDosingOutcomeReference
LS411NColorectalMSI-H/dMMR300 mg/kg, p.o., twice daily for 56 daysSignificant and durable tumor regression[3][9]
SW480ColorectalMSS-No significant tumor regression[9]

Key Experimental Protocols

Protocol 1: Apoptosis Analysis by Annexin V Staining and Flow Cytometry

This protocol is adapted from published studies using this compound.[1][2]

Materials:

  • MSI-H/dMMR cancer cells (e.g., LS411N)

  • MSS/pMMR cancer cells (e.g., NCI-H747) for negative control

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-PE Apoptosis Detection Kit

  • LIVE/DEAD Fixable Violet Dead Cell Stain

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

  • Allow cells to adhere overnight.

  • Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO vehicle control for the desired duration (e.g., 1 to 6 days).

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add Annexin V-PE and incubate in the dark at room temperature for 15 minutes.

  • Add LIVE/DEAD Fixable Violet Dead Cell Stain and incubate as per the manufacturer's instructions.

  • Analyze the samples by flow cytometry.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is based on general cell cycle analysis techniques and information from this compound studies.[1]

Materials:

  • MSI-H/dMMR cancer cells

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • 6-well plates

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound or DMSO as described in the apoptosis protocol.

  • Harvest cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 2 hours.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples by flow cytometry.

Signaling Pathways and Mechanisms

DHX9 Inhibition and its Downstream Effects in dMMR/MSI-H Cancers

This compound is a selective inhibitor of the DEAH-box helicase 9 (DHX9). In cancer cells with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H), there is a strong dependence on DHX9 for survival.[1][8] DHX9 plays a crucial role in resolving R-loops, which are three-stranded nucleic acid structures that can form during transcription. In dMMR/MSI-H cancers, an increased load of R-loops and other secondary DNA structures creates a heightened reliance on DHX9.

Inhibition of DHX9 by this compound leads to the accumulation of unresolved R-loops.[3] This accumulation causes replication stress and DNA damage, as evidenced by the phosphorylation of H2AX (γH2AX) and RPA32.[7] The resulting genomic instability triggers cell cycle arrest and ultimately leads to apoptosis.[1][8][9]

G cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Inhibits R_loops R-loop Accumulation DHX9->R_loops Prevents Replication_Stress Replication Stress R_loops->Replication_Stress DNA_Damage DNA Damage (γH2AX, p-RPA32) Replication_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: The signaling pathway initiated by this compound-mediated inhibition of DHX9.

References

Methods for improving the therapeutic index of ATX968

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATX968, a potent and selective small-molecule inhibitor of DHX9 helicase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and optimizing the therapeutic index of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and potential issues that may arise during your research with this compound.

Q1: We are observing cytotoxicity in non-MSI-H/dMMR (microsatellite stable, proficient mismatch repair) cell lines at high concentrations of this compound. How can we improve the selectivity?

A1: While this compound is highly selective for cancer cells with deficient mismatch repair (dMMR) and microsatellite instability-high (MSI-H) status, off-target cytotoxicity at elevated concentrations can be a concern.[1][2] Here are some strategies to address this:

  • Dose-Response Optimization: It is crucial to perform a thorough dose-response analysis in both your target (MSI-H/dMMR) and non-target (MSS/pMMR) cell lines to determine the optimal concentration that maximizes efficacy in the target line while minimizing toxicity in the non-target line.

  • Combination Therapy: Consider combination strategies to enhance the potency of this compound in MSI-H/dMMR cells, thereby allowing for the use of lower, less toxic concentrations. Given that this compound induces replication stress and DNA damage, combining it with inhibitors of other DNA damage response (DDR) pathways can create a synthetic lethal effect.[3][4][5] For example, PARP inhibitors or ATR inhibitors could potentiate the effects of this compound specifically in cancer cells.

  • Pulsed Dosing: Instead of continuous exposure, a pulsed-dosing regimen might be effective. This involves treating the cells with a higher concentration of this compound for a shorter period, followed by a drug-free period. This approach can be sufficient to induce the desired DNA damage in sensitive cells while allowing normal cells to recover, potentially widening the therapeutic window.

Q2: Our in vivo xenograft model is showing signs of toxicity (e.g., weight loss, lethargy) at doses required for tumor regression. What are our options?

A2: In vivo toxicity can limit the therapeutic index of a compound. Here are several approaches to mitigate systemic toxicity while maintaining anti-tumor efficacy:

  • Optimize Dosing Schedule: Preclinical studies with this compound in xenograft models have utilized a twice-daily (b.i.d.) oral dosing regimen.[6] If toxicity is observed, consider modifying the dosing schedule. This could involve reducing the dose frequency (e.g., once daily) or implementing drug holidays (e.g., 5 days on, 2 days off). The goal is to maintain a plasma concentration sufficient for efficacy while minimizing peak concentrations that may lead to toxicity.

  • Formulation Improvement: The oral bioavailability and pharmacokinetic profile of this compound can be influenced by its formulation. Experimenting with different formulations or delivery vehicles could improve its absorption and distribution, potentially allowing for a lower overall dose to achieve the desired therapeutic effect in the tumor.

  • Combination Therapy: As with the in vitro scenario, combining this compound with another agent that has a non-overlapping toxicity profile can allow for a dose reduction of this compound. For instance, a DNA repair inhibitor that is well-tolerated on its own could be combined with a lower dose of this compound to achieve a synergistic anti-tumor effect with reduced overall toxicity.[3][4]

Q3: We are observing the development of resistance to this compound in our long-term cell culture experiments. What are the potential mechanisms and how can we investigate them?

A3: Acquired resistance is a common challenge with targeted therapies. For helicase inhibitors, resistance can emerge through several mechanisms.[7]

  • Potential Resistance Mechanisms:

    • On-target mutations: Mutations in the DHX9 gene that alter the drug-binding site are a likely mechanism of resistance.[7] These mutations could prevent this compound from binding effectively to the DHX9 protein.

    • Upregulation of bypass pathways: Cancer cells may adapt by upregulating parallel pathways that compensate for the inhibition of DHX9, thereby overcoming the replication stress induced by this compound.

    • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound, rendering it less effective.

  • Investigative Approaches:

    • Sequence the DHX9 gene: In your resistant cell lines, sequence the coding region of the DHX9 gene to identify any potential mutations that are not present in the parental, sensitive cell line.

    • RNA-Seq analysis: Perform RNA sequencing on both sensitive and resistant cell lines (before and after treatment) to identify differentially expressed genes. This can reveal the upregulation of bypass pathways or drug efflux pumps.

    • Combination screening: Screen a library of targeted agents in your resistant cell line to identify compounds that can re-sensitize the cells to this compound. This can help identify the activated resistance pathways.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from preclinical studies.

ParameterValueCell Line/ModelReference
IC50 (Unwinding Assay) 8 nMBiochemical Assay[8]
EC50 (circBRIP1) 0.054 µMCellular Assay[9]
In Vivo Efficacy Tumor regression at 300 mg/kg b.i.d.LS411N (MSI-H CRC) Xenograft[6]
In Vivo Tolerability Well-toleratedSW480 (MSS CRC) Xenograft[6]

Experimental Protocols

1. Protocol for Determining In Vitro Cytotoxicity and Selectivity

This protocol allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound in different cell lines to assess its potency and selectivity.

  • Materials:

    • MSI-H/dMMR and MSS/pMMR cancer cell lines

    • This compound

    • Cell culture medium and supplements

    • 96-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).

    • Allow the plates to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Protocol for Assessing Apoptosis by Annexin V Staining

This protocol is used to quantify the induction of apoptosis by this compound.

  • Materials:

    • Target cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound at the desired concentration and for the desired time period. Include a vehicle-treated control.

    • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour. The Annexin V-positive/PI-negative population represents early apoptotic cells, while the Annexin V-positive/PI-positive population represents late apoptotic/necrotic cells.

Visualizations

ATX968_Mechanism_of_Action This compound Mechanism of Action cluster_drug Drug Intervention cluster_cellular_target Cellular Target cluster_molecular_effect Molecular Consequences cluster_cellular_outcome Cellular Outcome in MSI-H/dMMR Cells This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Inhibits R_loops Accumulation of R-loops & G-quadruplexes DHX9->R_loops Prevents Resolution of Replication_Stress Replication Stress R_loops->Replication_Stress DNA_Damage DNA Damage (γH2AX) Replication_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound in MSI-H/dMMR cancer cells.

Therapeutic_Index_Workflow Workflow for Improving Therapeutic Index cluster_problem Observed Issue cluster_strategies Potential Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Toxicity High In Vitro/ In Vivo Toxicity Dose_Optimization Dose/Schedule Optimization Toxicity->Dose_Optimization Combination_Therapy Combination Therapy Toxicity->Combination_Therapy Formulation Improved Formulation Toxicity->Formulation In_Vitro_Assays In Vitro Assays (Cytotoxicity, Apoptosis) Dose_Optimization->In_Vitro_Assays Combination_Therapy->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Efficacy, Tolerability) Formulation->In_Vivo_Studies In_Vitro_Assays->In_Vivo_Studies Improved_TI Improved Therapeutic Index In_Vivo_Studies->Improved_TI

Caption: A logical workflow for troubleshooting and improving the therapeutic index of this compound.

References

Long-term storage and stability of ATX968 solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and effective use of ATX968 solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid or in a stock solution under specific conditions. As a solid, it is stable for up to three years when stored at -20°C.[1][2] Stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[1][2][3] For in vivo experiments, it is recommended to prepare fresh solutions daily.[4]

Q2: What solvents are recommended for preparing this compound solutions?

A2: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] For in vivo studies, stock solutions in DMSO are often diluted with other vehicles such as PEG300, Tween-80, and saline, or corn oil.[1][5] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[1][2]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of the ATP-dependent RNA helicase DHX9.[5][6][7] DHX9 plays a critical role in maintaining genome stability by resolving R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA.[8][9] Inhibition of DHX9 by this compound leads to the accumulation of R-loops, causing replication stress, DNA damage, cell cycle arrest, and ultimately apoptosis, particularly in cancer cells with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[4][6][8][10]

Q4: How can I monitor the activity of this compound in my experiments?

A4: The activity of this compound can be assessed by observing its downstream cellular effects. This includes monitoring for an increase in R-loop formation, induction of DNA damage markers (e.g., γH2AX), and cell cycle arrest at the S-phase.[4][10] A specific biomarker for DHX9 inhibition is the induction of circular RNAs (circRNAs), such as circBRIP1, which can be measured by qRT-PCR.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation observed in this compound solution upon thawing or dilution. 1. Poor solubility in the chosen solvent or buffer. 2. The concentration of this compound is too high for the solvent system. 3. The solution has been stored improperly, leading to degradation or solvent evaporation.1. Gently warm the solution and use sonication to aid dissolution.[5] 2. Prepare a more dilute stock solution or adjust the composition of the diluent (e.g., by modifying the percentages of PEG300, Tween-80). 3. Ensure proper storage conditions are maintained and that vials are tightly sealed.
Inconsistent or no biological activity observed in cell-based assays. 1. Degradation of this compound due to improper storage or handling. 2. The concentration of this compound used is not optimal for the specific cell line or assay. 3. The cell line is not sensitive to DHX9 inhibition (e.g., microsatellite stable, MSS). 4. Issues with the experimental setup, such as incorrect incubation times or cell density.1. Prepare fresh working solutions from a properly stored stock. Verify the integrity of the stock solution if degradation is suspected (see Experimental Protocols section). 2. Perform a dose-response experiment to determine the optimal concentration. 3. Confirm the MSI status of your cell line. This compound shows selective activity in MSI-H/dMMR cells.[4][6] 4. Review and optimize your experimental protocol, including incubation times and cell seeding densities.
High background or off-target effects observed. 1. The concentration of this compound is too high. 2. The solvent (e.g., DMSO) concentration is toxic to the cells. 3. The this compound solution is contaminated.1. Lower the concentration of this compound. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). 3. Use sterile techniques for solution preparation and handling. Prepare fresh solutions if contamination is suspected.

Data on Long-Term Storage and Stability

While specific quantitative data on the degradation kinetics of this compound in various solvents is not extensively published, the following table summarizes the recommended storage conditions based on manufacturer guidelines.

Form Solvent Storage Temperature Duration
Solid (Powder)N/A-20°CUp to 3 years[1][2]
Stock SolutionDMSO-80°CUp to 1 year[1]
Stock SolutionDMSO-20°CUp to 1 month[1][2][3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the solid this compound vial to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[5]

  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C or -20°C as recommended.

Protocol 2: General Procedure for Assessing this compound Stability by HPLC

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Specific parameters will need to be optimized for this compound.

  • Method Development:

    • Column: A C18 reversed-phase column is a common starting point for small molecule analysis.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is often effective.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Forced Degradation Studies:

    • To ensure the method is stability-indicating, subject this compound solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).

    • Analyze the stressed samples by HPLC to confirm that degradation products are separated from the parent this compound peak.

  • Stability Study:

    • Prepare solutions of this compound in the desired solvent at a known concentration.

    • Store the solutions under the desired long-term storage conditions.

    • At specified time points (e.g., 0, 1, 3, 6 months), analyze the samples by the validated HPLC method.

    • Calculate the percentage of this compound remaining relative to the initial concentration to determine the degradation rate.

Visualizations

DHX9 Signaling Pathway in Response to Replication Stress

DHX9_Signaling_Pathway cluster_nucleus Nucleus This compound This compound DHX9 DHX9 This compound->DHX9 Inhibition R_Loop R-loop DHX9->R_Loop Resolution Replication_Fork Replication Fork R_Loop->Replication_Fork Stalling Replication_Stress Replication Stress Replication_Fork->Replication_Stress DNA_Damage DNA Damage (DSBs) Replication_Stress->DNA_Damage ATR ATR DNA_Damage->ATR Activation Apoptosis Apoptosis DNA_Damage->Apoptosis Induction CHK1 CHK1 ATR->CHK1 Phosphorylation Cell_Cycle_Arrest S-Phase Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Induction

Caption: Inhibition of DHX9 by this compound leads to R-loop accumulation, replication stress, and apoptosis.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow Prep Prepare this compound Solution Store Store at Defined Conditions (e.g., -20°C, RT, 4°C) Prep->Store Sample Sample at Time Points (T=0, 1, 3, 6 months) Store->Sample Analysis Analyze by Stability-Indicating HPLC/LC-MS Sample->Analysis Data Quantify this compound Peak Area Analysis->Data Calc Calculate % Remaining Data->Calc

Caption: A general workflow for conducting a long-term stability study of this compound solutions.

References

Validation & Comparative

ATX968 vs. DHX9 Genetic Knockdown: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small-molecule inhibitor ATX968 and genetic knockdown of DHX9, focusing on their efficacy and underlying mechanisms in cancer models. The information is supported by experimental data to aid in the evaluation of these two therapeutic strategies.

DHX9, a DExH-box RNA/DNA helicase, is a critical enzyme involved in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2][3] Its elevated expression in several cancer types has made it an attractive target for therapeutic intervention.[4][5] This guide compares the efficacy of a potent and selective small-molecule inhibitor of DHX9, this compound, with the effects of genetic knockdown of DHX9, particularly in the context of microsatellite instable-high (MSI-H) colorectal cancer (CRC).

Comparative Efficacy Data

The following tables summarize the quantitative data from studies comparing the effects of this compound treatment and DHX9 genetic knockdown on cancer cell lines.

Cell LineTreatmentMetricResultReference
LS411N (MSI-H/dMMR CRC)DHX9 siRNACell ViabilityStrong reduction in proliferation and survival[6]
NCI-H747 (MSS/pMMR CRC)DHX9 siRNACell ViabilityNo significant effect on proliferation[6]
LS411N (MSI-H/dMMR CRC)1 µmol/L this compoundCell ViabilitySignificant reduction in cell proliferation[4]
NCI-H747 (MSS/pMMR CRC)1 µmol/L this compoundCell ViabilityNo significant effect on cell proliferation[4]
LS411N (MSI-H/dMMR CRC)DHX9 siRNAApoptosisIncrease in Annexin V positive cells[7]
LS411N (MSI-H/dMMR CRC)1 µmol/L this compoundApoptosisIncrease in Annexin V positive cells[4]
LS411N (MSI-H/dMMR CRC)DHX9 siRNACell CycleS-phase arrest[7]
LS411N (MSI-H/dMMR CRC)1 µmol/L this compoundCell CycleS-phase arrest[4]
In Vivo ModelTreatmentMetricResultReference
LS411N (MSI-H/dMMR) XenograftThis compound (oral, twice daily)Tumor GrowthSignificant and durable tumor regression[4][8]
SW480 (MSS/pMMR) XenograftThis compound (oral, twice daily)Tumor GrowthNo significant effect on tumor growth[7]

Mechanism of Action: A Shared Path to Cell Death

Both this compound and DHX9 genetic knockdown exert their anti-cancer effects through a similar mechanism of action. By inhibiting or reducing the levels of DHX9, they induce replication stress, leading to cell cycle arrest and ultimately apoptosis, particularly in cancer cells with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H).[4][5] The catalytic activity of DHX9 is crucial for preventing the accumulation of R-loops (RNA:DNA hybrids) and resolving complex DNA structures that can impede DNA replication.[9][10] Loss of DHX9 function, either through inhibition by this compound or by genetic knockdown, leads to an increase in these structures, triggering a DNA damage response and subsequent cell death.[4][10]

DHX9_Inhibition_Pathway cluster_0 Normal Cell Function cluster_1 Intervention cluster_2 Cellular Consequences in MSI-H/dMMR Cancer DHX9 DHX9 DNA_Replication DNA_Replication DHX9->DNA_Replication Transcription Transcription DHX9->Transcription Genomic_Stability Genomic_Stability DHX9->Genomic_Stability Replication_Stress Replication_Stress DHX9->Replication_Stress prevents This compound This compound This compound->DHX9 inhibition DHX9_Knockdown DHX9_Knockdown DHX9_Knockdown->DHX9 depletion Cell_Cycle_Arrest Cell_Cycle_Arrest Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of DHX9 inhibition leading to cancer cell death.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Proliferation Assays
  • Cell Lines: LS411N (MSI-H/dMMR colorectal cancer) and NCI-H747 or SW480 (MSS/pMMR colorectal cancer) cells were used.

  • DHX9 Knockdown: Cells were transfected with DHX9-specific siRNA or a non-targeting negative control siRNA for a period of 5 days.[4]

  • This compound Treatment: Cells were treated with DMSO (vehicle control) or 1 µmol/L this compound for 1 to 6 days.[4]

  • Readout: Cell viability was assessed using standard methods such as CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP levels, which correlate with the number of viable cells.

Apoptosis Assays
  • Treatment: LS411N cells were treated with either DMSO or 1 µmol/L this compound for 1 to 6 days.[4]

  • Staining: Both detached apoptotic cells and trypsinized adherent cells were collected. Apoptosis was evaluated by staining with Annexin V-PE. Cell viability was determined using a LIVE/DEAD fixable violet dead cell stain.[4]

  • Analysis: Stained samples were analyzed using flow cytometry to quantify the percentage of apoptotic cells.[4]

Cell Cycle Analysis
  • Treatment: LS411N and NCI-H747 cells were treated with DHX9 siRNA for 5 days or with 1 µmol/L this compound for 1 to 6 days.[4]

  • EdU Labeling: After treatment, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) was added to the cell culture for 2 hours to label cells undergoing DNA synthesis.[4]

  • Staining and Imaging: Cells were fixed and stained using the Click-iT™ EdU Cell Proliferation Kit for Imaging with Alexa Fluor™ 488 dye.[4]

  • Analysis: The percentage of cells in the S-phase of the cell cycle was determined by analyzing the fluorescence intensity of the incorporated EdU.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice were implanted with human MSI-H/dMMR (LS411N) or MSS/pMMR (SW480) colorectal cancer xenografts.[7][8]

  • This compound Formulation and Dosing: this compound was formulated for oral administration. Mice were treated with varying doses of this compound twice daily.[4][8]

  • Tumor Volume Measurement: Tumor size was measured twice a week using calipers, and tumor volume was calculated.[4]

  • Duration: Dosing continued for a specified period (e.g., 28 days), and tumor response and regrowth were monitored.[4]

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments Cell_Culture Cancer Cell Lines (MSI-H & MSS) Treatment This compound or DHX9 siRNA Cell_Culture->Treatment Assays Viability Apoptosis Cell Cycle Treatment->Assays Data_Analysis Comparative Data Analysis Assays->Data_Analysis Xenograft Xenograft Model (MSI-H & MSS) Dosing Oral this compound Xenograft->Dosing Monitoring Tumor Volume Measurement Dosing->Monitoring Monitoring->Data_Analysis

Figure 2: Workflow for comparing this compound and DHX9 knockdown.

Conclusion

The available data strongly indicate that the pharmacological inhibition of DHX9 with this compound phenocopies the effects of DHX9 genetic knockdown. Both approaches selectively induce cell death in MSI-H/dMMR cancer cells by promoting replication stress, cell cycle arrest, and apoptosis.[4][5][8] this compound has demonstrated potent and selective activity in both in vitro and in vivo models, leading to durable tumor regression in MSI-H/dMMR xenografts.[4][8] These findings validate DHX9 as a compelling therapeutic target for MSI-H/dMMR cancers and establish this compound as a promising small-molecule inhibitor for further clinical investigation.[6][8] The selective nature of this therapeutic strategy suggests a potential for precision medicine in a genetically defined patient population.

References

ATX968 in the Spotlight: A Comparative Guide to Known DHX9 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ATX968 with other known DHX9 inhibitors, supported by available preclinical data. The information is presented to facilitate a clear understanding of the current landscape of DHX9-targeted cancer therapies.

DEAH-box helicase 9 (DHX9) has emerged as a compelling target in oncology. This helicase plays a crucial role in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1] Its overexpression in several cancer types and the dependency of certain tumors, particularly those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), on DHX9 make it an attractive therapeutic target.[2]

This compound, developed by Accent Therapeutics, is a potent and selective small-molecule inhibitor of DHX9 that has demonstrated significant preclinical activity, particularly in MSI-H/dMMR colorectal cancer models.[3] This guide will compare this compound with other publicly disclosed DHX9 inhibitors, focusing on their mechanism of action, potency, and anti-cancer activity.

Mechanism of Action: Inducing Synthetic Lethality

DHX9 inhibitors capitalize on the concept of synthetic lethality. In cancers with existing DNA damage repair deficiencies, such as MSI-H/dMMR or BRCA mutations, the inhibition of DHX9's helicase activity exacerbates replication stress, leading to an accumulation of R-loops and G-quadruplexes.[1][3] This overwhelming genomic instability triggers cell cycle arrest and, ultimately, apoptosis.[2]

cluster_0 DHX9 Inhibition cluster_1 Downstream Effects in Cancer Cells DHX9 DHX9 R_loops ↑ R-loop Accumulation G_quad ↑ G-quadruplex Formation Inhibitor DHX9 Inhibitor (e.g., this compound) Inhibitor->DHX9 inhibition Rep_Stress ↑ Replication Stress R_loops->Rep_Stress G_quad->Rep_Stress DNA_Damage ↑ DNA Damage Rep_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of DHX9 inhibition.

Comparative Performance of DHX9 Inhibitors

The following tables summarize the available quantitative data for this compound and other known DHX9 inhibitors. It is important to note that direct head-to-head comparative studies are limited in the public domain, and data for many compounds are sparse.

Table 1: In Vitro Potency of DHX9 Inhibitors

CompoundAssay TypeTargetPotency (IC50/EC50)Cell Line(s)Source(s)
This compound Helicase (Unwinding) ActivityDHX98 ± 3 nM (IC50)-[4]
circBRIP1 InductionDHX954 nM (EC50)HCT116[5]
Anti-proliferation-Not specifiedLS411N[6]
ATX-559 Anti-proliferation-Enriched sensitivityTNBC, dMMR/MSI-H, HRD ovarian[1]
DHX9-IN-3 Anti-proliferation-8.7 nM (IC50)LS411N[6]
DHX9-IN-5 Not specifiedDHX94.3 nM (IC50)Not specified[6]
DHX9-IN-11 Cellular Target EngagementDHX983.8 nM (EC50)Not specified[6]
DHX9-IN-16 Cellular Target EngagementDHX9125 nM (EC50)Not specified[7]
DHX9-IN-17 Cellular Target EngagementDHX9161 nM (EC50)Not specified[6]
Exemplified Compound (WO 2025038462) ADP-GloDHX92.9 nM (IP)-[8]
circBRIP1 InductionDHX90.8 nM (EC50)HCT116[8]
Anti-proliferation-3.6 nM (IC50)LS411N[8]

Table 2: In Vivo Efficacy of DHX9 Inhibitors

CompoundCancer ModelDosingOutcomeSource(s)
This compound MSI-H/dMMR Colorectal Cancer Xenograft (LS411N)300 mg/kg, p.o., twice-daily for 56 daysSignificant and durable tumor regression.[2][5]
MSS Colorectal Cancer Xenograft (SW480)Not specifiedNo significant tumor growth inhibition compared to vehicle.[2]
ATX-559 BRCA deficient Breast Cancer and dMMR/MSI-H cell- and patient-derived xenograft modelsNot specifiedRobust and dose-dependent tumor growth inhibition and regression.[9][10]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are summaries of key experimental protocols used in the characterization of DHX9 inhibitors.

DHX9 Helicase Activity Assay

This assay measures the unwinding of a double-stranded RNA or DNA substrate by DHX9.

cluster_0 Assay Setup cluster_1 Reaction and Detection cluster_2 Data Analysis plate 384-well plate incubation Incubation plate->incubation reagents Recombinant DHX9 dsRNA/DNA substrate ATP Test Compound reagents->plate unwinding Substrate Unwinding incubation->unwinding detection Fluorescence Detection unwinding->detection analysis Calculate % Inhibition Determine IC50 detection->analysis

Caption: Workflow for a DHX9 helicase activity assay.
  • Principle: A fluorophore and a quencher are attached to opposite strands of a nucleic acid duplex. In the double-stranded form, the fluorescence is quenched. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence.

  • Protocol Summary:

    • Reactions are typically performed in a 384-well plate format.

    • Recombinant DHX9 enzyme is incubated with the test compound.

    • The fluorescently labeled double-stranded substrate and ATP are added to initiate the reaction.

    • The plate is incubated at a controlled temperature.

    • Fluorescence is measured over time using a plate reader.

    • The rate of unwinding is calculated, and the inhibitory effect of the compound is determined as a percentage of the control reaction. IC50 values are then calculated from dose-response curves.[11][12]

Cellular Target Engagement Assay (circBRIP1 Induction)

This assay indirectly measures the inhibition of DHX9 in a cellular context by quantifying the levels of a specific circular RNA, circBRIP1, which is known to be regulated by DHX9.

  • Principle: Inhibition of DHX9 leads to an increase in the expression of circBRIP1 mRNA.

  • Protocol Summary:

    • Cancer cell lines (e.g., HCT116) are treated with varying concentrations of the DHX9 inhibitor for a specified period.

    • Total RNA is extracted from the cells.

    • The expression level of circBRIP1 is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

    • EC50 values are determined from the dose-response curve of circBRIP1 induction.[8]

Cell Viability and Proliferation Assays

These assays determine the effect of DHX9 inhibitors on the growth and survival of cancer cells.

  • Principle: Cellular viability is assessed using reagents that measure metabolic activity (e.g., CellTiter-Glo, which measures ATP levels) or by staining for live/dead cells.

  • Protocol Summary:

    • Cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.

    • After a defined incubation period (e.g., 72 hours), a viability reagent is added.

    • Luminescence or fluorescence is measured to determine the number of viable cells.

    • IC50 values, representing the concentration of inhibitor required to reduce cell viability by 50%, are calculated.[8]

In Vivo Xenograft Models

Animal models are used to evaluate the anti-tumor efficacy and tolerability of DHX9 inhibitors.

  • Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the drug on tumor growth is then monitored.

  • Protocol Summary:

    • Human cancer cell lines (e.g., LS411N for MSI-H colorectal cancer) are subcutaneously injected into mice.

    • Once tumors reach a certain volume, mice are randomized into vehicle control and treatment groups.

    • The DHX9 inhibitor is administered orally at specified doses and schedules.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for biomarker analysis.[2][13]

Conclusion

This compound stands out as a well-characterized, potent, and selective DHX9 inhibitor with robust preclinical data supporting its development, particularly for MSI-H/dMMR cancers. While other DHX9 inhibitors such as ATX-559 and various patented compounds are emerging, publicly available, detailed comparative data remains limited. The provided data and protocols offer a foundational understanding for researchers in the field. As more data on these emerging inhibitors become available, a more comprehensive comparative analysis will be possible, further elucidating the therapeutic potential of targeting DHX9 in cancer.

References

Validating the On-Target Effects of ATX968: A Comparative Guide to Biomarker Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a novel inhibitor is a critical step in preclinical validation. This guide provides a comparative overview of methods to validate the on-target effects of ATX968, a potent and selective inhibitor of the DEAH-box helicase 9 (DHX9). We present supporting experimental data, detailed protocols for key assays, and visual workflows to facilitate experimental design and data interpretation.

This compound is a small molecule inhibitor that targets the enzymatic activity of DHX9, an RNA/DNA helicase involved in various cellular processes, including transcription, translation, and maintenance of genomic stability.[1][2][3] Inhibition of DHX9 with this compound has been shown to induce replication stress, cell cycle arrest, and apoptosis, particularly in cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[1][4][5] To confirm that these phenotypic effects are a direct consequence of DHX9 inhibition, specific and quantifiable biomarkers are essential.

Pharmacodynamic Biomarker: circBRIP1

The most robust and specific biomarker for validating this compound's on-target engagement is the upregulation of circBRIP1, a circular RNA.[1][6] Inhibition of DHX9 leads to a significant and dose-dependent increase in the expression of circBRIP1.[1][6] This makes circBRIP1 an excellent proximal pharmacodynamic (PD) biomarker to confirm target engagement in both in vitro and in vivo models.[6]

Comparison of Validation Methods

The on-target effects of this compound can be validated through direct measurement of the circBRIP1 biomarker and through cellular assays that demonstrate the expected phenotypic consequences of DHX9 inhibition. Genetic knockdown of DHX9 serves as a crucial control to ensure that the observed effects of this compound are indeed mediated through the intended target.

Validation Method Assay Endpoint Measured Purpose
Direct Target Engagement qRT-PCR for circBRIP1Relative expression level of circBRIP1To confirm direct inhibition of DHX9 by this compound.
Cellular Phenotype Cell Viability Assay (e.g., CellTiter-Glo®)ATP levels (surrogate for viable cells)To assess the cytotoxic or cytostatic effects of this compound.
Apoptosis Assay (e.g., Annexin V Staining)Percentage of apoptotic and necrotic cellsTo determine the mechanism of cell death induced by this compound.
Cell Proliferation Assay (e.g., EdU Incorporation)Rate of DNA synthesisTo measure the impact of this compound on cell division.
Genetic Control DHX9 siRNA or shRNA KnockdownComparison of cellular phenotypesTo confirm that the effects of this compound phenocopy the genetic inhibition of DHX9.

Experimental Data Summary

The following table summarizes representative quantitative data from studies validating this compound's on-target effects.

Cell Line Treatment Assay Result Reference
LS411N (MSI-H)This compound (1 µM)circBRIP1 qRT-PCRSignificant increase in circBRIP1 expression[1]
LS411N (MSI-H)This compoundCell Viability (IC50)0.663 µM[7]
NCI-H747 (MSS)This compoundCell Viability (IC50)> 10 µM[7]
LS411N (MSI-H)This compound (1 µM)Annexin V StainingIncreased percentage of apoptotic cells[1]
LS411N (MSI-H)This compound (1 µM)EdU IncorporationDecreased DNA synthesis[1]
LS411N (MSI-H)DHX9 siRNACell ViabilityReduced cell viability[1]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and protocols discussed, the following diagrams are provided.

DHX9_Inhibition_Pathway DHX9 Inhibition Signaling Pathway This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Inhibits R_Loop R-Loop Formation (Increased) DHX9->R_Loop Prevents circBRIP1 circBRIP1 Expression (Upregulated) DHX9->circBRIP1 Suppresses (indirectly) Replication_Stress Replication Stress R_Loop->Replication_Stress Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: DHX9 Inhibition Signaling Pathway by this compound.

Biomarker_Validation_Workflow Biomarker Validation Experimental Workflow cluster_in_vitro In Vitro Validation Cell_Culture Cancer Cell Lines (e.g., MSI-H, MSS) Treatment Treat with this compound or DHX9 siRNA Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Cell_Assays Cell Viability, Apoptosis, Proliferation Assays Treatment->Cell_Assays qRT_PCR qRT-PCR for circBRIP1 RNA_Extraction->qRT_PCR Data_Analysis Data Analysis and Comparison qRT_PCR->Data_Analysis Cell_Assays->Data_Analysis

Caption: Experimental workflow for biomarker validation.

Experimental Protocols

circBRIP1 Expression Analysis by qRT-PCR

Objective: To quantify the relative expression of circBRIP1 following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., LS411N) and treat with a dose-response of this compound or DMSO vehicle control for a specified time (e.g., 24-48 hours).

  • RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit with random primers.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for circBRIP1 and a housekeeping gene (e.g., GAPDH) for normalization. The forward primer for circBRIP1 can be 5'-CCAAGAGATGAAGTGGGAGCAC-3' and the reverse primer 5'-AATATCTGAAAAGGCCTTGTAAG-3'.[8]

  • Data Analysis: Calculate the relative expression of circBRIP1 using the 2-ΔΔCt method.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of this compound on cell viability.

Methodology:

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density.[9]

  • Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours).[9]

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent equal to the volume of the cell culture medium.[3][9]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][9]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 values.

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound or a vehicle control for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[10]

  • Staining: Resuspend cells in 1X Binding Buffer and add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).[10][11]

  • Incubation: Incubate at room temperature in the dark for 15 minutes.[11]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, viability dye negative), late apoptosis/necrosis (Annexin V positive, viability dye positive), and live cells (both negative).

Cell Proliferation Assay (EdU Incorporation)

Objective: To measure the effect of this compound on DNA synthesis.

Methodology:

  • Cell Treatment: Treat cells with this compound or a vehicle control.

  • EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the cell culture and incubate to allow for its incorporation into newly synthesized DNA.[12]

  • Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with Triton X-100.[12]

  • Click-iT® Reaction: Perform the Click-iT® reaction to attach a fluorescent azide (B81097) to the incorporated EdU.[12]

  • Imaging/Flow Cytometry: Visualize and quantify the EdU-positive cells using fluorescence microscopy or flow cytometry.

  • Data Analysis: Determine the percentage of cells that are actively proliferating.

Conclusion

Validating the on-target effects of this compound is achievable through a combination of direct biomarker measurement and functional cellular assays. The upregulation of circBRIP1 serves as a specific and reliable pharmacodynamic biomarker for DHX9 inhibition.[6] Phenotypic assays for cell viability, apoptosis, and proliferation further confirm the downstream consequences of target engagement. For robust validation, these results should be compared with the effects of genetic knockdown of DHX9 to ensure the observed cellular responses are a direct result of inhibiting the intended target. This comprehensive approach provides strong evidence for the on-target activity of this compound, a critical component of its preclinical characterization.

References

ATX968: A Comparative Analysis of Anti-Tumor Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of ATX968, a potent and selective inhibitor of the DEAH-box RNA helicase DHX9, across various cancer cell lines. The data presented herein, supported by detailed experimental protocols, highlights the compound's differential efficacy, particularly in cancers with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR) status.

Mechanism of Action: Targeting DHX9-Dependent Replication Stress

This compound functions as a selective inhibitor of DHX9, a helicase integral to the maintenance of genome stability.[1][2] In cancer cells with high levels of endogenous genomic instability, such as those with MSI-H/dMMR, there is a strong dependence on DHX9 for survival.[1][2] Inhibition of DHX9's enzymatic activity by this compound leads to an increase in RNA/DNA secondary structures and replication stress. This, in turn, triggers cell-cycle arrest and ultimately apoptosis in these susceptible cancer cells.[1][2]

ATX968_Mechanism_of_Action This compound Signaling Pathway cluster_context Cellular Context This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Inhibition ReplicationStress Increased Replication Stress (RNA/DNA Hybrids) DHX9->ReplicationStress Suppression of Replication Stress CellCycleArrest Cell Cycle Arrest ReplicationStress->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis MSIH_dMMR MSI-H/dMMR Cancer Cells

Caption: this compound inhibits DHX9, leading to replication stress and apoptosis in MSI-H/dMMR cancer cells.

Comparative Anti-Proliferative Activity of this compound

The anti-proliferative effects of this compound have been evaluated across a panel of cancer cell lines, demonstrating a clear selectivity for those with MSI-H/dMMR status.

Table 1: this compound IC50 Values in Colorectal Cancer Cell Lines
Cell LineMicrosatellite StatusMismatch Repair StatusProliferation IC50 (µM)
LS411NMSI-HdMMR< 1
HCT116MSI-HdMMR< 1
NCI-H747MSSpMMR> 1
SW480MSSpMMR> 1

Data sourced from studies demonstrating the selective antiproliferative activity of this compound in a 10-day assay.[1]

Table 2: this compound IC50 Values in Other Cancer Cell Lines
Cell LineCancer TypeMicrosatellite StatusProliferation IC50 (µM)
Endometrial Cancer LinesEndometrialMSI-HEnriched Sensitivity (Mean IC50 < 10 µM)
Gastric Cancer LinesGastricMSI-HEnriched Sensitivity (Mean IC50 < 10 µM)
Nontransformed Human CellsVarious-No significant sensitivity

Data indicates a trend of increased sensitivity in MSI-H endometrial and gastric cancer models.[1] Nontransformed cells, including human umbilical vein endothelial cells and peripheral blood mononuclear cells, showed no sensitivity to this compound.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-tumor activity.

Cell Proliferation Assay (CellTiter-Glo)

This assay determines cell viability by measuring ATP levels.

  • Cell Seeding: Plate cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 10 days.

  • Lysis and Luminescence Reading: Add CellTiter-Glo 2.0 Luminescent Cell Viability Assay reagent.[1]

  • Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values using appropriate software (e.g., Excel XLfit add-in).[1]

Cell_Proliferation_Assay_Workflow Cell Proliferation Assay Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Treat Treat with this compound/ DMSO SeedCells->Treat Incubate Incubate for 10 Days Treat->Incubate AddCTG Add CellTiter-Glo Reagent Incubate->AddCTG ReadLuminescence Read Luminescence AddCTG->ReadLuminescence Analyze Calculate IC50 ReadLuminescence->Analyze End End Analyze->End

Caption: Workflow for determining cell viability and this compound IC50 values.

Apoptosis and Cell Death Analysis (Annexin V Staining)

This flow cytometry-based assay quantifies apoptosis.

  • Cell Treatment: Treat MSI-H/dMMR (e.g., LS411N) and MSS/pMMR (e.g., NCI-H747) cells with 1 µM this compound or DMSO for 1 to 6 days.[1]

  • Cell Collection: Collect both detached apoptotic and adherent trypsinized cells.

  • Staining: Stain cells with Annexin V–PE to detect apoptosis and a viability dye (e.g., LIVE/DEAD fixable violet) to identify dead cells.[1]

  • Flow Cytometry: Acquire sample data using a flow cytometer.

  • Data Analysis: Analyze the percentage of apoptotic and dead cells.

DNA Damage and Replication Stress Analysis (Western Blot)

This method detects markers of DNA damage and replication stress.

  • Cell Treatment: Treat MSI-H/dMMR (e.g., LS411N) and MSS/pMMR (e.g., NCI-H747) cells with 1 µM this compound or DMSO for a time course of 1 to 7 days.[1]

  • Protein Extraction: Lyse the cells and quantify protein concentration.

  • Electrophoresis and Transfer: Run 20-30 µg of protein on a NuPAGE Bis-Tris gel and transfer to a nitrocellulose membrane.[1]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against markers of DNA damage and replication stress (e.g., phospho-histone H2A.X).

  • Detection: Use fluorescently labeled secondary antibodies and an imaging system to detect the proteins of interest.

In Vivo Anti-Tumor Activity

In xenograft models, this compound has demonstrated robust and durable tumor regression in mice implanted with human MSI-H/dMMR colorectal cancer cell lines (e.g., LS411N).[3][4] Conversely, no significant tumor growth inhibition was observed in models using MSS/pMMR cell lines (e.g., SW480), further confirming the selective in vivo efficacy of this compound.[5] The compound was also reported to be well-tolerated in these studies.[5][6]

Conclusion

The cross-validation of this compound's anti-tumor activity reveals a potent and selective inhibitor of DHX9 with a clear therapeutic window in cancer cells characterized by microsatellite instability and deficient mismatch repair. The pronounced differential in efficacy between MSI-H/dMMR and MSS/pMMR cell lines underscores the potential of this compound as a targeted therapy for this specific patient population. The provided experimental data and protocols offer a solid foundation for further investigation and development of this promising anti-cancer agent.

References

Comparative Analysis of ATX968 in MSI-H vs. MSS Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ATX968, a potent and selective inhibitor of the DEAH-box RNA helicase DHX9, in preclinical models of microsatellite instability-high (MSI-H) and microsatellite stable (MSS) colorectal cancer. The data presented herein demonstrates the selective anti-tumor activity of this compound in MSI-H models, offering a promising therapeutic strategy for this patient population.

Executive Summary

This compound is an orally active small-molecule inhibitor of DHX9, a helicase essential for maintaining genome stability.[1][2] Colorectal cancers with high microsatellite instability (MSI-H), often resulting from deficient mismatch repair (dMMR), exhibit a strong dependency on DHX9.[3][4][5] Inhibition of DHX9 by this compound leads to increased replication stress, cell cycle arrest, and ultimately apoptosis in MSI-H cancer cells.[3][5][6] In contrast, microsatellite stable (MSS) colorectal cancer cells, which have proficient mismatch repair (pMMR), are largely insensitive to this compound treatment.[3] Preclinical xenograft studies have shown that this compound induces robust and durable tumor regression in MSI-H colorectal cancer models, while having no significant effect on the growth of MSS tumors.[6][7]

Data Presentation

In Vitro Cellular Proliferation

The anti-proliferative activity of this compound was assessed across a panel of colorectal cancer cell lines with varying microsatellite instability statuses. The half-maximal inhibitory concentration (IC50) values demonstrate a clear selectivity for MSI-H cell lines.

Cell LineMSI StatusIC50 (µM)
LS411NMSI-H< 1
HCT116MSI-H< 1
NCI-H747MSS> 1
SW480MSS> 1

Table 1: this compound IC50 values in a 10-day proliferation assay. Data compiled from multiple sources indicating high sensitivity in MSI-H lines and insensitivity in MSS lines.[4][7]

Induction of Apoptosis

Treatment with this compound leads to a significant increase in apoptosis in MSI-H colorectal cancer cells, as measured by Annexin V staining.

Cell LineTreatment% Annexin V Positive Cells
LS411N (MSI-H)DMSOBaseline
LS411N (MSI-H)This compound (1 µM)Significant Increase
NCI-H747 (MSS)DMSOBaseline
NCI-H747 (MSS)This compound (1 µM)No Significant Change

Table 2: Qualitative summary of apoptosis induction by this compound. Genetic knockdown of DHX9 also shows a time-dependent increase in Annexin V positive cells in MSI-H models.[6][8]

In Vivo Xenograft Models

The anti-tumor efficacy of this compound was evaluated in mouse xenograft models using both MSI-H and MSS colorectal cancer cell lines.

Xenograft ModelTreatmentTumor Growth Inhibition
LS411N (MSI-H)Vehicle-
LS411N (MSI-H)This compound (300 mg/kg, b.i.d.)105% regression
SW480 (MSS)Vehicle-
SW480 (MSS)This compoundNo significant inhibition

Table 3: In vivo efficacy of this compound. This compound was well-tolerated in both models with no significant effects on body weight.[6][7]

Signaling Pathway and Mechanism of Action

This compound inhibits the helicase activity of DHX9. In MSI-H/dMMR cancer cells, which have a high mutational burden and are more reliant on DHX9 for resolving RNA/DNA hybrids (R-loops) and mitigating replication stress, this inhibition leads to an accumulation of unresolved R-loops.[3] This triggers a cascade of events including increased replication stress, DNA damage, cell cycle arrest in S-phase, and ultimately, apoptosis.[3][6][8]

ATX968_Mechanism_of_Action cluster_0 MSI-H/dMMR Colorectal Cancer Cell cluster_1 MSS/pMMR Colorectal Cancer Cell This compound This compound DHX9 DHX9 Helicase This compound->DHX9 inhibition R_loops Accumulation of unresolved R-loops Replication_Stress Increased Replication Stress R_loops->Replication_Stress DNA_Damage DNA Damage Replication_Stress->DNA_Damage Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ATX968_MSS This compound DHX9_MSS DHX9 Helicase ATX968_MSS->DHX9_MSS inhibition Normal_Function Normal Cellular Function DHX9_MSS->Normal_Function Less dependent, no significant effect Xenograft_Study_Workflow cluster_MSI MSI-H Model cluster_MSS MSS Model start_MSI Implant LS411N cells in nude mice tumor_growth_MSI Tumor growth to palpable size start_MSI->tumor_growth_MSI randomize_MSI Randomize into Vehicle and this compound groups tumor_growth_MSI->randomize_MSI treat_MSI Oral administration of This compound (e.g., 300 mg/kg b.i.d.) randomize_MSI->treat_MSI monitor_MSI Monitor tumor volume and body weight treat_MSI->monitor_MSI outcome_MSI Outcome: Tumor Regression monitor_MSI->outcome_MSI start_MSS Implant SW480 cells in nude mice tumor_growth_MSS Tumor growth to palpable size start_MSS->tumor_growth_MSS randomize_MSS Randomize into Vehicle and this compound groups tumor_growth_MSS->randomize_MSS treat_MSS Oral administration of This compound randomize_MSS->treat_MSS monitor_MSS Monitor tumor volume and body weight treat_MSS->monitor_MSS outcome_MSS Outcome: No Significant Inhibition monitor_MSS->outcome_MSS

References

ATX968: A Novel Approach for Microsatellite Instability-High Colorectal Cancer Compared to Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The landscape of colorectal cancer treatment is continually evolving, with a growing emphasis on precision medicine tailored to the molecular characteristics of tumors. For patients with microsatellite instability-high (MSI-H) or deficient mismatch repair (dMMR) colorectal cancer, targeted therapies and immunotherapies have emerged as critical treatment modalities. This guide provides a detailed comparison of the investigational agent ATX968 with current standard-of-care therapies for this specific patient population, supported by preclinical and clinical data.

Executive Summary

This compound is a first-in-class, potent, and selective small-molecule inhibitor of the DEAH-box helicase 9 (DHX9).[1][2][3][4][5][6][7][8][9] Preclinical studies have demonstrated its significant anti-tumor activity specifically in MSI-H/dMMR colorectal cancer models.[1][2][5][6][8] This is attributed to the synthetic lethal relationship between DHX9 inhibition and the genetic background of these tumors.[1][6][8] Standard-of-care for MSI-H/dMMR colorectal cancer has shifted from traditional chemotherapy regimens to immunotherapy, with immune checkpoint inhibitors like pembrolizumab (B1139204) showing superior efficacy.[10][11][12][13] Chemotherapy combinations such as FOLFOX and FOLFIRI remain relevant, particularly in later-line settings or when immunotherapy is not suitable.[13][14] This guide will delve into the mechanistic differences, present available efficacy data in a comparative format, and provide detailed experimental protocols for the foundational studies on this compound.

Mechanism of Action: A Tale of Two Strategies

The therapeutic approaches of this compound and standard-of-care treatments diverge significantly in their mechanisms of action.

This compound: Exploiting a Synthetic Lethality

This compound targets DHX9, an RNA/DNA helicase crucial for maintaining genomic stability.[1][6][9] In MSI-H/dMMR cancer cells, which already have a compromised DNA repair system, the inhibition of DHX9 leads to an accumulation of R-loops (three-stranded nucleic acid structures) and replication stress.[1][6] This overwhelming genomic instability triggers cell cycle arrest and ultimately apoptosis, a form of programmed cell death.[1][2][6] This targeted approach is highly selective for cancer cells with mismatch repair deficiencies, sparing normal cells.[1][2][6][8]

DHX9_Inhibition_Pathway cluster_cell MSI-H/dMMR Cancer Cell This compound This compound DHX9 DHX9 This compound->DHX9 inhibits R-loop Accumulation R-loop Accumulation DHX9->R-loop Accumulation prevents Replication Stress Replication Stress R-loop Accumulation->Replication Stress Genomic Instability Genomic Instability Replication Stress->Genomic Instability Cell Cycle Arrest Cell Cycle Arrest Genomic Instability->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of this compound in MSI-H/dMMR colorectal cancer cells.

Standard-of-Care: Immunotherapy and Chemotherapy

Current first-line standard-of-care for MSI-H/dMMR metastatic colorectal cancer is the immune checkpoint inhibitor pembrolizumab .[10][13] MSI-H tumors have a high mutational burden, leading to the production of numerous neoantigens that can be recognized by the immune system. However, these tumors often express immune checkpoint proteins like PD-L1, which suppress the anti-tumor immune response. Pembrolizumab, an anti-PD-1 antibody, blocks this interaction, unleashing the patient's own T cells to attack and kill cancer cells.

Pembrolizumab_Pathway cluster_tumor_microenvironment Tumor Microenvironment Tumor Cell (MSI-H) Tumor Cell (MSI-H) PD-L1 PD-L1 Tumor Cell (MSI-H)->PD-L1 T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 Pembrolizumab Pembrolizumab Pembrolizumab->PD-1 blocks binding T-Cell Activation T-Cell Activation PD-1->T-Cell Activation suppresses PD-L1->PD-1 binds & inhibits Tumor Cell Death Tumor Cell Death T-Cell Activation->Tumor Cell Death

Caption: Mechanism of pembrolizumab in MSI-H colorectal cancer.

Chemotherapy regimens like FOLFOX (5-Fluorouracil, Leucovorin, Oxaliplatin) and FOLFIRI (5-Fluorouracil, Leucovorin, Irinotecan) induce DNA damage through different mechanisms, leading to cell death. 5-Fluorouracil is a pyrimidine (B1678525) analog that inhibits thymidylate synthase, disrupting DNA synthesis. Oxaliplatin is a platinum-based agent that forms DNA adducts, while irinotecan (B1672180) is a topoisomerase I inhibitor that causes DNA strand breaks.[15]

Comparative Efficacy

Direct comparative trials between this compound and standard-of-care therapies have not been conducted, as this compound is still in the preclinical stage of development. The following tables summarize the available data to provide a preliminary comparison.

Table 1: In Vitro Anti-proliferative Activity
CompoundCell LinesIC50 / EC50Target PopulationSource(s)
This compound MSI-H/dMMR Colorectal Cancer Cell LinesIC50 < 1 µMMSI-H/dMMR[1][16]
MSS/pMMR Colorectal Cancer Cell LinesIC50 > 1 µMNot effective[1][16]
5-Fluorouracil Colorectal Cancer Cell LinesVariable, dependent on MSI status and other factorsBroad[16][17]
Oxaliplatin Colorectal Cancer Cell LinesVariableBroad[18]
Irinotecan (SN-38) Colorectal Cancer Cell LinesVariableBroad[19]
Table 2: In Vivo / Clinical Efficacy
TherapyStudy PopulationPrimary Endpoint(s)ResultsSource(s)
This compound Mouse xenograft models of MSI-H/dMMR colorectal cancer (LS411N cell line)Tumor Growth InhibitionSignificant and durable tumor regression at 300 mg/kg twice daily[1][2][20]
Pembrolizumab First-line treatment of patients with unresectable or metastatic MSI-H/dMMR colorectal cancer (KEYNOTE-177 trial)Progression-Free Survival (PFS), Overall Survival (OS)Median PFS: 16.5 months (vs. 8.2 months with chemotherapy). Median OS not reached at final analysis but showed a favorable trend.[11][12][13][21]
FOLFOX Adjuvant treatment for stage III MSI-H colon cancerDisease-Free Survival (DFS), Overall Survival (OS)5-year DFS: ~72%, 5-year OS: ~68% (non-randomized study)[22]
First-line treatment for metastatic MSI-H colorectal cancerObjective Response Rate (ORR)ORR: 22% (in a small study)[23][24]
FOLFIRI Second-line treatment for metastatic MSI-H colorectal cancer (in combination with anti-PD-1 and bevacizumab)Objective Response Rate (ORR)ORR: 75% (in a small phase 2 study)[25][26]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of this compound.

This compound In Vitro Cell Proliferation Assay

Cell_Proliferation_Workflow Start Start Seed Cells Seed MSI-H/dMMR and MSS/pMMR colorectal cancer cells in 96-well plates Start->Seed Cells Treat Cells Treat cells with a range of This compound concentrations or DMSO control Seed Cells->Treat Cells Incubate Incubate for 10 days Treat Cells->Incubate Measure Viability Measure cell viability using CellTiter-Glo assay Incubate->Measure Viability Calculate IC50 Calculate IC50 values Measure Viability->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for this compound in vitro cell proliferation assay.
  • Cell Lines: A panel of MSI-H/dMMR (e.g., LS411N) and MSS/pMMR (e.g., NCI-H747, SW480) colorectal cancer cell lines were used.[1][2]

  • Seeding: Cells were seeded in 96-well plates at an appropriate density.

  • Treatment: The following day, cells were treated with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubation: Plates were incubated for 10 days.

  • Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: Luminescence was read on a plate reader, and the data was normalized to the DMSO control. IC50 values were calculated using a non-linear regression model.[27]

This compound In Vivo Xenograft Studies

Xenograft_Workflow Start Start Implant Cells Implant human MSI-H/dMMR (LS411N) colorectal cancer cells into nude mice Start->Implant Cells Tumor Growth Allow tumors to reach a specified volume Implant Cells->Tumor Growth Randomize Randomize mice into treatment and vehicle control groups Tumor Growth->Randomize Treat Administer this compound (e.g., 30-300 mg/kg, twice daily, oral) or vehicle Randomize->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Endpoint Continue treatment for a defined period (e.g., 28 days) and observe for tumor regrowth Monitor->Endpoint End End Endpoint->End

References

Validating the Specificity of ATX968 for DHX9 Helicase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ATX968, a potent and selective inhibitor of DHX9 helicase, with other molecules known to affect DHX9 activity. The data presented herein is supported by detailed experimental protocols to assist researchers in evaluating and replicating key findings.

This compound: A Highly Potent and Selective Allosteric Inhibitor of DHX9

This compound is an orally bioavailable, allosteric inhibitor of the DHX9 helicase, an enzyme crucial for maintaining genome stability.[1][2] It exhibits potent inhibition of DHX9's helicase (unwinding) activity with a reported IC50 of 8 ± 3 nM and binds to DHX9 with high affinity, demonstrating a dissociation constant (Kd) of 1.3 ± 0.3 nM as determined by surface plasmon resonance (SPR).[3] A key feature of this compound is its non-competitive inhibition with respect to ATP, indicating that it binds to a site distinct from the ATP-binding pocket.[2] This allosteric mechanism contributes to its high specificity.

The specificity of this compound has been rigorously evaluated against other related helicases and a broad panel of kinases. In enzymatic assays, this compound showed no significant inhibition of other helicases, including DHX36, SMARCA2, and WRN.[4] Furthermore, a KINOMEscan profiling against 97 different kinases demonstrated an excellent selectivity profile for this compound.[4]

Comparative Analysis of DHX9 Inhibitors

To provide a clear perspective on the specificity of this compound, the following table summarizes its performance in comparison to other molecules known to modulate DHX9 function.

CompoundTargetMechanism of ActionDHX9 Helicase IC50DHX9 Binding KdSelectivity Profile
This compound DHX9 Allosteric, non-competitive inhibitor of helicase activity 8 ± 3 nM 1.3 ± 0.3 nM High: No significant inhibition of DHX36, SMARCA2, WRN; Clean kinome scan
YK-4-279DHX9-EWS-FLI1 InteractionInhibits protein-protein interactionNot a direct enzyme inhibitorNot reported for direct DHX9 bindingTargets the specific protein complex
Aurintricarboxylic AcidProtein-Nucleic Acid InteractionsPromiscuous inhibitorNot specifically reportedNot applicableLow: Inhibits a wide range of nucleases and other enzymes

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the targeted signaling pathway and the experimental workflow for validating inhibitor specificity.

DHX9_inhibition_pathway cluster_0 Normal Cellular Function cluster_1 This compound Inhibition DHX9 DHX9 Helicase DNA_RNA DNA/RNA G-quadruplexes, R-loops DHX9->DNA_RNA unwinds Inhibited_DHX9 Inactive DHX9 Genomic_Stability Genomic Stability DNA_RNA->Genomic_Stability maintains This compound This compound This compound->DHX9 binds allosterically Replication_Stress Replication Stress, DNA Damage Inhibited_DHX9->Replication_Stress leads to Apoptosis Apoptosis in MSI-H Cancers Replication_Stress->Apoptosis

Figure 1: Mechanism of this compound action on the DHX9 pathway.

experimental_workflow cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Assay cluster_selectivity Selectivity Profiling helicase_assay Helicase Unwinding Assay (IC50 determination) spr_assay Surface Plasmon Resonance (SPR) (Binding Affinity - Kd) helicase_assay->spr_assay atpase_assay ATPase Assay (Mechanism of Inhibition) atpase_assay->spr_assay helicase_panel Helicase Selectivity Panel (DHX36, SMARCA2, WRN) spr_assay->helicase_panel kinome_scan KINOMEscan (97 Kinases) spr_assay->kinome_scan

Figure 2: Experimental workflow for validating this compound specificity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

DHX9 Helicase Unwinding Assay

This assay measures the ability of DHX9 to unwind a double-stranded RNA substrate and the inhibitory effect of compounds on this activity.

  • Reagents and Materials:

    • Purified recombinant human DHX9 protein (e.g., amino acids 150-1150 with a C-terminal FLAG tag).

    • Fluorogenic RNA substrate: A double-stranded RNA probe with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ) on the complementary strand.

    • Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.01% BSA, and an RNase inhibitor (e.g., 0.004 U/μL RNaseOUT™).

    • ATP solution.

    • Test compounds (e.g., this compound) serially diluted in DMSO.

    • 384-well, non-binding, black plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Dispense 100 nL of the compound dilutions into the assay plate.

    • Prepare a master mix containing assay buffer, DHX9 protein, and the RNA substrate.

    • Add the master mix to the assay plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Monitor the increase in fluorescence over time using a plate reader capable of the appropriate excitation and emission wavelengths for the fluorophore/quencher pair.

    • Calculate the rate of the reaction and determine the IC50 values by plotting the percent inhibition against the compound concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity (Kd) of a compound to its target protein in real-time without the need for labels.

  • Reagents and Materials:

    • Purified recombinant human DHX9 protein (e.g., with a C-terminal FLAG and Avi tags for biotinylation and immobilization).

    • SPR instrument (e.g., Biacore S200).

    • Sensor chip (e.g., Series S CM5).

    • Amine coupling kit for immobilization.

    • Running Buffer: A suitable buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).

    • Test compound (e.g., this compound) serially diluted in running buffer.

  • Procedure:

    • Immobilize the DHX9 protein onto the sensor chip surface using standard amine coupling chemistry.

    • Prepare a series of dilutions of the test compound in the running buffer.

    • Inject the compound dilutions over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index (measured in Response Units, RU) as the compound binds to and dissociates from the immobilized protein.

    • Regenerate the sensor surface between injections with a suitable regeneration solution.

    • Analyze the resulting sensorgrams using appropriate software to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

KINOMEscan™ Selectivity Profiling

This competition binding assay quantitatively measures the interaction of a test compound against a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.

  • Procedure (as performed by a service provider like Eurofins DiscoverX):

    • The test compound (e.g., this compound) is incubated with a panel of DNA-tagged kinases.

    • The kinase-compound mixture is then added to wells containing an immobilized ligand.

    • After an equilibration period, unbound kinase is washed away.

    • The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR.

    • Results are typically reported as a percentage of the control (no compound), where a lower percentage indicates a stronger interaction between the compound and the kinase.

Alternative Molecules Targeting DHX9 Function

YK-4-279

YK-4-279 is a small molecule that does not directly inhibit the enzymatic activity of DHX9. Instead, it disrupts the protein-protein interaction between DHX9 and the oncogenic fusion protein EWS-FLI1, which is characteristic of Ewing sarcoma.[5] This disruption leads to the inhibition of the transcriptional activity of EWS-FLI1. The IC50 values for YK-4-279 are typically reported from cellular assays measuring cell viability and are in the low micromolar range in Ewing sarcoma and neuroblastoma cell lines.[6][7]

Aurintricarboxylic Acid

Aurintricarboxylic acid has been identified as an inhibitor of DHX9's ATPase activity.[8] However, it is a well-known promiscuous inhibitor of protein-nucleic acid interactions and affects a wide range of enzymes, including various nucleases.[5] Due to its lack of specificity, it serves as a tool compound in biochemical assays but is not a suitable candidate for targeted therapeutic development.

Conclusion

The available data strongly support this compound as a highly potent and specific inhibitor of DHX9 helicase. Its allosteric mechanism of action and clean off-target profile distinguish it from other molecules that affect DHX9 function. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of targeting DHX9.

References

Independent Verification of ATX968: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on ATX968, a potent and selective inhibitor of the ATP-dependent RNA helicase DHX9. The data presented herein is collated from peer-reviewed scientific literature to support the independent verification of this compound's performance, particularly its differential activity in distinct cancer subtypes.

Performance Comparison: this compound vs. Control in Cancer Cell Lines

This compound has demonstrated potent and selective anti-proliferative activity against cancer cell lines characterized by microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR). This selectivity is a key performance indicator, and the following tables summarize the quantitative data from in vitro and in vivo studies.

In Vitro Anti-Proliferative Activity of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below compares the IC50 values of this compound in MSI-H/dMMR colorectal cancer (CRC) cell lines versus microsatellite stable (MSS)/proficient mismatch repair (pMMR) CRC cell lines.

Cell LineMSI/MMR StatusThis compound Proliferation IC50 (µM)Reference
HCT116MSI-H/dMMR< 1[1]
LS411NMSI-H/dMMR< 1[1]
SNU407MSI-H/dMMR< 1[2]
LS180MSI-H/dMMR< 1[2]
NCI-H747MSS/pMMR> 1[1]
HT29MSS/pMMR> 1[2]
Colo205MSS/pMMR> 1[2]
MDST8MSS/pMMR> 1[2]
Table 1: Comparative in vitro anti-proliferative activity of this compound in colorectal cancer cell lines with different microsatellite instability and mismatch repair statuses.
In Vivo Tumor Growth Inhibition in Xenograft Models

The efficacy of this compound has been evaluated in vivo using mouse xenograft models implanted with human colorectal cancer cell lines. The data below summarizes the tumor growth inhibition observed in these models.

Xenograft ModelMSI/MMR StatusTreatment and DosageOutcomeReference
LS411NMSI-H/dMMRThis compound (300 mg/kg, twice daily, oral)Strong and durable tumor regression (105%)[3][3]
SW480MSS/pMMRThis compoundTumor volumes similar to vehicle-treated group[3][3]
Table 2: In vivo efficacy of this compound in colorectal cancer xenograft models.

Experimental Protocols

Detailed methodologies are crucial for the independent verification of research findings. The following are summaries of the key experimental protocols used in the cited studies.

Cell Proliferation Assay (CellTiter-Glo)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO (vehicle control).

  • Incubation: Plates are incubated for a specified period (e.g., 10 days)[2].

  • Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to the wells to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP.

  • Data Analysis: The luminescent signal is measured using a plate reader, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Xenograft Studies in Mice

These studies assess the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human colorectal cancer cells (e.g., LS411N or SW480) are subcutaneously implanted into immunodeficient mice[3].

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment groups and administered this compound orally at specified doses (e.g., 30-300 mg/kg, twice daily) or a vehicle control[3][4].

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers[5].

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. The body weight of the mice is also monitored as an indicator of toxicity.

Apoptosis and Cell Cycle Analysis

Flow cytometry-based assays are used to investigate the effects of this compound on apoptosis and cell cycle progression.

  • Cell Treatment: LS411N (MSI-H/dMMR) and NCI-H747 (MSS/pMMR) cells are treated with this compound (e.g., 1 µM) or DMSO for various time points (1 to 6 days)[1].

  • Apoptosis Staining: Cells are harvested and stained with Annexin V-PE to detect early apoptotic cells and a viability dye (e.g., LIVE/DEAD fixable violet) to identify dead cells[1].

  • Cell Cycle Staining: For cell cycle analysis, cells are incubated with EdU (5-ethynyl-2'-deoxyuridine) to label cells undergoing DNA synthesis (S phase). Cells are then fixed and stained with a DNA content dye (e.g., FxCycle Far Red)[1].

  • Flow Cytometry: Stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Signaling Pathways and Experimental Workflows

DHX9 Inhibition Signaling Pathway in MSI-H/dMMR Cancer

This compound functions by inhibiting the helicase activity of DHX9. In MSI-H/dMMR cancer cells, this inhibition leads to an accumulation of R-loops (three-stranded nucleic acid structures composed of a DNA-RNA hybrid and the associated non-template single-stranded DNA), which in turn causes replication stress, DNA damage, cell cycle arrest, and ultimately apoptosis[1][6].

DHX9_Inhibition_Pathway This compound This compound DHX9 DHX9 Helicase This compound->DHX9 R_loops R-loop Resolution DHX9->R_loops promotes R_loop_acc R-loop Accumulation Replication DNA Replication R_loops->Replication enables Rep_stress Replication Stress R_loop_acc->Rep_stress DNA_damage DNA Damage Rep_stress->DNA_damage Cell_cycle_arrest Cell Cycle Arrest DNA_damage->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: DHX9 inhibition by this compound leads to apoptosis in MSI-H/dMMR cancer cells.

Experimental Workflow for circBRIP1 as a Pharmacodynamic Biomarker

The levels of circular RNA BRIP1 (circBRIP1) have been shown to increase upon DHX9 inhibition. This makes circBRIP1 a potential pharmacodynamic (PD) biomarker to measure the engagement of this compound with its target in both preclinical and clinical settings[7].

PD_Biomarker_Workflow cluster_0 In Vivo / Ex Vivo cluster_1 Laboratory Analysis cluster_2 Data Interpretation start Treat with this compound (e.g., in vivo mouse model or ex vivo human whole blood) sample Collect Samples (e.g., tumor tissue, PBMCs) start->sample rna_extraction RNA Extraction sample->rna_extraction rt_qpcr RT-qPCR for circBRIP1 rna_extraction->rt_qpcr data_analysis Quantify circBRIP1 Levels rt_qpcr->data_analysis correlation Correlate with This compound Exposure and Efficacy data_analysis->correlation

Caption: Workflow for measuring circBRIP1 as a PD biomarker for this compound.

References

Comparative study of ATX968's pharmacokinetic profile in different animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the pharmacokinetic (PK) profile of ATX968, a potent and selective inhibitor of the DEAH-box helicase 9 (DHX9), in various mouse models. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, informing dose selection and regimen design for in vivo efficacy studies. Due to the limited availability of public data on other specific DHX9 inhibitors, this guide will focus on the comprehensive PK profile of this compound in mice, with qualitative comparisons to other relevant compounds where possible.

Executive Summary

This compound is an orally bioavailable small molecule inhibitor of DHX9, a helicase implicated in various cancers. Preclinical studies have demonstrated its efficacy in mouse xenograft models of microsatellite instability-high (MSI-H) colorectal cancer.[1] Understanding the pharmacokinetic behavior of this compound is essential for optimizing its therapeutic potential. This document summarizes the key pharmacokinetic parameters of this compound in CD-1 and Balb/C mice, details the experimental methodologies used to obtain this data, and provides a visual representation of the relevant biological pathways and experimental workflows.

Pharmacokinetic Profile of this compound in Mice

Oral administration of this compound in mice has been shown to be well-tolerated.[2] Dose-escalation studies in Balb/C mice revealed a dose-proportional increase in the maximum plasma concentration (Cmax) and a greater than proportional increase in the area under the plasma concentration-time curve (AUC), suggesting potential saturation of clearance mechanisms at higher doses.[3] The half-life (t1/2) of this compound also increased with escalating doses.[3]

The following tables summarize the key pharmacokinetic parameters of this compound following a single oral dose in CD-1 and Balb/C mice.[3]

Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice [3]

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)
101,2304.011,5003.9

Table 2: Pharmacokinetic Parameters of this compound in Balb/C Mice [3]

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)
10012,5008.0196,00010.5
30035,6008.0785,00014.7

Comparative Analysis with Alternative DHX9 Inhibitors

Direct quantitative comparison of the pharmacokinetic profile of this compound with other specific DHX9 inhibitors is challenging due to the limited availability of publicly accessible data. However, Accent Therapeutics is also developing another oral DHX9 inhibitor, ATX-559, which is currently in clinical trials.[4][5][6][7][8] Preclinical data for ATX-559 indicates that it is a potent, selective, and orally bioavailable small-molecule inhibitor of DHX9 helicase activity.[9] In vivo studies in mouse models have shown that ATX-559 is well-tolerated and exhibits robust, dose-dependent tumor regression in models with BRCA alterations and high microsatellite instability (MSI-H).[6][9] The anti-tumor activity of ATX-559 has been shown to correlate with plasma and tumor drug exposure.[9] While specific Cmax, Tmax, AUC, and half-life values for ATX-559 in mice are not publicly available, the qualitative descriptions suggest a favorable pharmacokinetic profile for oral administration in preclinical models.

Experimental Protocols

The following sections detail the methodologies for the in vivo pharmacokinetic studies and bioanalytical quantification of this compound.

In Vivo Oral Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for assessing the pharmacokinetics of an orally administered compound in mice.

  • Animal Models: Male CD-1 or Balb/C mice are used for these studies.[3] Animals are acclimatized for a minimum of 3 days prior to the study.

  • Dose Formulation and Administration: this compound is formulated as a suspension for oral administration. A common vehicle for such studies is 0.5% (w/v) methylcellulose (B11928114) in water. The formulation is administered via oral gavage at the specified dose volumes.[10]

  • Blood Sampling: Serial blood samples (approximately 30-50 µL) are collected from each mouse at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[11][12][13] Common blood collection sites include the saphenous vein or submandibular vein.[2][11] Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until bioanalysis.[5][10]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection & Processing cluster_3 Analysis acclimatization Animal Acclimatization dosing Oral Gavage acclimatization->dosing formulation Dose Formulation formulation->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling centrifugation Plasma Separation blood_sampling->centrifugation storage Plasma Storage (-80°C) centrifugation->storage bioanalysis LC-MS/MS Analysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis G cluster_0 DHX9 Function cluster_1 Cellular Processes cluster_2 This compound Inhibition cluster_3 Downstream Effects DHX9 DHX9 unwinding Unwinding of DNA/RNA Hybrids (R-loops) DHX9->unwinding r_loop_accumulation R-loop Accumulation DHX9->r_loop_accumulation Prevents replication DNA Replication unwinding->replication transcription Transcription unwinding->transcription genomic_stability Genomic Stability unwinding->genomic_stability This compound This compound This compound->DHX9 Inhibits replication_stress Replication Stress r_loop_accumulation->replication_stress dna_damage DNA Damage replication_stress->dna_damage immune_response Innate Immune Response Activation dna_damage->immune_response

References

Safety Operating Guide

Navigating the Disposal of ATX968: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of the DHX9 inhibitor, ATX968, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Key Characteristics of this compound

A summary of the essential chemical and physical properties of this compound is provided below. This information is crucial for assessing potential hazards and determining the appropriate disposal pathway.

PropertyValue
Chemical Name N-(3-chloro-5-(methylsulfonamido)phenyl)-4-(3-methylpyridin-2-yl)thiophene-2-carboxamide[1]
CAS Number 2973395-71-8[1][2]
Molecular Formula C18H16ClN3O3S2[1]
Molecular Weight 421.91 g/mol [1]
Appearance Solid[3]
Solubility Soluble in DMSO[3][4]
Storage Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C[1]

Proper Disposal Procedures for this compound

Given that this compound is a bioactive small molecule intended for research purposes, it should be treated as a hazardous chemical waste. The following step-by-step guide outlines the recommended disposal procedures.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Unused or expired solid this compound should be kept in its original, clearly labeled container.

    • If the original container is not available, use a new, sealable container and label it clearly with the full chemical name ("this compound" and "N-(3-chloro-5-(methylsulfonamido)phenyl)-4-(3-methylpyridin-2-yl)thiophene-2-carboxamide") and CAS number (2973395-71-8).

    • Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper should be collected in a designated hazardous waste bag.

    • Contaminated labware, including pipette tips, tubes, and vials, must also be disposed of in a designated solid hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound, typically dissolved in solvents like DMSO, must be collected in a dedicated, sealed, and chemically compatible waste container.

    • The liquid waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name of this compound, the solvent used (e.g., DMSO), and the approximate concentration.

    • Never dispose of solutions containing this compound down the drain.[5]

Step 2: Consultation with Environmental Health and Safety (EHS)

  • It is imperative to contact your institution's Environmental Health and Safety (EHS) office for guidance on specific disposal protocols.

  • Your EHS office will provide information on the proper labeling, storage, and pickup procedures for hazardous chemical waste.

  • They will also ensure that the disposal is carried out by a licensed hazardous waste contractor in compliance with local, state, and federal regulations.

Step 3: Documentation

  • Maintain accurate records of the amount of this compound used and the quantity of waste generated.

  • Proper documentation is essential for waste tracking and regulatory compliance.

Experimental Workflow for Handling and Disposal

The following diagram illustrates a typical workflow for experiments involving this compound, from preparation to the final disposal of waste, emphasizing safety and compliance at each stage.

ATX968_Disposal_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Segregation cluster_disposal Disposal cluster_final Final Steps prep Weigh Solid this compound in a Fume Hood dissolve Dissolve in DMSO to Create Stock Solution prep->dissolve treat Treat Cells or Administer to Animals dissolve->treat incubate Incubation and Data Collection treat->incubate solid_waste Solid Waste (Tips, Tubes, Gloves) incubate->solid_waste liquid_waste Liquid Waste (Media, Solutions) incubate->liquid_waste solid_container Hazardous Solid Waste solid_waste->solid_container liquid_container Hazardous Liquid Waste liquid_waste->liquid_container ehs Contact EHS for Waste Pickup solid_container->ehs liquid_container->ehs

Caption: Experimental and disposal workflow for this compound.

Signaling Pathway Inhibition by this compound

This compound is a potent and selective inhibitor of the ATP-dependent RNA helicase DHX9.[1][2] DHX9 plays a crucial role in various cellular processes, including transcription, translation, and the maintenance of genomic stability. By inhibiting DHX9, this compound can lead to replication stress and DNA damage, particularly in cancer cells with deficient mismatch repair (dMMR) and microsatellite instability-high (MSI-H) status.[6][7] This selective activity makes DHX9 a promising target for cancer therapy.

The diagram below illustrates the simplified signaling pathway affected by this compound.

ATX968_Signaling_Pathway This compound This compound DHX9 DHX9 Helicase This compound->DHX9 Inhibits Replication_Stress Replication Stress & DNA Damage This compound->Replication_Stress Induces DNA_Replication DNA Replication & Transcription DHX9->DNA_Replication Promotes Cell_Proliferation Cancer Cell Proliferation (MSI-H) DNA_Replication->Cell_Proliferation Supports Replication_Stress->Cell_Proliferation Inhibits

Caption: Inhibition of DHX9 by this compound leads to inhibition of cancer cell proliferation.

By adhering to these guidelines, researchers can handle and dispose of this compound safely and responsibly, minimizing risks to themselves and the environment while advancing their scientific objectives. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Logistical Information for Handling ATX968

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance for handling ATX968 in a research setting. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

Personal Protective Equipment (PPE) and Handling

When handling this compound, standard laboratory personal protective equipment should be worn to minimize exposure. This is a crucial step in ensuring personal safety.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.

Handling Procedures:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

  • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Minimize the generation of dust when working with the solid form of this compound.

  • For preparing solutions, use a dedicated and clean workspace.

Storage and Stability

Proper storage of this compound is critical to maintain its integrity and efficacy for research purposes.

FormStorage TemperatureDuration
Solid Powder -20°CMonths to years
0 - 4°CDays to weeks
Stock Solution -80°CUp to 1 year
(in solvent)-20°CUp to 1 month

Note: this compound is typically shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under these conditions[1]. For stock solutions, it is recommended to aliquot to avoid repeated freeze-thaw cycles[2].

Disposal Plan

As a research chemical, this compound and any contaminated materials should be disposed of as hazardous waste. Follow your institution's EHS guidelines for chemical waste disposal.

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS.

  • Containment: Collect all solid waste (e.g., contaminated tips, tubes) and liquid waste (e.g., unused solutions) in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: Label the waste containers with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Collection: When the container is full or the experiment is complete, request a waste pickup from your institution's EHS department.

  • Empty Containers: Empty this compound containers must be triple-rinsed with an appropriate solvent. The first rinsate should be collected and disposed of as hazardous waste.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the ATP-dependent RNA helicase DHX9.[3] The inhibition of DHX9's enzymatic activity leads to an accumulation of R-loops (RNA/DNA hybrids), which in turn causes replication stress and DNA damage.[3][4] This cascade of events triggers cell-cycle arrest and ultimately leads to apoptosis, particularly in cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[3][4]

ATX968_Mechanism_of_Action This compound This compound DHX9 DHX9 Helicase Activity This compound->DHX9 Inhibits R_loops ↑ R-Loop Formation DHX9->R_loops Prevents Replication_Stress ↑ Replication Stress R_loops->Replication_Stress DNA_Damage ↑ DNA Damage Replication_Stress->DNA_Damage Cell_Cycle_Arrest Cell-Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Cell-Based Assays

1. Cell Proliferation Assay (e.g., CellTiter-Glo®):

  • Objective: To determine the anti-proliferative activity of this compound.

  • Methodology:

    • Seed colorectal cancer cells (both MSI-H/dMMR and MSS/pMMR lines) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

    • Incubate the plates for a specified period (e.g., 10 days).[4]

    • Measure cell viability using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

    • Calculate the half-maximal inhibitory concentration (IC50) values from the resulting dose-response curves.

2. Apoptosis Analysis (e.g., Annexin V Staining):

  • Objective: To assess the induction of apoptosis by this compound.

  • Methodology:

    • Treat cancer cells with this compound (e.g., 1 µM) or DMSO for various time points (e.g., 1 to 6 days).[4]

    • Harvest both adherent and floating cells.

    • Stain the cells with a fluorescently labeled Annexin V conjugate (e.g., Annexin V-PE) and a dead cell stain (e.g., LIVE/DEAD fixable violet).[4]

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

3. Cell-Cycle Analysis (e.g., EdU Click-iT™ Assay):

  • Objective: To determine the effect of this compound on cell cycle progression.

  • Methodology:

    • Treat cancer cells with this compound (e.g., 1 µM) or DMSO for the desired duration.[4]

    • Pulse the cells with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, for a short period (e.g., 2 hours) to label cells undergoing DNA synthesis.[4]

    • Fix and permeabilize the cells.

    • Detect the incorporated EdU using a fluorescent azide (B81097) through a click chemistry reaction.[5]

    • Counterstain the cellular DNA with a dye like DAPI.

    • Image the cells using fluorescence microscopy to visualize and quantify the proportion of cells in the S-phase of the cell cycle.

In Vivo Xenograft Study
  • Objective: To evaluate the in vivo efficacy of this compound in a tumor xenograft model.

  • Methodology:

    • Implant human colorectal cancer cells (e.g., MSI-H/dMMR line LS411N) subcutaneously into immunocompromised mice.[2]

    • Allow the tumors to reach a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally (p.o.) at a specified dose (e.g., 300 mg/kg) and schedule (e.g., twice daily).[2] The vehicle control group receives the formulation without this compound.

    • Monitor tumor volume and the body weight of the mice regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

In Vivo Formulation:

A common formulation for oral administration in mice is a solution prepared by sequentially adding the components.[6] For example, a 2.5 mg/mL solution can be prepared as follows:[2]

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%

It is recommended to prepare this working solution fresh on the day of use.[2]

Quantitative Data Summary

ParameterValueCell Line/Context
EC50 0.054 µMcircBRIP1 induction
IC50 8 nMDHX9 helicase unwinding activity
In Vivo Dose 300 mg/kg, p.o., twice-dailyLS411N xenograft model for significant tumor regression

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.